molecular formula C55H102O6 B1239149 1,3-Dioleoyl-2-palmitoylglycerol CAS No. 14960-35-1

1,3-Dioleoyl-2-palmitoylglycerol

Cat. No.: B1239149
CAS No.: 14960-35-1
M. Wt: 859.4 g/mol
InChI Key: PPTGNVIVNZLPPS-NBHCHVEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate, also known as 1, 3-do-2PG or 1, 3-dioleoylpalmitoylglycerol, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate is primarily located in the membrane (predicted from logP) and adiposome. Outside of the human body, glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate can be found in cocoa and cocoa products and fats and oils. This makes glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate a potential biomarker for the consumption of these food products.

Properties

CAS No.

14960-35-1

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

IUPAC Name

[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+

InChI Key

PPTGNVIVNZLPPS-NBHCHVEOSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

melting_point

18.5-19°C

physical_description

Liquid

Synonyms

1,3-dioleoyl-2-palmitoylglycerol
1,3-dioleoylpalmitoylglycerol
1,3-DO-2PG
1-palmitoyl-2,3-dioleoylglycerol

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of 1,3-Dioleoyl-2-palmitoylglycerol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO)

Introduction

1,3-Dioleoyl-2-palmitoylglycerol, commonly known as OPO, is a structured triacylglycerol (TAG) of significant interest in the fields of nutrition and drug development. It is characterized by a glycerol (B35011) backbone esterified with oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.[1][2] This specific positional distribution of fatty acids mimics the structure of the most abundant triacylglycerol found in human milk fat.[1][3][4]

The unique structure of OPO is crucial for its physiological effects, which include improved absorption of fatty acids and calcium, enhanced bone development, and beneficial effects on gut microbiota.[4][5][6] Consequently, OPO is a key component in advanced infant formulas designed to more closely replicate the nutritional benefits of human breast milk.[3][5][7] This guide provides a comprehensive technical overview of OPO, covering its chemical structure, properties, synthesis, analytical methods, and biological significance for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

1,3-Dioleoyl-2-palmitoylglycerol is a triglyceride with the molecular formula C₅₅H₁₀₂O₆.[1][8][9] Its structure consists of a central glycerol molecule where the hydroxyl groups at positions 1 and 3 are esterified with oleic acid, an unsaturated C18 fatty acid, and the hydroxyl group at position 2 is esterified with palmitic acid, a saturated C16 fatty acid.[1][8]

OPO_Structure cluster_glycerol Glycerol Backbone cluster_acyls Acyl Groups cluster_labels G1 CH₂-O- G2 | CH-O- C1 C=O | (CH₂)₇ | CH || CH | (CH₂)₇ | CH₃ G3 | CH₂-O- C2 C=O | (CH₂)₁₄ | CH₃ C3 C=O | (CH₂)₇ | CH || CH | (CH₂)₇ | CH₃ L1 sn-1 (Oleoyl) L2 sn-2 (Palmitoyl) L3 sn-3 (Oleoyl)

Caption: 2D Chemical Structure of 1,3-Dioleoyl-2-palmitoylglycerol (OPO).

Physicochemical Properties

The key chemical and physical properties of OPO are summarized in the table below. This data is essential for its handling, formulation, and analysis.

PropertyValueReference(s)
CAS Number 1716-07-0[1][2][5][8][9][10]
Molecular Formula C₅₅H₁₀₂O₆[1][2][8][9]
Molecular Weight 859.39 - 859.4 g/mol [1][2][8][9]
Appearance Clear, colorless oil or solid[5][8][10]
Melting Point 19 °C[10]
Boiling Point 802.2 °C at 760 mmHg[10]
Density 0.919 g/cm³[10]
Solubility Soluble in Chloroform; Slightly soluble in Ethanol, Ethyl Acetate (B1210297)[1][2][10]
Storage Temperature -20°C[4][10]
Synonyms OPO, 1,3-Olein-2-Palmitin, TG(18:1/16:0/18:1), Glyceryl 1,3-dioleate 2-palmitate[1][2][8][10]
IUPAC Name [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate[8]

Synthesis and Production

The production of OPO with high purity and regiospecificity is a key challenge. Several methods have been developed, primarily relying on enzymatic or chemoenzymatic processes to ensure the correct placement of fatty acids on the glycerol backbone.

Common Synthesis Strategies
  • Enzymatic Acidolysis: This is a widely used method where a fat or oil rich in palmitic acid at the sn-2 position (like lard) or a tripalmitin (B1682551) starting material is reacted with oleic acid in the presence of an sn-1,3 specific lipase.[11] Lipases such as Novozym 435 and Lipozyme TL IM are commonly used catalysts.[12][13]

  • Chemoenzymatic Synthesis: This approach involves a combination of chemical and enzymatic steps. For example, a three-step method involves the synthesis of vinyl oleate (B1233923), which then reacts with glycerol using Novozym 435 to form 1,3-diolein (B152344). This intermediate is then chemically acylated with palmitic acid to yield OPO.[14]

  • Fractionation and Interesterification: Palm oil, a rich source of both palmitic and oleic acids, can be used as a starting material.[7] The process can involve fractionation to concentrate the desired fatty acids, followed by lipase-catalyzed interesterification to produce OPO.[7]

OPO_Synthesis_Workflow cluster_inputs Starting Materials cluster_process Core Process cluster_outputs Purification & Final Product palmitic_source Source of sn-2 Palmitate (e.g., Tripalmitin, Palm Stearin) reaction Enzymatic Reaction (Acidolysis / Interesterification) palmitic_source->reaction oleic_source Source of Oleic Acid (e.g., Oleic Acid, High-Oleic Oil) oleic_source->reaction crude_opo Crude Reaction Mixture reaction->crude_opo catalyst sn-1,3 Specific Lipase (e.g., Novozym 435) catalyst->reaction Catalyst purification Purification (e.g., Crystallization, Chromatography) crude_opo->purification final_opo High-Purity OPO purification->final_opo

Caption: General workflow for the enzymatic synthesis of OPO.

Experimental Protocol: Chemoenzymatic Synthesis of OPO

This protocol is based on a three-step method for producing OPO.[14]

  • Synthesis of Vinyl Oleate: Perform a transvinylation reaction between vinyl acetate and oleic acid.

  • Synthesis of 1,3-diolein:

    • React the synthesized vinyl oleate with glycerol in a solvent-free system.

    • Use 10% (w/v) Novozym 435 as the catalyst.

    • Maintain the reaction temperature at 35 °C for 8 hours.[14]

    • Purify the resulting 1,3-diolein from the crude mixture. A purity of 98.6% can be achieved.[14]

  • Synthesis of OPO:

    • Chemically synthesize OPO by reacting the purified 1,3-diolein with palmitic acid.

    • Following the reaction, purify the final OPO product. A regiopurity of 98.7% can be obtained.[14]

Analytical Methodologies

Accurate quantification of OPO and its isomers is critical for quality control in infant formula and other nutritional products. Silver-ion high-performance liquid chromatography (HPLC) is a robust method for this purpose.

Experimental Protocol: Analysis of OPO by Silver-ion HPLC

This method allows for the separation and quantification of OPO from its isomers, such as 1,2-dioleoyl-3-palmitoylglycerol (B16418) (OOP).[15]

  • Chromatographic System:

    • Column: ChromSpher 5 Lipids column (25 cm × 4.6 mm, 5μm).[15]

    • Mobile Phase: Dichloromethane and acetone.[15]

    • Flow Rate: 0.6 mL/min.[15]

    • Column Temperature: 30°C.[15]

  • Detection:

    • Detector: Evaporative Light Scattering Detector (ELSD).[15]

    • Drift Tube Temperature: 30°C.[15]

    • Air Pressure: 0.35 MPa.[15]

  • Quantification:

    • A linear relationship is established between the natural logarithm of the OPO peak area and the natural logarithm of its concentration (R²=0.9988).[15]

    • The method demonstrates high precision, repeatability, and accuracy for analyzing OPO content in various samples, including human milk fat and structured lipids.[15]

Applications and Biological Significance

The primary application of OPO is as a structured lipid in infant formulas to mimic the fat composition of human milk.[3][4][5]

Nutritional and Physiological Benefits
  • Improved Fat and Calcium Absorption: In conventional formulas, free palmitic acid can form insoluble calcium soaps in the infant gut, leading to reduced absorption of both fat and calcium and harder stools. The sn-2 position of palmitic acid in OPO protects it from hydrolysis by pancreatic lipase, allowing it to be absorbed as 2-palmitoyl-glycerol. This process minimizes the formation of calcium soaps, thereby improving nutrient uptake and softening stools.[4][5][16]

  • Gut Health and Microbiota: OPO supplementation has been shown to positively influence the gut microbiota.[6][16] Studies in neonatal mice indicate that OPO promotes the growth of beneficial bacteria such as Bifidobacterium and Akkermansia and increases levels of butyrate, a short-chain fatty acid important for intestinal health.[6][17]

  • Intestinal Development: Research suggests OPO supports the structural and functional development of the intestine in early life.[6][17] It has been shown to promote the growth of intestinal villi and crypts, increase the number of intestinal stem cells, and enhance the integrity of the epithelial barrier.[17]

  • Brain Development: A derivative of OPO, 2-palmitoyl glycerol (2-PG), may promote the synthesis of gamma-aminobutyric acid (GABA) in astrocytes.[16] As GABA is a crucial neurotransmitter in neural development, this suggests a potential role for OPO in supporting infant brain development.[16]

Use in Research and Development

Beyond its use in infant nutrition, OPO serves as a critical standard in lipid research. It is used as a synthetic triacylglycerol standard for investigating the fragmentation patterns of TAGs in milk fat by mass spectrometry and as a reference standard in HPLC analysis for the quality control of human milk fat substitutes.[4]

References

The Presence and Significance of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) in Human Milk: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a prominent triacylglycerol (TAG) naturally present in human milk, where it plays a pivotal role in infant nutrition and development.[1][2][3] Structurally, OPO consists of a glycerol (B35011) backbone with oleic acid (an unsaturated fatty acid) esterified at the sn-1 and sn-3 positions and palmitic acid (a saturated fatty acid) at the sn-2 position. This specific stereoisomeric configuration is of paramount importance as it influences the digestion, absorption, and metabolic fate of these fatty acids in infants, impacting everything from calcium absorption to gut microbiota composition.[4] This technical guide provides a comprehensive overview of the natural sources of OPO in human milk, detailing its quantitative presence, the analytical methods for its determination, and the biological pathways it influences.

Quantitative Analysis of OPO in Human Milk

The concentration of OPO in human milk can vary depending on several factors, including the stage of lactation and the geographical location of the mother, which can be a proxy for dietary patterns. While comprehensive global data is still emerging, available studies provide valuable insights into these variations.

Table 1: Concentration of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) in Human Milk

Lactation StageGeographical LocationOPO Concentration (% of total TAGs)Analytical MethodReference
Mature MilkChina (Guangzhou)15.7%UPLC-Q-TOF-MS[5]
Mature MilkChina (Beijing)-UPLC-Q-TOF-MS[5]
Mature MilkChina (Chengdu)-UPLC-Q-TOF-MS[5]
ColostrumChina13.90 ± 2.52%UPLC-Q-TOF-MS[6]
1st MonthChina13.90 ± 2.52%UPLC-Q-TOF-MS[6]
4th MonthChina13.90 ± 2.52%UPLC-Q-TOF-MS[6]
Mature MilkWestern Countries (Finland, Denmark, USA, Italy, Spain)9.43 - 23.73%Various[6]
30 Days PostpartumSingapore333 ± 11.8 mg/100mLUPLC-QQQ[4][6]
60 Days PostpartumSingapore337 ± 17.0 mg/100mLUPLC-QQQ[4][6]
120 Days PostpartumSingapore383 ± 18.0 mg/100mLUPLC-QQQ[4][6]
Mature MilkSpain- (Palmitic acid at sn-2: 86.25%)Not specified[7]

Note: Direct quantitative comparisons between studies can be challenging due to differences in analytical methodologies and reporting units.

Interestingly, studies have highlighted a notable difference in the ratio of 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol (OPL) to OPO in human milk from different regions. In Chinese human milk, the OPL to OPO ratio is approximately 1.35, whereas in the milk of Western mothers, this ratio is less than 1.[4] This is thought to be influenced by dietary differences, particularly the higher intake of linoleic acid-rich vegetable oils in Asian diets.[8]

Maternal Diet Influence

The fatty acid composition of human milk is known to be influenced by the mother's diet.[9][10] The intake of polyunsaturated fatty acids (PUFAs), such as linoleic acid and α-linolenic acid, has been shown to correlate with their respective concentrations in breast milk.[11] While direct quantitative data on the impact of maternal saturated and unsaturated fat intake on the specific concentration of OPO is limited, the observed geographical variations in OPO and OPL ratios strongly suggest a dietary influence.[4][8] It is plausible that a maternal diet rich in oleic acid (found in olive oil, for example) and palmitic acid could favor the synthesis of OPO in the mammary gland. However, further research is needed to establish a direct quantitative relationship.

Experimental Protocols for OPO Analysis

The accurate quantification of OPO in the complex matrix of human milk requires sophisticated analytical techniques. The primary steps involve lipid extraction, separation of TAGs, and detection.

Lipid Extraction from Human Milk

A crucial first step is the efficient extraction of lipids from the milk matrix. The Folch method is a widely used and robust protocol.

Protocol: Modified Folch Method for Lipid Extraction

  • Sample Preparation: Thaw frozen human milk samples at room temperature and vortex to ensure homogeneity.

  • Homogenization: To 1 volume of human milk (e.g., 1 mL), add 20 volumes of a chloroform (B151607):methanol (2:1, v/v) solution in a glass tube.

  • Agitation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.

  • Phase Separation: Add 0.2 volumes (relative to the solvent mixture) of a 0.9% NaCl solution. Vortex again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Collection of Lipid Phase: Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids. Carefully aspirate and discard the upper phase.

  • Washing: Wash the lower organic phase by adding a small volume of a methanol:water (1:1, v/v) solution, vortexing, and centrifuging again. Remove the upper wash phase.

  • Drying: Transfer the lower chloroform phase to a clean tube and evaporate the solvent under a stream of nitrogen gas at a controlled temperature (e.g., 30-40°C) until a dry lipid residue is obtained.

  • Storage: Re-dissolve the lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1) for storage at -80°C until analysis.

Separation and Quantification of OPO

Due to the presence of other TAG isomers with the same mass, chromatographic separation is essential for the accurate quantification of OPO. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.

a) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a powerful technique for the sensitive and specific quantification of OPO.

Protocol: UPLC-MS/MS for OPO Quantification

  • Sample Preparation: Dilute the lipid extract in an appropriate solvent mixture, such as isopropanol:acetonitrile (90:10, v/v) containing 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed.

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient Program: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more nonpolar TAGs.

    • Flow Rate: Approximately 0.4 mL/min.

    • Column Temperature: Maintained at around 55°C.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated or ammoniated adducts of the TAGs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting the precursor ion for OPO (e.g., [M+NH4]+ at m/z 876.8) and monitoring for specific product ions generated through collision-induced dissociation (e.g., the loss of an oleic acid or palmitic acid moiety).

  • Quantification: A calibration curve is constructed using a certified OPO standard to quantify the concentration in the samples.

b) Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID can be used to analyze the overall triglyceride profile of human milk fat. While it provides separation based on the total carbon number of the TAGs, it may not resolve all positional isomers.

Protocol: GC-FID for Triacylglycerol Analysis

  • Sample Preparation: The extracted milk fat is dissolved in a suitable solvent like n-heptane to a concentration of approximately 1-5%.

  • Chromatographic Separation:

    • Column: A short, high-temperature capillary column is used (e.g., 6 m x 0.53 mm x 0.15 µm).

    • Carrier Gas: Helium or nitrogen at a constant flow rate.

    • Injector: A programmable temperature vaporizing (PTV) injector in cold on-column mode is recommended to minimize sample discrimination.

    • Oven Temperature Program: An initial temperature of around 210°C is held, followed by a temperature ramp up to approximately 350°C to elute the high-molecular-weight TAGs.

  • Detection: A Flame Ionization Detector (FID) is used for detection.

  • Analysis: The resulting chromatogram will show peaks corresponding to TAGs with different total carbon numbers. The relative peak areas can be used to determine the percentage of each TAG group.

Signaling Pathways and Biological Effects

The unique structure of OPO, with palmitic acid at the sn-2 position, is critical for its biological effects. During digestion, pancreatic lipase (B570770) preferentially cleaves fatty acids from the sn-1 and sn-3 positions, leaving 2-palmitoyl-glycerol (2-PG). This 2-monoacylglycerol is readily absorbed by the intestinal cells. In contrast, free palmitic acid (when at the sn-1 or sn-3 position in other TAGs) can form insoluble calcium soaps in the gut, leading to reduced absorption of both fat and calcium.

Influence on Intestinal Health and Development

OPO has been shown to have significant effects on the structure and function of the developing intestine.

  • Intestinal Stem Cell Differentiation: OPO supplementation has been demonstrated to increase the number of intestinal stem cells, which in turn promotes the growth of intestinal villi and crypts.[12] This leads to enhanced differentiation of specialized intestinal epithelial cells, including goblet cells (which produce protective mucus) and Paneth cells (which secrete antimicrobial peptides).[12] The underlying mechanism is likely linked to the Wnt/β-catenin signaling pathway, a critical regulator of intestinal stem cell proliferation and differentiation.[13][14][15]

  • Intestinal Barrier Function: OPO contributes to the integrity of the intestinal epithelial barrier. It has been shown to increase the expression of Mucin 2 (a key component of the mucus layer) and tight junction proteins.[12] Tight junctions, regulated by proteins such as occludin and zonula occludens (ZO-1), are crucial for controlling paracellular permeability and preventing the passage of harmful substances from the gut lumen into the bloodstream.[16][17] The mechanism may involve signaling through G protein-coupled receptors like GPR120, which are activated by long-chain fatty acids and have been shown to exert anti-inflammatory effects and modulate intestinal barrier function.[18][19]

Intestinal_Epithelial_Signaling cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell cluster_stem_cell Intestinal Stem Cell Niche OPO 1,3-Dioleoyl-2-palmitoylglycerol (OPO) GPR120 GPR120 OPO->GPR120 binds Wnt_Pathway Wnt/β-catenin Pathway OPO->Wnt_Pathway activates (hypothesized) Beta_Arrestin2 β-Arrestin-2 GPR120->Beta_Arrestin2 recruits NFkB_Inhibition Inhibition of NF-κB Pathway Beta_Arrestin2->NFkB_Inhibition leads to TJ_Proteins ↑ Tight Junction Proteins (Occludin, ZO-1) NFkB_Inhibition->TJ_Proteins promotes Barrier_Function Enhanced Barrier Function TJ_Proteins->Barrier_Function ISC_Proliferation ↑ Intestinal Stem Cell Proliferation Wnt_Pathway->ISC_Proliferation Cell_Differentiation ↑ Goblet & Paneth Cell Differentiation ISC_Proliferation->Cell_Differentiation

Hypothesized Signaling Pathways of OPO in the Intestine.
Neurological Development

The absorption of 2-palmitoyl glycerol (2-PG) from OPO may also have direct effects on the developing brain. A derivative of OPO, 2-PG, has been shown to upregulate the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, in astrocytes. This suggests a potential role for OPO in neuronal development and function.

Astrocyte_GABA_Synthesis cluster_blood Bloodstream cluster_astrocyte Astrocyte Two_PG 2-Palmitoyl Glycerol (from OPO) GAD Glutamate Decarboxylase (GAD) Two_PG->GAD upregulates Glutamate Glutamate GABA GABA Glutamate->GABA GAD Neuronal_Development Neuronal Development GABA->Neuronal_Development influences

Influence of 2-Palmitoyl Glycerol on GABA Synthesis in Astrocytes.

Conclusion

1,3-Dioleoyl-2-palmitoylglycerol is a key structural and functional component of human milk fat, with its unique stereoisomeric structure conferring significant benefits to the developing infant. Its concentration in human milk varies with lactation stage and geographical location, likely reflecting maternal dietary patterns. The accurate analysis of OPO requires sophisticated chromatographic and mass spectrometric techniques. The biological effects of OPO are far-reaching, from enhancing intestinal health and barrier function to potentially influencing neurodevelopment. A deeper understanding of the natural sources and biological roles of OPO is crucial for the development of infant formulas that more closely mimic the "gold standard" of human milk and for the design of novel therapeutic strategies targeting infant health and development. Further research is warranted to fully elucidate the global variations in human milk OPO content and the precise molecular mechanisms underlying its diverse physiological effects.

References

The Pivotal Role of sn-2 Palmitate in Infant Nutrition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique stereospecific positioning of palmitic acid at the sn-2 position of the triglyceride backbone in human milk is a critical factor in infant nutrition, influencing a cascade of physiological processes from nutrient absorption to gut microbiome development and bone health. This in-depth technical guide explores the multifaceted role of sn-2 palmitate, also known as beta-palmitate, in infant formulas. It provides a comprehensive overview of the current scientific evidence, detailing the biochemical advantages of sn-2 palmitate over the sn-1 and sn-3 positional isomers commonly found in vegetable oil-based infant formulas. This guide summarizes quantitative data from key clinical trials, outlines detailed experimental protocols, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of this crucial nutrient.

Introduction: The Significance of Triglyceride Structure in Infant Nutrition

Human milk is the gold standard for infant nutrition, providing the optimal blend of nutrients for growth and development. The fat component of human milk, which supplies approximately 50% of an infant's energy, is predominantly in the form of triacylglycerols (TAGs). Palmitic acid (C16:0) is the most abundant saturated fatty acid in human milk, constituting about 20-25% of the total fatty acids.[1] Crucially, approximately 70% of this palmitic acid is esterified to the second or beta position of the glycerol (B35011) backbone, a structure referred to as sn-2 palmitate.[1] In contrast, the fat blends in standard infant formulas are typically derived from vegetable oils, where palmitic acid is predominantly found at the sn-1 and sn-3 positions. This structural difference has profound implications for fat and mineral absorption and overall infant well-being.

The Biochemical Advantage of sn-2 Palmitate

The physiological benefits of sn-2 palmitate are primarily attributed to its unique digestive fate in the infant gut. Pancreatic lipase, the primary enzyme responsible for fat digestion, preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of the triglyceride molecule.

When palmitic acid is at the sn-1 or sn-3 position, it is cleaved into a free fatty acid. This free palmitic acid can readily bind with calcium in the intestine to form insoluble calcium soaps.[1] These soaps are poorly absorbed and are subsequently excreted in the feces. This process leads to two significant nutritional drawbacks:

  • Reduced Fat Absorption: The loss of palmitic acid in the form of soaps diminishes the overall absorption of this essential fatty acid.

  • Reduced Calcium Absorption: The sequestration of calcium into insoluble soaps reduces its bioavailability for crucial physiological functions, including bone mineralization.[1]

Conversely, when palmitic acid is at the sn-2 position, it is absorbed as a 2-monoacylglycerol (2-MAG). This 2-MAG is readily absorbed by the intestinal cells and is then re-esterified back into triglycerides, preserving the palmitic acid for metabolic use.[2] This mechanism avoids the formation of calcium soaps, thereby enhancing both fat and calcium absorption.[1]

Physiological Roles and Clinical Evidence

A growing body of clinical evidence substantiates the significant physiological benefits of incorporating sn-2 palmitate into infant formulas. These benefits span across digestive health, nutrient absorption, bone development, and infant comfort.

Enhanced Fat and Palmitic Acid Absorption

Clinical studies have consistently demonstrated that infant formulas enriched with sn-2 palmitate lead to improved fat and palmitic acid absorption compared to formulas with low sn-2 palmitate content. This is evidenced by lower concentrations of total fat and fatty acid soaps in the stool of infants fed high sn-2 palmitate formulas.

StudyIntervention GroupsKey Quantitative Findings on Fat Absorption
Bar-Yoseph et al. (2016) - sn-2 Palmitate Formula (43% of PA at sn-2) - Control Formula (13% of PA at sn-2) - Breastfed (Reference)- Total Fat in Stool ( g/24h ): 0.8 (sn-2) vs. 1.2 (Control) [p<0.05] - Saponified Palmitic Acid in Stool ( g/24h ): 0.3 (sn-2) vs. 0.7 (Control) [p<0.01] - Palmitic Acid Absorption (%): 95% (sn-2) vs. 88% (Control)[3]
Nowacki et al. (2019) - High sn-2 Palmitate Formula - High sn-2 Palmitate + Oligofructose - Control Formula- Stool Palmitate Soaps (mg/g dry weight): Significantly lower in high sn-2 groups compared to control.[4]
Improved Calcium Absorption and Bone Health

By preventing the formation of insoluble calcium soaps, sn-2 palmitate enhances calcium bioavailability, which is critical for bone mineralization in rapidly growing infants. Several studies have linked the consumption of high sn-2 palmitate formula to improved bone density and strength.

StudyIntervention GroupsKey Quantitative Findings on Bone Health
Litmanovitz et al. (2013) - High Beta-Palmitate (HBP) Formula (43% of PA at sn-2) - Low Beta-Palmitate (LBP) Formula (14% of PA at sn-2) - Breastfed (Reference)- Bone Speed of Sound (SOS) at 12 weeks (m/s): 2896 (HBP) vs. 2825 (LBP) [p=0.049]. HBP group was comparable to breastfed group (2875 m/s).[5][6]
Kennedy et al. (1999) - Formula with high sn-2 palmitate - Standard formula- Infants fed the high sn-2 palmitate formula had significantly higher whole-body bone mineral content at 12 weeks.
Béghin et al. (2019) - Control Formula (16% sn-2 palmitate) - Experimental Formula 1 (43% sn-2 palmitate) - Experimental Formula 2 (51% sn-2 palmitate)- Bone Mineral Content at 4 months: Significantly higher in both experimental formula groups compared to the control group (p=0.0012 for EF1, p=0.0002 for EF2).[7]
Softer Stools and Improved Digestive Comfort

The formation of hard calcium soaps is a primary contributor to harder stools and constipation in formula-fed infants. By minimizing soap formation, sn-2 palmitate leads to softer stools, more closely resembling those of breastfed infants. This improvement in stool consistency is associated with greater digestive comfort, which may manifest as reduced crying and improved sleep patterns.[1]

StudyIntervention GroupsKey Quantitative Findings on Stool Consistency and Comfort
Litmanovitz et al. (2014) - High Beta-Palmitate (HBP) Formula - Low Beta-Palmitate (LBP) Formula - Breastfed (Reference)- Crying Duration (min/day): 14.90 (HBP) vs. 63.96 (LBP) [p=0.047].[8]
Nowacki et al. (2019) - High sn-2 Palmitate Formula - High sn-2 Palmitate + Oligofructose - Control Formula- The high sn-2 palmitate group had 20% more mushy-soft stools and 50% fewer formed stools compared to the control group.[4]
Bar-Yoseph et al. (2017) - SN-2 Palmitate Formula - Control Formula - Breastfed (Reference)- Infants fed the SN-2 palmitate formula had fewer and shorter crying episodes and longer sleep duration compared to the control group.[9]
Modulation of the Gut Microbiome

The composition of the infant gut microbiome is crucial for immune development and long-term health. Emerging evidence suggests that sn-2 palmitate can positively influence the gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. The reduction of insoluble soaps may create a more favorable gut environment for these beneficial microbes to thrive.

StudyIntervention GroupsKey Quantitative Findings on Gut Microbiome
Yaron et al. (2013) - High sn-2 Palmitate Formula - Control Formula - Breastfed (Reference)- Infants in the high sn-2 palmitate group had significantly higher fecal counts of Bifidobacteria and Lactobacillus compared to the control group.
Nowacki et al. (2019) - High sn-2 Palmitate Formula - High sn-2 Palmitate + Oligofructose - Control Formula- Fecal Bifidobacteria concentrations were significantly higher in the high sn-2 palmitate groups compared to the control group at 8 weeks.[4]
Mazzoleni et al. (2021) - High sn-2 Palmitate Formula - Control Formula - Breastfed (Reference)- The gut microbiota of infants fed the high sn-2 palmitate formula was more similar to that of breastfed infants, with a higher abundance of Bifidobacterium.

Experimental Protocols

This section outlines the methodologies employed in key clinical trials investigating the effects of sn-2 palmitate in infant nutrition.

Stool Analysis for Fatty Acids and Calcium Soaps
  • Sample Collection: Stool samples are typically collected by parents at home over a specified period (e.g., 24-48 hours) using pre-weighed diapers or collection kits. Samples are immediately frozen and transported to the laboratory for analysis.

  • Analytical Method (Modified Quinlan et al.):

    • Lyophilization: Stool samples are freeze-dried to determine the dry weight.

    • Neutral Lipid Extraction: Neutral lipids are extracted from the dried stool sample using a solvent such as petroleum ether.

    • Soap Conversion and Extraction: The remaining sample is acidified (e.g., with acetic acid) to convert the fatty acid soaps into free fatty acids. These are then extracted with a solvent.

    • Derivatization and Quantification: The extracted fatty acids are converted to fatty acid methyl esters (FAMEs).

    • Gas Chromatography (GC): FAMEs are analyzed by gas chromatography to quantify the individual fatty acids. Total fatty acid soaps are calculated as the sum of all measured individual fatty acid soaps.[10]

  • Alternative Methods: Fourier Transform Infrared (FT-IR) spectroscopy and Gas Chromatography-Flame Ionization Detection (GC-FID) are also used for the quantification of fecal fatty acid soaps.[11][12]

Assessment of Bone Mineral Content and Density
  • Dual-Energy X-ray Absorptiometry (DXA): DXA is the gold standard for measuring bone mineral content (BMC) and areal bone mineral density (aBMD) in infants.

    • Procedure: The infant is placed on the DXA scanner bed. Scans of the whole body (excluding the head) and lumbar spine are typically performed. To minimize motion artifacts, scans are often performed while the infant is asleep or calm. Multiple scan attempts may be necessary to obtain a motion-free image.[3]

    • Data Analysis: Specialized pediatric software is used to analyze the scans and calculate BMC (in grams) and aBMD (in g/cm²). Results are often expressed as Z-scores, which compare the infant's bone density to that of a healthy, age- and sex-matched reference population.[13]

Gut Microbiota Analysis
  • Sample Collection and DNA Extraction: Fecal samples are collected and immediately frozen. Bacterial DNA is extracted from the stool samples using commercially available kits.

  • 16S rRNA Gene Sequencing:

    • PCR Amplification: The 16S rRNA gene, a marker gene for bacterial identification, is amplified from the extracted DNA using polymerase chain reaction (PCR).

    • Library Preparation and Sequencing: The amplified DNA is prepared into a library and sequenced using a high-throughput sequencing platform.

    • Bioinformatic Analysis: The resulting sequence data is processed to identify the different types of bacteria present and their relative abundances. This allows for the characterization of the overall composition and diversity of the gut microbiota.[1][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.

cluster_digestion Intestinal Lumen cluster_absorption Enterocyte sn-1,3 Palmitate TAG sn-1,3 Palmitate TAG Free Palmitic Acid Free Palmitic Acid sn-1,3 Palmitate TAG->Free Palmitic Acid Hydrolysis sn-2 Palmitate TAG sn-2 Palmitate TAG 2-Monoacylglycerol 2-Monoacylglycerol sn-2 Palmitate TAG->2-Monoacylglycerol Hydrolysis Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->sn-1,3 Palmitate TAG Pancreatic Lipase->sn-2 Palmitate TAG Absorbed 2-MAG Absorbed 2-MAG 2-Monoacylglycerol->Absorbed 2-MAG Absorption Calcium Ions Calcium Ions Calcium Soaps (Excreted) Calcium Soaps (Excreted) Free Palmitic AcidCalcium Ions Free Palmitic AcidCalcium Ions Free Palmitic AcidCalcium Ions->Calcium Soaps (Excreted) Binding Re-esterification Re-esterification Absorbed 2-MAG->Re-esterification MGAT, DGAT Triglycerides Triglycerides Re-esterification->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons Packaging Lymphatic System Lymphatic System Chylomicrons->Lymphatic System Secretion

Caption: Digestion and absorption of sn-1,3 vs. sn-2 palmitate.

Infant Recruitment Infant Recruitment Randomization Randomization Infant Recruitment->Randomization Intervention Groups High sn-2 Formula Low sn-2 Formula Breastfed (Reference) Randomization->Intervention Groups Data Collection Data Collection Intervention Groups->Data Collection Stool Samples Stool Samples Data Collection->Stool Samples Bone Density (DXA) Bone Density (DXA) Data Collection->Bone Density (DXA) Crying/Sleep Diaries Crying/Sleep Diaries Data Collection->Crying/Sleep Diaries Fatty Acid Soaps Fatty Acid Soaps Stool Samples->Fatty Acid Soaps GC/FT-IR Microbiota (16S rRNA) Microbiota (16S rRNA) Stool Samples->Microbiota (16S rRNA) Sequencing Bone Mineral Content Bone Mineral Content Bone Density (DXA)->Bone Mineral Content Infant Comfort Infant Comfort Crying/Sleep Diaries->Infant Comfort Analysis Analysis Fatty Acid Soaps->Analysis Microbiota (16S rRNA)->Analysis Bone Mineral Content->Analysis Infant Comfort->Analysis

Caption: General workflow of a randomized controlled trial on sn-2 palmitate.

Dietary sn-2 Palmitate TAG Dietary sn-2 Palmitate TAG Intestinal Lumen Intestinal Lumen Dietary sn-2 Palmitate TAG->Intestinal Lumen Ingestion 2-Monoacylglycerol (2-MAG) 2-Monoacylglycerol (2-MAG) Intestinal Lumen->2-Monoacylglycerol (2-MAG) Lipase Hydrolysis Enterocyte Enterocyte Fatty Acid Binding Proteins (FABPs) Fatty Acid Binding Proteins (FABPs) Enterocyte->Fatty Acid Binding Proteins (FABPs) Intracellular Transport 2-Monoacylglycerol (2-MAG)->Enterocyte Diffusion/Transport Endoplasmic Reticulum Endoplasmic Reticulum Fatty Acid Binding Proteins (FABPs)->Endoplasmic Reticulum MGAT MGAT Endoplasmic Reticulum->MGAT Diacylglycerol (DAG) Diacylglycerol (DAG) MGAT->Diacylglycerol (DAG) Re-esterification of 2-MAG DGAT DGAT Triacylglycerol (TAG) Triacylglycerol (TAG) DGAT->Triacylglycerol (TAG) TAG Synthesis Diacylglycerol (DAG)->DGAT Chylomicron Assembly Chylomicron Assembly Triacylglycerol (TAG)->Chylomicron Assembly Secretion to Lymph Secretion to Lymph Chylomicron Assembly->Secretion to Lymph

Caption: Intracellular signaling pathway of sn-2 palmitate absorption.

Conclusion and Future Directions

The positional distribution of palmitic acid in infant formula has a significant and measurable impact on nutrient absorption and physiological outcomes. The evidence strongly supports the superiority of sn-2 palmitate in mimicking the fat structure of human milk, thereby promoting better fat and calcium absorption, leading to softer stools, improved bone health, and a more favorable gut microbiome. For researchers, scientists, and drug development professionals, understanding the mechanisms and clinical benefits of sn-2 palmitate is crucial for the development of next-generation infant formulas that more closely replicate the functional benefits of breastfeeding.

Future research should continue to explore the long-term effects of sn-2 palmitate on infant development, including neurodevelopmental outcomes and immune function. Further investigation into the dose-dependent effects and the optimal ratio of sn-2 palmitate in infant formulas is also warranted. Additionally, elucidating the precise molecular signaling pathways activated by the absorption of 2-monoacylglycerols could open new avenues for optimizing infant nutrition and health.

References

Biosynthesis Pathway of 1,3-Dioleoyl-2-palmitoylglycerol in the Mammary Gland: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lactating mammary gland is a highly specialized organ responsible for the synthesis and secretion of milk, a complex fluid rich in nutrients essential for the neonate. A primary component of milk fat is triacylglycerols (TAGs), with 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) being a significant species in human milk. The specific stereochemical structure of OPO, with palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions, is of particular interest due to its physiological benefits for the infant, including improved fat and calcium absorption. This technical guide provides a detailed overview of the biosynthetic pathway of OPO in the mammary gland, focusing on the key enzymatic steps, regulatory mechanisms, and relevant experimental protocols.

The Core Biosynthetic Pathway: The Kennedy Pathway

The primary route for the synthesis of triacylglycerols, including OPO, in the mammary gland is the sn-glycerol-3-phosphate or Kennedy pathway.[1] This pathway involves a series of acylation reactions that sequentially esterify fatty acids to a glycerol (B35011) backbone. The synthesis takes place predominantly in the endoplasmic reticulum of the mammary epithelial cells.[2]

The key enzymatic steps are:

  • Acylation of sn-glycerol-3-phosphate: The pathway is initiated by the acylation of sn-glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) , forming lysophosphatidic acid (LPA).

  • Acylation of lysophosphatidic acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT or LPAAT) then acylates LPA at the sn-2 position to produce phosphatidic acid (PA).

  • Dephosphorylation of phosphatidic acid: Phosphatidic acid phosphatase (PAP), also known as lipin , removes the phosphate (B84403) group from PA to yield sn-1,2-diacylglycerol (DAG).

  • Final acylation of diacylglycerol: The final step is the acylation of the DAG at the sn-3 position by diacylglycerol acyltransferase (DGAT) to form the triacylglycerol molecule.

The stereospecificity of OPO is determined by the substrate preferences of the acyltransferases at each step. In the lactating rat mammary gland, it has been shown that oleate (B1233923) is preferentially esterified at the sn-1 position, while palmitate is favored at the sn-2 position during the formation of phosphatidic acid.[3] This suggests a key role for GPAT and AGPAT in establishing the OPO structure.

Diagram of the OPO Biosynthesis Pathway

OPO_Biosynthesis G3P Glycerol-3-Phosphate LPA 1-Oleoyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) G3P->LPA GPAT CoA1 CoA G3P->CoA1 PA 1-Oleoyl-2-palmitoyl-sn-glycerol-3-phosphate (Phosphatidic Acid) LPA->PA AGPAT CoA2 CoA LPA->CoA2 DAG 1-Oleoyl-2-palmitoyl-sn-glycerol (Diacylglycerol) PA->DAG Lipin (PAP) Pi Pi PA->Pi OPO 1,3-Dioleoyl-2-palmitoylglycerol (OPO) DAG->OPO DGAT1 CoA3 CoA DAG->CoA3 OleoylCoA1 Oleoyl-CoA OleoylCoA1->G3P PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->LPA OleoylCoA2 Oleoyl-CoA OleoylCoA2->DAG

Caption: Biosynthesis of OPO via the Kennedy Pathway.

Key Enzymes and Their Substrate Specificities

The synthesis of the specific OPO structure is dependent on the acyl-CoA substrate specificities of the acyltransferases in the mammary gland.

EnzymeAbbreviationSubstrate(s)Product(s)Acyl-CoA Specificity in Mammary Gland for OPO Synthesis
Glycerol-3-phosphate acyltransferaseGPATsn-Glycerol-3-phosphate, Acyl-CoALysophosphatidic acid, CoAShows a preference for oleoyl-CoA at the sn-1 position.[3]
1-acylglycerol-3-phosphate acyltransferaseAGPAT/LPAATLysophosphatidic acid, Acyl-CoAPhosphatidic acid, CoAExhibits a preference for palmitoyl-CoA at the sn-2 position.[3] The chain length specificity of this enzyme in bovine mammary gland is C16 > C14 > C12 > C10 > C8, which aligns with the fatty acids found at the sn-2 position of cow milk TAGs.[4]
Phosphatidic acid phosphatasePAP (Lipin)Phosphatidic acidsn-1,2-Diacylglycerol, PiNot specific to fatty acyl chains.
Diacylglycerol acyltransferaseDGATsn-1,2-Diacylglycerol, Acyl-CoATriacylglycerol, CoADGAT1 is the predominant isoform in the mammary gland and is essential for milk fat synthesis.[5] It shows broad specificity for long-chain acyl-CoAs and would utilize oleoyl-CoA for the final acylation at the sn-3 position.[6]

Regulation of OPO Biosynthesis

The synthesis of OPO is tightly regulated by hormonal and transcriptional mechanisms to meet the demands of lactation.

Hormonal Regulation

Lactation is under complex hormonal control.[7] The initiation and maintenance of milk synthesis, including its lipid components, are primarily regulated by:

  • Prolactin: Stimulates the expression of genes involved in milk synthesis.

  • Insulin: Plays a permissive role in mammary gland development and function.

  • Cortisol: Works synergistically with prolactin to promote differentiation of mammary epithelial cells and initiate milk production.[8]

  • Progesterone: High levels during pregnancy inhibit copious milk secretion. Its withdrawal at parturition is a key trigger for lactogenesis.[8]

Transcriptional Regulation

The expression of lipogenic enzymes is controlled by key transcription factors:

  • Sterol Regulatory Element-Binding Protein 1 (SREBP-1): A master regulator of lipid synthesis. SREBP-1c is the predominant isoform in the mammary gland and its expression increases at the onset of lactation.[9] It upregulates the transcription of key enzymes in fatty acid and triacylglycerol synthesis, including GPAT, lipin 1, and DGAT1.[1][3]

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): Also plays a role in regulating milk fat synthesis, with its expression being upregulated in lactating mammary tissue.[10]

Diagram of Regulatory Influences

OPO_Regulation cluster_hormones Hormonal Signals cluster_transcription Transcriptional Regulators cluster_enzymes Lipogenic Enzymes Prolactin Prolactin SREBP1 SREBP-1 Prolactin->SREBP1 Insulin Insulin Insulin->SREBP1 Cortisol Cortisol Cortisol->SREBP1 Progesterone Progesterone Progesterone->SREBP1 inhibits GPAT GPAT SREBP1->GPAT AGPAT AGPAT SREBP1->AGPAT Lipin Lipin SREBP1->Lipin DGAT1 DGAT1 SREBP1->DGAT1 PPARg PPARγ PPARg->GPAT PPARg->DGAT1 OPO OPO Synthesis GPAT->OPO AGPAT->OPO Lipin->OPO DGAT1->OPO

Caption: Hormonal and transcriptional regulation of OPO synthesis.

Experimental Protocols

Isolation of Microsomes from Mammary Gland Tissue

This protocol is adapted from standard procedures for subcellular fractionation and is suitable for obtaining the microsomal fraction, which is enriched in the enzymes of the Kennedy pathway.

Materials:

  • Fresh or frozen lactating mammary gland tissue

  • Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitors.

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Excise and weigh the lactating mammary gland tissue. All subsequent steps should be performed at 4°C.

  • Mince the tissue finely with scissors in ice-cold Homogenization Buffer.

  • Homogenize the minced tissue in a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (post-mitochondrial supernatant).

  • Centrifuge the supernatant at 100,000 x g for 60 minutes in an ultracentrifuge.

  • The resulting pellet is the microsomal fraction. Discard the supernatant (cytosol).

  • Gently wash the microsomal pellet with Homogenization Buffer and re-centrifuge at 100,000 x g for 60 minutes.

  • Resuspend the final microsomal pellet in a suitable buffer (e.g., Homogenization Buffer) and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Aliquot and store the microsomes at -80°C.

Acyltransferase Activity Assays

a) 1-Acylglycerol-3-phosphate Acyltransferase (AGPAT) Assay (Radiometric)

This assay measures the incorporation of a radiolabeled fatty acyl-CoA into phosphatidic acid.

Materials:

  • Mammary gland microsomal preparation

  • Assay Buffer: 100 mM HEPES-NaOH (pH 7.5), 200 mM NaCl, 10 mM EDTA, 8 mM NaF, 1 mg/mL fatty acid-free BSA, 1 mM DTT, 5% (w/v) glycerol.

  • 1-oleoyl-sn-glycerol-3-phosphate (LPA)

  • [¹⁴C]Palmitoyl-CoA (or other radiolabeled acyl-CoA)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent: Chloroform:pyridine:formic acid (50:30:7, v/v)

  • Scintillation vials and scintillation fluid

Procedure:

  • Prepare the reaction mixture in a final volume of 100 µL containing Assay Buffer, 20 µM LPA, and 40 µM [¹⁴C]Palmitoyl-CoA.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 5-10 µg of microsomal protein.

  • Incubate at 37°C for 10-20 minutes. The reaction should be in the linear range for time and protein concentration.

  • Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v).

  • Vortex and centrifuge to separate the phases.

  • Spot the lipid-containing lower organic phase onto a TLC plate.

  • Develop the TLC plate in the specified solvent system to separate the product (phosphatidic acid) from the substrate (LPA).

  • Visualize the lipid spots (e.g., with iodine vapor), scrape the area corresponding to phosphatidic acid into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

b) Diacylglycerol Acyltransferase (DGAT) Assay (Fluorescent)

This assay uses a fluorescently labeled fatty acyl-CoA to measure DGAT activity.

Materials:

  • Mammary gland microsomal preparation

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mg/mL fatty acid-free BSA.

  • 1,2-Dioleoyl-sn-glycerol

  • NBD-palmitoyl-CoA (or other fluorescent acyl-CoA)

  • TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v)

  • Fluorescence imaging system

Procedure:

  • Prepare the reaction mixture in a final volume of 200 µL containing Assay Buffer, 200 µM 1,2-dioleoyl-sn-glycerol, and 25 µM NBD-palmitoyl-CoA.

  • Initiate the reaction by adding 20-50 µg of microsomal protein.

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction and extract the lipids as described for the AGPAT assay.

  • Spot the extracted lipids on a TLC plate and develop to separate the fluorescent triacylglycerol product.

  • Quantify the fluorescent product using a fluorescence imaging system.

Lipid Extraction and Analysis of OPO

a) Total Lipid Extraction (Folch Method)

  • Homogenize a known amount of mammary gland tissue or milk in chloroform:methanol (2:1, v/v).

  • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to achieve phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent for analysis.

b) Stereospecific Analysis of OPO by HPLC-MS/MS

This technique allows for the precise quantification of OPO and its isomers.

  • Chromatographic Separation: Use a reverse-phase C18 column with a non-aqueous mobile phase gradient (e.g., acetonitrile/isopropanol with ammonium (B1175870) formate) to separate different TAG species.[11]

  • Mass Spectrometric Detection: Employ a high-resolution mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Identification and Quantification:

    • Identify OPO based on its accurate mass-to-charge ratio (m/z).

    • Perform tandem mass spectrometry (MS/MS) for structural confirmation. The fragmentation pattern will reveal the fatty acid composition. The relative abundance of fragment ions corresponding to the loss of specific fatty acids can help in determining their positions on the glycerol backbone.[9] For unambiguous stereospecific analysis, enzymatic hydrolysis with a sn-1,3 specific lipase (B570770) followed by analysis of the resulting sn-2-monoacylglycerol is often employed.[9]

Diagram of the Experimental Workflow

Experimental_Workflow Tissue Mammary Gland Tissue Homogenization Homogenization Tissue->Homogenization LipidExtraction Lipid Extraction (e.g., Folch method) Tissue->LipidExtraction Centrifugation1 Centrifugation (10,000 x g) Homogenization->Centrifugation1 Supernatant1 Post-Mitochondrial Supernatant Centrifugation1->Supernatant1 Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant1->Ultracentrifugation Microsomes Microsomal Pellet Ultracentrifugation->Microsomes Assay Enzyme Activity Assays (GPAT, AGPAT, DGAT) Microsomes->Assay Data Quantitative Data (Kinetics, OPO levels) Assay->Data Analysis HPLC-MS/MS Analysis LipidExtraction->Analysis Analysis->Data

Caption: Workflow for studying OPO biosynthesis.

Conclusion

The biosynthesis of 1,3-dioleoyl-2-palmitoylglycerol in the mammary gland is a highly regulated and stereospecific process orchestrated by the enzymes of the Kennedy pathway. The substrate specificities of GPAT and AGPAT are critical in establishing the characteristic OPO structure. This intricate process is under tight hormonal and transcriptional control, ensuring an adequate supply of this vital nutrient to the newborn. The experimental protocols outlined in this guide provide a framework for researchers to investigate the various facets of this important metabolic pathway, from enzyme kinetics to the in-depth analysis of milk lipid composition. A thorough understanding of OPO biosynthesis is crucial for the development of infant formulas that more closely mimic the composition and benefits of human milk, as well as for providing insights into the fundamental cell biology of lipid metabolism in a highly active secretory tissue.

References

Physical properties of 1,3-Dioleoyl-2-palmitoylglycerol at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

Abstract

1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a structured triacylglycerol (TAG) of significant interest in the food and pharmaceutical industries, primarily due to its structural similarity to a key component of human milk fat.[1][2] The physical properties of OPO, governed by its molecular structure, are critical determinants of its functionality, stability, and application performance, particularly in infant formulas where it is used to mimic the benefits of human milk fat.[3] This technical guide provides a comprehensive overview of the physical properties of OPO at different temperatures, with a focus on its complex thermal behavior and polymorphism. It includes quantitative data, detailed experimental protocols for characterization, and visualizations of polymorphic transitions and analytical workflows.

Introduction to 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

OPO is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one palmitic acid molecule at the sn-2 position.[4][5] This specific stereochemistry is analogous to the predominant TAG structure found in human milk, where approximately 70% of palmitic acid is located at the sn-2 position.[3] This structural configuration is believed to enhance the absorption of fatty acids and calcium in infants, making OPO a valuable ingredient in infant nutrition.[1][3] Understanding the physical properties of OPO, such as its melting and crystallization profiles, is essential for controlling the texture, stability, and sensory attributes of products in which it is incorporated.

Polymorphism of Triacylglycerols

Like most fats, OPO exhibits polymorphism, which is the ability of a substance to crystallize into multiple distinct crystal forms, each with a unique molecular arrangement, stability, and set of physical properties.[6] For triacylglycerols, the three principal polymorphic forms are designated α, β', and β, in order of increasing stability.

  • α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It is typically formed upon rapid cooling from the melt and has a hexagonal sub-cell packing.[6]

  • β' (Beta Prime) Form: This form has intermediate stability and a higher melting point than the α form. It possesses an orthorhombic sub-cell packing and is often desired in plastic fats for its fine crystal texture.

  • β (Beta) Form: This is the most stable polymorph, characterized by the highest melting point and a triclinic sub-cell packing.[6] While thermodynamically favored, its formation can be slow, and it often results in larger, more granular crystals.

The specific polymorphic form obtained is highly dependent on thermal history, including the rate of cooling, the temperature of crystallization, and any subsequent heating or tempering processes. Transitions from less stable to more stable forms (e.g., α → β' → β) are irreversible.

Thermal Properties and Phase Transitions

The melting and crystallization behavior of OPO is complex and dictated by its polymorphic nature. These properties are typically characterized using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with phase transitions as a function of temperature.

Melting Behavior

The melting point of OPO is not a single value but a range that corresponds to the melting of its different polymorphic forms. An OPO-rich lipid has been reported to have a complete melting point of 16.03 °C, with a melting range from -26.29 °C to 16.03 °C. Another study identifies a distinct melting peak at 21.9 °C.[7]

Table 1: Melting Properties of OPO-Rich Lipids

Property Temperature (°C) Notes
Melting Range -26.29 to 16.03 Characterizes the temperature span from solid to liquid.
Complete Melting Point 16.03 The temperature at which the lipid becomes fully liquid.

| Melting Peak | 21.9 | Represents the peak of the endothermic melting event on a DSC thermogram.[7] |

Crystallization Behavior

The crystallization of OPO from the melt is an exothermic process that is highly sensitive to the cooling rate. Slower cooling rates provide more time for molecules to arrange into more stable configurations, favoring the formation of higher-melting polymorphs like the β' and β forms. Conversely, rapid cooling tends to trap the molecules in the less stable α form.

Data on specific crystallization temperatures for pure OPO under varying cooling rates is not extensively detailed in the provided search results, but the general principle holds that crystallization temperatures are lower for more rapid cooling protocols.

Other Physical Properties

Density

Specific experimental data for the density of 1,3-Dioleoyl-2-palmitoylglycerol at various temperatures is not available in the public literature based on the conducted search. As a general characteristic for triacylglycerols, density decreases with increasing temperature.

Table 2: General and Computed Physical Properties of OPO

Property Value Source
Molecular Formula C₅₅H₁₀₂O₆ PubChem[4]
Molar Mass 859.4 g/mol PubChem[4]

| Physical Description | Solid at room temperature | PubChem[4] |

Visualization of OPO Properties and Analysis

Polymorphic Transformation Pathways

The relationship between the different physical states of OPO can be visualized as a series of temperature- and time-dependent transitions. The following diagram illustrates the pathways between the melted liquid state and the primary solid polymorphic forms.

G Melt Melted OPO (Liquid) Alpha α-form (Unstable) Melt->Alpha Fast Cooling BetaPrime β'-form (Metastable) Melt->BetaPrime Slow Cooling Alpha->Melt Heating Alpha->BetaPrime Transformation (Time/Temp) BetaPrime->Melt Heating Beta β-form (Stable) BetaPrime->Beta Transformation (Time/Temp) Beta->Melt Heating (High Temp) G cluster_input Input cluster_analysis Analysis cluster_output Output Data Sample OPO Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC XRD X-Ray Diffraction (XRD) Sample->XRD Thermal Thermal Transitions (Melting/Crystallization Points, Enthalpy) DSC->Thermal Polymorph Polymorphic Form (Crystal Structure, d-spacings) XRD->Polymorph

References

Understanding the metabolism of 1,3-Dioleoyl-2-palmitoylglycerol in neonates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolism of 1,3-Dioleoyl-2-palmitoylglycerol in Neonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The composition of infant formula has been the subject of extensive research, with the goal of mimicking the nutritional and functional properties of human breast milk. A key area of focus is the fat component, which provides approximately 50% of the energy for a growing infant.[1][2] Human milk fat has a unique stereospecific structure, where palmitic acid, a major saturated fatty acid, is predominantly esterified at the sn-2 position of the glycerol (B35011) backbone, while unsaturated fatty acids like oleic acid are mainly at the sn-1 and sn-3 positions.[1][3][4] This specific triglyceride is known as 1,3-Dioleoyl-2-palmitoylglycerol (OPO). In contrast, standard vegetable oils used in infant formulas typically have palmitic acid at the sn-1 and sn-3 positions.[3] This structural difference significantly impacts the digestion, absorption, and metabolic fate of fatty acids and minerals in neonates.[3]

This technical guide provides a comprehensive overview of the metabolism of OPO in neonates, summarizing quantitative data from key clinical studies, detailing experimental protocols, and illustrating the underlying biochemical pathways.

Metabolism of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

The digestion of triglycerides in the neonatal gut is primarily carried out by lingual and pancreatic lipases.[5][6] These enzymes exhibit specificity for the sn-1 and sn-3 positions of the triglyceride molecule.[1][3]

When a neonate consumes infant formula containing OPO, the following metabolic process occurs:

  • Enzymatic Hydrolysis : Pancreatic lipase (B570770) acts on the OPO triglyceride, cleaving the oleic acid molecules from the sn-1 and sn-3 positions.[3][7]

  • Formation of Metabolites : This hydrolysis results in the formation of two free oleic acid molecules and one 2-palmitoyl-glycerol molecule (also known as sn-2 monopalmitin (B16481) or beta-palmitate).[7]

  • Absorption : Both the free oleic acid and the 2-palmitoyl-glycerol are readily absorbed by the intestinal enterocytes.[1] Inside the enterocytes, they are re-esterified back into triglycerides that can be utilized by the body.[8]

In contrast, the digestion of a typical vegetable oil triglyceride with palmitic acid at the sn-1 and sn-3 positions proceeds differently:

  • Enzymatic Hydrolysis : Pancreatic lipase cleaves the palmitic acids from the sn-1 and sn-3 positions.

  • Formation of Free Palmitic Acid : This releases free palmitic acid into the intestinal lumen.[3]

  • Formation of Insoluble Soaps : Free palmitic acid can react with calcium in the gut to form insoluble calcium soaps.[3][9]

  • Consequences : The formation of these soaps leads to several negative consequences:

    • Reduced Fat Absorption : The insoluble soaps are poorly absorbed and are excreted in the feces.[10][11]

    • Reduced Calcium Absorption : Calcium that is sequestered in these soaps is also lost in the feces, potentially impacting bone development.[10][11][12]

    • Harder Stools : The presence of these calcium soaps in the stool increases its hardness, which can lead to constipation and discomfort for the infant.[3]

The unique structure of OPO, by positioning palmitic acid at the protected sn-2 position, therefore facilitates more efficient fat and calcium absorption and promotes softer stools, more closely mimicking the effects of breastfeeding.[2][3]

Quantitative Data from Clinical Trials

The benefits of OPO-supplemented infant formula have been demonstrated in several randomized, double-blind clinical trials. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of OPO Supplementation on Fat and Calcium Absorption

ParameterStandard Formula GroupOPO Formula Groupp-valueReference
Fat Absorption
Fecal Fat Excretion (g/kg/day)0.55 ± 0.290.09 ± 0.04< 0.001[10]
Fat Absorption (% of intake)90.0 ± 6.498.5 ± 0.6< 0.01[10]
Calcium Absorption
Fecal Calcium Excretion (mg/kg/day)53.4 ± 12.037.4 ± 14.9< 0.01[10]
Calcium Absorption (% of intake)37.5 ± 11.557.4 ± 14.9< 0.001[10]
Calcium Absorption (% of intake)22 ± 337 ± 4< 0.05[12]

Table 2: Effects of OPO Supplementation on Stool Characteristics

ParameterStandard Formula GroupOPO Formula Groupp-valueReference
Fecal Saponified Fatty Acids (Week 12)Lower in OPO groupSignificantly Lower< 0.0001[3][13]
Stool Calcium ConcentrationHigher in Standard GroupSignificantly Lower< 0.05[13]
Stool Frequency (per day)Lower in Standard GroupSignificantly Higher< 0.05[13]

Table 3: Effects of OPO Supplementation on Infant Growth and Behavior

ParameterStandard Formula GroupOPO Formula Groupp-valueReference
Infant Length (at 12 weeks)ShorterSignificantly Longer0.002[3][13]
Crying Frequency (per day and night)HigherSignificantly Lower< 0.0001[3][13]

Table 4: Effects of OPO Supplementation on Gut Microbiota

ParameterStandard Formula GroupOPO Formula GroupBreastfeeding GroupReference
Relative Abundance of EnhydrobacterDifferent from BreastfeedingSimilar to Breastfeeding-[14]
Relative Abundance of AkkermansiaDifferent from BreastfeedingSimilar to Breastfeeding-[14]

Experimental Protocols

To provide a clear understanding of the methodologies employed in OPO research, the protocol from a representative randomized, double-blind clinical trial is detailed below (based on Yuan et al., 2021).[13]

1. Study Design

  • A randomized, double-blind, controlled, single-center clinical trial was conducted.

  • Participants were randomly assigned to one of three groups:

    • Standard Formula Group (Control)

    • High OPO Formula Group (Intervention)

    • Breastfed Group (Reference)

2. Participants

  • Healthy, full-term infants younger than 14 days old were recruited.

  • Exclusion criteria included major congenital malformations, hereditary metabolic diseases, and the use of probiotics or antibiotics.

3. Intervention

  • Standard Formula : Contained 23.6% of palmitic acid esterified at the sn-2 position.

  • OPO Formula : Contained a high concentration of sn-2 palmitate (52.8%).

  • Energy, protein, carbohydrate, fat, and mineral contents were similar between the two formulas.[13]

  • The intervention period was 12 weeks.

4. Data Collection

  • Stool Samples : Collected at week 6 and week 12 for analysis of saponified fatty acids, total fatty acids, and calcium content.

  • Anthropometric Measurements : Weight, length, and head circumference were measured at baseline and at follow-up visits.

  • Behavioral Data : Crying frequency and duration were recorded by parents in a diary.

5. Analytical Methods

  • Fatty Acid Analysis : Stool fatty acids were extracted and analyzed using gas chromatography to determine the concentrations of total and saponified fatty acids.

  • Calcium Analysis : Stool calcium concentration was determined using appropriate analytical methods.

  • Statistical Analysis : Data were analyzed using statistical tests such as ANOVA and Dunnett's t-test to compare the outcomes between the different feeding groups. A p-value of < 0.05 was considered statistically significant.

Visualizations

Biochemical Pathway of Triglyceride Digestion

OPO_Metabolism cluster_0 OPO (sn-2 Palmitate) Digestion cluster_1 Standard Vegetable Oil (sn-1,3 Palmitate) Digestion OPO 1,3-Dioleoyl-2-palmitoylglycerol (OPO) Lipase_OPO Pancreatic Lipase (sn-1, sn-3 specific) OPO->Lipase_OPO Products_OPO 2-Palmitoyl-glycerol (sn-2 MAG) Free Oleic Acid Lipase_OPO->Products_OPO Absorption_OPO Efficient Absorption by Enterocytes Products_OPO->Absorption_OPO POP 1,3-Dipalmitoyl-2-oleoylglycerol (Standard TG) Lipase_POP Pancreatic Lipase (sn-1, sn-3 specific) POP->Lipase_POP Products_POP 2-Oleoyl-glycerol (sn-2 MOG) Free Palmitic Acid Lipase_POP->Products_POP Soaps Insoluble Calcium Soaps Products_POP:f1->Soaps Calcium Calcium (Ca2+) Calcium->Soaps Excretion Excretion (Reduced Fat & Calcium Absorption, Harder Stools) Soaps->Excretion Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow cluster_groups Feeding Groups (12 Weeks) Recruitment Infant Recruitment (<14 days old, full-term) Randomization Randomization Recruitment->Randomization Group_OPO OPO Formula Randomization->Group_OPO Group_Standard Standard Formula Randomization->Group_Standard Group_BF Breastfed Randomization->Group_BF Data_Collection Data Collection (Weeks 6 & 12) - Stool Samples - Anthropometry - Behavior Diaries Group_OPO->Data_Collection Group_Standard->Data_Collection Group_BF->Data_Collection Analysis Laboratory & Statistical Analysis - Fecal Fat & Calcium - Growth Parameters - Crying Frequency Data_Collection->Analysis Results Results & Conclusion Analysis->Results OPO_Benefits_Logic cluster_mechanism Mechanism of Action cluster_outcomes Clinical Outcomes cluster_benefits Infant Benefits OPO_Structure OPO Structure (Palmitic Acid at sn-2) No_Soap Prevents Free Palmitic Acid Formation in Gut OPO_Structure->No_Soap Efficient_Absorption Efficient Absorption of sn-2 Monopalmitin OPO_Structure->Efficient_Absorption Microbiota Beneficial Gut Microbiota OPO_Structure->Microbiota Calcium_Absorption Increased Calcium Absorption No_Soap->Calcium_Absorption Softer_Stools Softer Stools No_Soap->Softer_Stools Fat_Absorption Increased Fat Absorption Efficient_Absorption->Fat_Absorption Growth Improved Growth (Length) Fat_Absorption->Growth Bone_Density Enhanced Bone Density Calcium_Absorption->Bone_Density Comfort Reduced Crying & Discomfort Softer_Stools->Comfort Microbiota->Comfort

References

The Evolution of Infant Nutrition: A Technical Guide to 1,3-Dioleoyl-2-palmitoylglycerol (OPO) in Infant Formula

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The composition of infant formula has undergone significant evolution in a persistent endeavor to mirror the nutritional profile of human breast milk. A pivotal advancement in this field has been the incorporation of 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO), a structured triglyceride that is the most abundant single triacylglycerol species in human milk. This technical guide provides an in-depth exploration of the history, synthesis, and physiological significance of OPO in infant formula development. It consolidates quantitative data from key clinical studies, details relevant experimental protocols, and visualizes complex processes to serve as a comprehensive resource for professionals in the fields of nutrition science and product development.

Introduction: The Quest to Emulate Human Milk Fat

Human milk is universally recognized as the gold standard for infant nutrition, providing a complex matrix of nutrients and bioactive components essential for optimal growth and development. The fat component of human milk, which supplies approximately 50% of an infant's energy, is particularly unique in its structure.[1] A defining characteristic of human milk fat is the positional distribution of fatty acids on the glycerol (B35011) backbone. Specifically, the saturated fatty acid palmitic acid (C16:0) is predominantly esterified at the sn-2 position, while unsaturated fatty acids like oleic acid (C18:1) are typically found at the sn-1 and sn-3 positions.[2] This specific structure, primarily 1,3-dioleoyl-2-palmitoylglycerol (OPO), is conserved across diverse maternal diets and ethnicities, suggesting a significant physiological role.[1]

Early infant formulas, while matching the overall fatty acid profile of human milk, often utilized vegetable oils where palmitic acid is primarily at the sn-1 and sn-3 positions. This seemingly subtle difference in stereoisomeric structure has profound implications for infant digestion and nutrient absorption.

The History of OPO in Infant Formula: A Timeline of Innovation

The journey of incorporating OPO into infant formula is a story of scientific discovery and technological advancement.

  • 1986: The concept of a structured lipid mimicking the OPO structure of human milk fat was pioneered with the invention of Betapol by Loders Croklaan (now part of Bunge).[3] This marked the first enzymatically processed fat blend designed to bring infant formula closer to the composition of human milk.[4]

  • 1990s: Clinical benefits of OPO-containing infant formula begin to be established through various studies.[5]

  • 2012: Wyeth Nutrition launched the ILLUMA® series, which incorporated sn-2 Palmitate, highlighting a breakthrough in creating a body-friendly molecular structure in their infant formula.[2]

  • 2014: Advanced Lipids, a joint venture between AAK and Enzymotec, reported significant global expansion with their INFAT® (OPO) ingredient being adopted by 16 new brands.[6]

  • 2019: Bunge Loders Croklaan introduced Betapol® Plus, a second-generation OPO with a higher concentration of sn-2 palmitate, aiming to more closely replicate the levels found in human milk.[4][7] Advanced Lipids also launched INFAT®PLUS, specifically designed to mimic the triglyceride structure of Chinese human milk.[8][9]

  • 2021: Bunge Loders Croklaan launched Betapol® Organic, the first certified organic OPO for infant formula, catering to the growing demand for organic baby products.[1][5]

The Chemical and Physiological Significance of OPO

Chemical Structure:

1,3-Dioleoyl-2-palmitoylglycerol is a triglyceride with the following structure:

  • Glycerol Backbone

  • sn-1 position: Oleic acid

  • sn-2 position: Palmitic acid

  • sn-3 position: Oleic acid

This specific arrangement is crucial for its physiological effects.

Physiological Benefits:

The digestion of fats in infants is primarily carried out by pancreatic lipase (B570770), which specifically cleaves fatty acids from the sn-1 and sn-3 positions of the triglyceride.

  • Improved Fat and Calcium Absorption: In the case of OPO, this enzymatic action releases two molecules of free oleic acid and one molecule of 2-palmitoyl-monoglyceride (sn-2 monopalmitin). Both are readily absorbed by the infant's intestine. Conversely, when palmitic acid is at the sn-1 or sn-3 position (as in many vegetable oils), free palmitic acid is released. This free palmitic acid can react with calcium in the gut to form insoluble calcium soaps, which are then excreted. This process leads to a loss of both valuable fat (energy) and calcium.[5][10]

  • Enhanced Bone Health: By preventing the formation of calcium soaps and improving calcium absorption, OPO-supplemented formulas contribute to better bone mineralization and strength.[7][10]

  • Softer Stools and Reduced Constipation: The formation of hard calcium soaps is a primary contributor to harder stools and constipation in formula-fed infants. By minimizing soap formation, OPO helps to produce softer stools, more similar to those of breastfed infants.[5]

  • Beneficial Effects on Gut Microbiota: Studies have shown that infant formulas with high levels of sn-2 palmitate can positively influence the gut microbiota, leading to a higher abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.[4]

  • Reduced Crying and Improved Sleep: The overall improvement in digestive comfort, including reduced constipation and softer stools, has been linked to reduced crying time and better sleep patterns in infants fed OPO-containing formula.[11]

Quantitative Data from Clinical Studies

The benefits of OPO supplementation in infant formula are supported by numerous clinical trials. The following tables summarize key quantitative findings from some of these studies.

Table 1: Effect of OPO on Fat and Calcium Absorption

StudyIntervention GroupControl GroupOutcome MeasureResult
Kennedy et al. (1999)High sn-2 palmitate formulaStandard formulaFecal soap fatty acidsLower in intervention group
Litmanovitz et al. (2013)High beta-palmitate (HBP) formulaLow beta-palmitate (LBP) formulaFecal saponified fatty acidsLower in HBP group (p < 0.0001)
Carnielli et al. (1996)Formula with structured triglycerideStandard formulaCalcium absorptionImproved in intervention group

Table 2: Effect of OPO on Bone Health

StudyIntervention GroupControl GroupOutcome MeasureResult
Kennedy et al. (1999)High sn-2 palmitate formulaStandard formulaWhole-body bone mineral content at 12 weeksHigher in intervention group (128.1g vs 122.7g)
Litmanovitz et al. (2014)High beta-palmitate (HBP) formulaLow beta-palmitate (LBP) formulaBone Speed of Sound (SOS) at 12 weeksSignificantly higher in HBP group (2896 m/s vs 2825 m/s, p=0.049)

Table 3: Effect of OPO on Gut Microbiota

StudyIntervention GroupControl GroupOutcome MeasureResult
Yaron et al. (2013)High beta-palmitate formulaStandard formulaFecal Lactobacillus and Bifidobacterium countsHigher in intervention group
Yao et al. (2014)High beta-palmitate formulaStandard formulaFecal Bifidobacteria concentrationHigher in intervention group, similar to breastfed infants

Experimental Protocols

Enzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

The industrial production of OPO primarily relies on enzymatic interesterification, which offers high specificity and milder reaction conditions compared to chemical methods. Both one-step and two-step processes are utilized.

5.1.1. Two-Step Enzymatic Synthesis of OPO

This method provides high purity OPO.

  • Step 1: Alcoholysis of Tripalmitin to 2-Monopalmitin (2-MP)

    • Substrates: Tripalmitin (TP) and ethanol.

    • Enzyme: Immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei or Rhizopus delemar).[10]

    • Reaction Conditions: The reaction is typically carried out in an organic solvent at a controlled temperature and water activity.

    • Purification: The resulting 2-MP is isolated and purified, often through crystallization, to achieve high purity (>95%).[10]

  • Step 2: Esterification of 2-MP with Oleic Acid

    • Substrates: Purified 2-Monopalmitin and oleic acid.

    • Enzyme: The same immobilized sn-1,3-specific lipase can be used.

    • Reaction Conditions: The esterification is often performed in a solvent-free system to produce the final OPO triglyceride.

    • Final Product: The resulting product is a structured lipid with a high content of OPO.

5.1.2. One-Step Enzymatic Acidolysis

This method is more direct but may result in a lower OPO concentration compared to the two-step process.

  • Substrates: A fat source rich in palmitic acid at the sn-2 position (e.g., palm stearin) and free oleic acid.[12]

  • Enzyme: Immobilized sn-1,3-specific lipase (e.g., from Aspergillus niger or Thermomyces lanuginosus).[12][13]

  • Reaction Conditions: The reaction is carried out in a controlled environment, optimizing parameters such as temperature, substrate molar ratio, enzyme load, and reaction time. For example, using immobilized Aspergillus niger lipase, optimal conditions might be a temperature of 55°C for 3 hours.[13]

  • Product: The final product is an interesterified fat enriched with OPO.

Analytical Methods for OPO Quantification in Infant Formula

Accurate quantification of OPO in infant formula is crucial for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) is a commonly employed technique.

5.2.1. Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)

  • Sample Preparation: Fat is extracted from the infant formula.

  • Chromatographic Separation: The extracted fat is subjected to Ag-HPLC. The silver ions interact with the double bonds in the fatty acids, allowing for the separation of triglycerides based on their degree of unsaturation. This enables the separation of OPO from its regioisomer, 1,2-dioleoyl-3-palmitoylglycerol (B16418) (OOP).

  • Detection: An Evaporative Light Scattering Detector (ELSD) is often used for detection, as triglycerides lack a strong UV chromophore.[14]

5.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Similar fat extraction from the infant formula is performed.

  • Chromatographic Separation: A reverse-phase HPLC column (e.g., C18) is used for separation.

  • Detection: The eluent is introduced into a mass spectrometer with an electrospray ionization (ESI) source. Multiple reaction monitoring (MRM) mode is used for specific and sensitive quantification of OPO.[15]

Visualizations

Metabolic Pathway of OPO Digestion and Absorption

OPO_Digestion cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte OPO 1,3-Dioleoyl-2-palmitoylglycerol (OPO) PL Pancreatic Lipase OPO->PL Products 2-Monopalmitin + 2 Free Oleic Acid PL->Products sn-1,3 cleavage Micelle Micelle Formation (with Bile Salts) Products->Micelle Absorption Absorption Micelle->Absorption Re_esterification Re-esterification Absorption->Re_esterification Chylomicron Chylomicron Formation Re_esterification->Chylomicron Lymph Lymphatic System Chylomicron->Lymph

Caption: Digestion and absorption pathway of OPO in the infant gut.

Experimental Workflow for a Clinical Trial Evaluating OPO

OPO_Clinical_Trial cluster_setup Study Setup cluster_intervention Intervention Phase (e.g., 12 weeks) cluster_data Data Collection Recruitment Recruit Healthy Term Infants Consent Informed Consent Recruitment->Consent Randomization Randomization Consent->Randomization Group_OPO OPO Formula Group Randomization->Group_OPO Group_Control Standard Formula Group Randomization->Group_Control Group_BF Breastfed Reference Group Randomization->Group_BF Stool Stool Sample Collection (Fatty Acid & Microbiota Analysis) Group_OPO->Stool Bone Bone Density Measurement (e.g., DEXA, QUS) Group_OPO->Bone Behavior Behavioral Assessment (Crying, Sleep Diaries) Group_OPO->Behavior Group_Control->Stool Group_Control->Bone Group_Control->Behavior Group_BF->Stool Group_BF->Bone Group_BF->Behavior Analysis Statistical Analysis Stool->Analysis Bone->Analysis Behavior->Analysis

Caption: A typical workflow for a randomized controlled trial on OPO infant formula.

Conclusion and Future Directions

The integration of 1,3-Dioleoyl-2-palmitoylglycerol into infant formula represents a significant milestone in nutritional science, bringing formula composition a step closer to that of human milk. The well-documented benefits of OPO on fat and calcium absorption, bone health, gut microbiota, and overall infant comfort underscore its importance. The continued refinement of enzymatic synthesis processes is likely to improve the efficiency and cost-effectiveness of OPO production.

Future research should focus on several key areas:

  • Long-term effects: While short-term benefits are well-established, longer-term studies are needed to understand the lasting impact of early OPO consumption on bone health and metabolic programming.

  • Dose-response relationships: Further investigation into the optimal concentration of OPO in infant formula for various physiological outcomes is warranted.

  • Synergistic effects: Research into the interplay between OPO and other bioactive components in infant formula, such as prebiotics and probiotics, could lead to the development of next-generation infant nutrition products with enhanced health benefits.

This technical guide has provided a comprehensive overview of the history, science, and application of OPO in infant formula. As our understanding of the intricate composition of human milk continues to grow, so too will the opportunities to innovate and improve the nutrition provided to infants who, for various reasons, cannot be breastfed.

References

The Art and Science of Enzymatic Synthesis of Structured Triglycerides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structured triglycerides (STs) are novel lipid molecules engineered to possess specific fatty acid compositions and positional distributions on the glycerol (B35011) backbone. This targeted molecular architecture allows for the creation of fats and oils with enhanced nutritional, metabolic, and physicochemical properties, opening new frontiers in food science, pharmaceuticals, and drug delivery. Enzymatic synthesis, employing highly specific lipases, has emerged as the preferred method for producing STs due to its mild reaction conditions, high selectivity, and environmental friendliness compared to chemical methods.[1][2] This in-depth technical guide explores the core principles of enzymatic ST synthesis, providing detailed experimental protocols, quantitative data for comparison, and visual representations of key processes.

Core Principles of Enzymatic Synthesis

The enzymatic modification of triglycerides to produce STs primarily involves lipase-catalyzed reactions such as interesterification, acidolysis, and esterification.[3] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are remarkably versatile enzymes that can catalyze the hydrolysis of ester bonds in aqueous environments and reverse this reaction to synthesize esters in non-aqueous media.[4][5] The regioselectivity of lipases, particularly sn-1,3-specific lipases, is the cornerstone of structured triglyceride synthesis, allowing for the precise placement of fatty acids at the outer positions of the glycerol backbone while preserving the fatty acid at the sn-2 position.[6][7]

Commonly employed lipases in ST synthesis include those from Rhizomucor miehei (Lipozyme RM IM), Candida antarctica (Novozyme 435), and Thermomyces lanuginosus (Lipozyme TL IM).[7][8] The choice of enzyme depends on the desired structured lipid, the substrates, and the reaction conditions. For instance, Novozyme 435, a non-specific lipase (B570770), has been found suitable for producing structured lipids with short- and long-chain acyl residues (SLCTs).[8] In contrast, sn-1,3 specific lipases are ideal for creating MLM-type (Medium-Long-Medium) structured lipids, where medium-chain fatty acids (MCFAs) are incorporated at the sn-1 and sn-3 positions, and a long-chain fatty acid (LCFA) remains at the sn-2 position.[9]

Key Enzymatic Reactions for ST Synthesis

The primary enzymatic routes for synthesizing structured triglycerides are:

  • Interesterification: This reaction involves the exchange of fatty acids between two different triglycerides. It is a versatile method for modifying the properties of fats and oils.[2]

  • Acidolysis: In this reaction, a triglyceride reacts with a free fatty acid, resulting in the incorporation of the new fatty acid into the glycerol backbone.[7] This is a widely used method for producing MLM-type structured lipids.

  • Esterification: This process involves the direct attachment of fatty acids to a glycerol molecule to form a triglyceride. It can be a one-step or two-step process.[7] A two-step process might first involve the production of 2-monoacylglycerol (2-MAG) followed by esterification with the desired fatty acids.[7]

The general workflow for enzymatic synthesis of structured triglycerides can be visualized as follows:

experimental_workflow cluster_substrates Substrate Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Purification cluster_analysis Product Analysis Triglyceride Triglyceride Source (e.g., Vegetable Oil) Bioreactor Bioreactor (Batch or Continuous) Triglyceride->Bioreactor Fatty_Acid Fatty Acid Source (e.g., Caprylic Acid) Fatty_Acid->Bioreactor Purification Purification (e.g., Molecular Distillation) Bioreactor->Purification Analysis Analysis (HPLC, GC) Purification->Analysis

Fig. 1: General experimental workflow for enzymatic ST synthesis.

Quantitative Data on Enzymatic Synthesis of Structured Triglycerides

The efficiency of enzymatic synthesis is influenced by several factors, including the type of enzyme, substrate molar ratio, temperature, reaction time, and water content. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Synthesis of Medium-Long-Chain Triacylglycerols (MLCTs)

EnzymeSubstratesMolar Ratio (Fatty Acid:Oil)Temperature (°C)Reaction Time (h)Yield/IncorporationReference
Lipozyme RM IMGrapeseed Oil & Capric Acid2:1452434.53 mol% capric acid incorporation[10]
Lipozyme RM IMOlive Oil & Capric Acid2:1452427.1 mol% capric acid incorporation[10]
Novozyme 435Triacetin (B1683017) & Camellia Oil FAMEs3:1 (FAMEs:Triacetin)502482.4% FAME conversion, 52.4 mol% disubstituted triacetin[8]
Lipozyme TL IMGrapeseed Oil & Ethyl Caprate--661-63% new TAGs[6]
Lipozyme TL IMGrapeseed Oil & Capric Acid--664.7% new TAGs[6]
Lipase NS 40086-1:1600.577.5% MLCT content[11]

Table 2: Synthesis of Structured Lipids for Human Milk Fat Substitutes

EnzymeSubstratesReaction TypeKey FindingsReference
Asian seabass liver lipaseSkipjack tuna eyeball oil & Commercial butterfatTransesterification18.2% incorporation of medium-chain fatty acids[12]
Immobilized lipaseMicroalgal oilContinuous microfluidic reactor89.0% palmitic acid at sn-2, 81.3% PUFAs at sn-1,3[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of structured triglycerides.

Protocol 1: Two-Step Enzymatic Synthesis of DHA-Enriched Structured Lipids

This protocol describes a novel two-step process to synthesize structured lipids enriched with docosahexaenoic acid (DHA).[14]

Step 1: Enrichment of DHA in Glycerides

  • Hydrolysis: Tuna oil is hydrolyzed using a lipase to enrich the DHA content.

  • Ethanolysis: The resulting glyceride fractions undergo consecutive lipase-catalyzed ethanolysis to further increase the DHA concentration.

  • Molecular Distillation: DHA-enriched glycerides are isolated from the reaction mixture.

Step 2: Synthesis of Structured Lipids

  • Esterification: The DHA-enriched glycerides (comprising mono-, di-, and triacylglycerols) are esterified with capric acid using a lipase catalyst under vacuum.

  • Reaction Conditions:

    • Temperature: 60 °C

    • Enzyme Loading: 5%

    • Vacuum: 5 mmHg

  • Outcome: The triacylglycerol content is significantly increased in the final product.

Protocol 2: Continuous Synthesis of Structured Triglycerides in a Packed-Bed Bioreactor

This protocol outlines the continuous production of structured lipids using a packed-bed bioreactor.[6][15]

  • Enzyme Immobilization: Immobilized Thermomyces lanuginosus lipase (Lipozyme TL IM) is packed into the bioreactor column.

  • Substrate Preparation: A mixture of grapeseed oil and either capric acid (for acidolysis) or ethyl caprate (for interesterification) is prepared.

  • Continuous Reaction: The substrate mixture is continuously pumped through the packed-bed bioreactor.

  • Process Monitoring: The reaction is monitored over an extended period (e.g., 150 hours) to assess enzyme stability and product yield.

  • Outcome: This method allows for continuous production with no significant lipase deactivation over time, achieving high yields of structured lipids.

Protocol 3: Enzyme Immobilization via Adsorption on Hydrophobic Supports

Immobilization enhances the stability and reusability of lipases.[16][17] Adsorption on hydrophobic supports is a common and effective method.[16]

  • Support Selection: Choose a hydrophobic support material (e.g., porous polymers).

  • Enzyme Solution Preparation: Dissolve the lipase in a low ionic strength buffer.

  • Immobilization: Incubate the support material with the enzyme solution. The lipase will be adsorbed onto the support surface through interfacial activation.

  • Washing: Wash the immobilized enzyme to remove any unbound lipase.

  • Drying: Dry the immobilized lipase preparation.

Analysis of Structured Triglycerides

The characterization of synthesized structured triglycerides is crucial to confirm their composition and positional distribution of fatty acids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed.[18][19]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for separating molecular species of triacylglycerols.[20][21] Separation is based on the chain length and degree of unsaturation of the fatty acids.

  • Gas Chromatography (GC): GC is used to determine the fatty acid composition of the structured triglycerides after transesterification to fatty acid methyl esters (FAMEs).[18]

The workflow for the analysis of structured triglycerides can be represented as follows:

analysis_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis ST_Sample Structured Triglyceride Sample HPLC Reversed-Phase HPLC ST_Sample->HPLC Transesterification Transesterification (to FAMEs) ST_Sample->Transesterification Molecular_Species Molecular Species Composition HPLC->Molecular_Species GC Gas Chromatography Transesterification->GC Fatty_Acid_Composition Fatty Acid Composition GC->Fatty_Acid_Composition signaling_pathway cluster_insulin Insulin Signaling (Fed State) cluster_glucagon Glucagon Signaling (Fasting State) Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds Adipose_Tissue_I Adipose Tissue Insulin_Receptor->Adipose_Tissue_I activates Liver_I Liver Insulin_Receptor->Liver_I activates TG_Synthesis_I Triglyceride Synthesis (Storage) Adipose_Tissue_I->TG_Synthesis_I promotes Lipolysis_Inhibition Lipolysis Inhibition Adipose_Tissue_I->Lipolysis_Inhibition induces Liver_I->TG_Synthesis_I promotes Glucagon Glucagon Adipose_Tissue_G Adipose Tissue Glucagon->Adipose_Tissue_G stimulates Lipolysis_Stimulation Lipolysis Stimulation Adipose_Tissue_G->Lipolysis_Stimulation activates FFA_Release Free Fatty Acid Release Lipolysis_Stimulation->FFA_Release leads to

References

An In-depth Technical Guide on the Function of 1,3-Dioleoyl-2-palmitoylglycerol in Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a structured triacylglycerol (TAG) of significant interest, primarily due to its high abundance in human breast milk and its subsequent use in premium infant formulas. While the nutritional and physiological benefits of dietary OPO are well-documented, its direct function within cellular membranes is a subject that requires careful clarification. This technical guide addresses the core topic by elucidating the established biological roles of OPO, which are predominantly indirect concerning cellular membranes. Triacylglycerols are not typically structural components of the plasma membrane due to their low solubility in phospholipid bilayers. Instead, OPO's influence on cellular membranes is mediated through two principal pathways: its role as a key substrate in the biogenesis of lipid droplets from the endoplasmic reticulum and the metabolic fate of its digestion products, which serve as precursors for membrane lipids and signaling molecules. This document provides a comprehensive overview of these functions, supported by quantitative data, detailed experimental protocols, and visual diagrams to illustrate key processes.

Physicochemical Properties of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

OPO is a neutral, non-polar lipid. Its structure consists of a glycerol (B35011) backbone esterified with oleic acid (a monounsaturated 18-carbon fatty acid) at the sn-1 and sn-3 positions, and palmitic acid (a saturated 16-carbon fatty acid) at the sn-2 position. These properties are fundamental to understanding its behavior in aqueous and lipid environments.

PropertyValueReference
Molecular Formula C₅₅H₁₀₂O₆[1][2][3]
Molecular Weight 859.4 g/mol [1][2][3]
CAS Number 1716-07-0[1][2][3]
Synonyms OPO, TG(18:1/16:0/18:1), 1,3-Olein-2-Palmitin[1][2]
Physical State Solution in hexane (B92381) (commercially)[2]
Solubility in Bilayers ~3 mol% in phosphatidylcholine vesicles[4][5][6][7]

The Role of Triacylglycerols in Cellular Membranes: A Clarification

Contrary to phospholipids (B1166683) and cholesterol, which are amphipathic and form the structural basis of cellular membranes, triacylglycerols like OPO are non-polar. Their incorporation into a phospholipid bilayer is energetically unfavorable.

Limited Solubility and Phase Separation

Experimental evidence from 13C-NMR and simulation studies demonstrates that the solubility of TAGs in phosphatidylcholine bilayers is limited to approximately 3 mol%.[4][6] Beyond this concentration, TAGs do not integrate with the membrane phospholipids but instead phase-separate into a distinct oil phase within the hydrophobic core of the bilayer.[4] This process leads to the formation of localized, lens-like structures or "blisters" of neutral lipid between the two leaflets of the membrane.[4] This intrinsic property explains why TAGs are not structural components of the plasma membrane but are instead sequestered into specialized organelles.

Indirect Membrane Function 1: Lipid Droplet Biogenesis

The primary location for TAG synthesis and storage within the cell is the endoplasmic reticulum (ER). The process of TAG accumulation and phase separation within the ER membrane is the foundational step of lipid droplet (LD) biogenesis.[8][9][10][11] LDs are specialized organelles responsible for storing neutral lipids.

The biogenesis of a lipid droplet can be summarized in the following stages:

  • Neutral Lipid Synthesis: Enzymes located in the ER membrane synthesize TAGs from fatty acids and glycerol precursors.[12]

  • Lens Formation: The newly synthesized, non-polar TAGs accumulate between the two leaflets of the ER bilayer.[8][12]

  • Budding: As the TAG lens grows, it causes the ER membrane to bud out into the cytoplasm, coated by the cytosolic leaflet of the ER membrane.[8][9]

  • Scission: The mature lipid droplet, containing a core of TAGs and surrounded by a phospholipid monolayer and associated proteins, detaches from the ER.[8][10]

This process represents a critical, albeit indirect, function of OPO and other TAGs in relation to cellular membranes, as they drive the formation of essential storage organelles from the ER membrane.

Lipid_Droplet_Biogenesis cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol ER_Membrane ER Bilayer Lens_Formation TAG Accumulation (Lens Formation) ER_Membrane->Lens_Formation between leaflets LD Mature Lipid Droplet TAG_Synthesis TAG Synthesis (e.g., OPO) TAG_Synthesis->ER_Membrane in ER membrane Budding Nascent LD Budding Lens_Formation->Budding growth Budding->LD scission OPO_Metabolism cluster_Fates Metabolic Fates OPO Dietary OPO (1,3-Dioleoyl-2-palmitoylglycerol) Digestion Pancreatic Lipase (in Small Intestine) OPO->Digestion Products Digestion Products Digestion->Products Oleic_Acid Free Oleic Acid (x2) Products->Oleic_Acid 2_PG 2-Palmitoyl-glycerol (2-MAG) Products->2_PG Absorption Enterocyte Absorption Oleic_Acid->Absorption 2_PG->Absorption Membrane_Synthesis Membrane Phospholipid Synthesis Absorption->Membrane_Synthesis Signaling Cell Signaling Absorption->Signaling Energy Beta-Oxidation (Energy) Absorption->Energy TAG_Resynthesis TAG Re-synthesis (for Chylomicrons) Absorption->TAG_Resynthesis Fatty_Acid_Tracing_Workflow Start Prepare 13C-Oleic Acid -BSA Complex Incubate Incubate Cells with Labeled Medium (Time Course) Start->Incubate Harvest Harvest Cells and Wash with PBS Incubate->Harvest Extract Total Lipid Extraction (Folch/Bligh-Dyer) Harvest->Extract Analyze LC-MS Analysis Extract->Analyze Quantify Quantify Labeled vs. Unlabeled Lipids Analyze->Quantify

References

Methodological & Application

Application Note and Protocol for the Enzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO) is a structured triglyceride that is a key component of human milk fat. In human milk, palmitic acid is predominantly esterified at the sn-2 position of the glycerol (B35011) backbone, while unsaturated fatty acids like oleic acid are typically found at the sn-1 and sn-3 positions.[1][2] This specific stereochemistry is believed to play a crucial role in infant nutrition, facilitating the absorption of fat and calcium. The enzymatic synthesis of OPO using sn-1,3 specific lipases offers a targeted approach to replicate this structure, providing a valuable component for infant formulas and other specialized nutritional products. Lipase-catalyzed synthesis provides a high degree of control over the positional distribution of fatty acids, which is a significant advantage over chemical interesterification.[3]

This document provides a detailed protocol for the enzymatic synthesis of OPO via acidolysis of a palmitic acid-rich substrate with oleic acid, catalyzed by an immobilized sn-1,3 specific lipase (B570770).

Data Presentation

The following table summarizes quantitative data from various studies on the enzymatic synthesis of OPO, highlighting different lipases, substrates, and reaction conditions.

Lipase SourceSubstratesMolar Ratio (Palmitate Source:Oleic Acid/Ester)Enzyme Load (% w/w)Temperature (°C)Time (h)OPO Content (%)sn-2 Palmitic Acid (%)Reference
Aspergillus oryzae (Immobilized)Palm Stearin (B3432776), Oleic Acid1:8865145.65 (as C52)55.08[4][5]
Thermomyces lanuginosus (Lipozyme TL IM)Tripalmitin-rich fraction, Ethyl Oleate1:5.5Not Specified50331.4380.6[6]
Rhizomucor miehei and Rhizopus delemar (Immobilized)Tripalmitin, Oleic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified78 (yield)96[7]
Aspergillus niger (Immobilized)Palm Stearin, High-Oleic Sunflower Oil1:84553Not specifiedNot specified[8]
Leaf Lard Fractionation & AcidolysisFractionated Leaf Lard, Camellia Oil Fatty Acids1:4645643.72Not specified[9][10]
Novozym 435Palm OilNot SpecifiedNot SpecifiedNot SpecifiedNot Specified71.2265.30[11]
Lipozyme TL IMPalm OilNot SpecifiedNot SpecifiedNot SpecifiedNot Specified46.8654.33[11]

Experimental Protocols

This protocol details the synthesis of OPO through the acidolysis of palm stearin with oleic acid using an immobilized sn-1,3 specific lipase from Aspergillus oryzae.[4][5]

Materials:

  • Palm Stearin (rich in tripalmitin)

  • Oleic Acid (OA)

  • Immobilized sn-1,3 specific lipase (e.g., from Aspergillus oryzae on a hydrophobic resin)[4][5]

  • Hexane (B92381) (for purification)

  • Acetone (B3395972) (for purification)

  • Silica (B1680970) gel for column chromatography

  • Anhydrous sodium sulfate

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with magnetic or overhead stirring

  • Temperature-controlled water bath or circulator

  • Vacuum pump and rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Analytical equipment for product characterization (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))[12][13]

Procedure:

1. Substrate Preparation: a. Melt the palm stearin at a temperature above its melting point (approximately 60-70°C) to ensure homogeneity. b. Prepare a substrate mixture with a molar ratio of palm stearin to oleic acid of 1:8.[4][5]

2. Enzymatic Reaction: a. Add the substrate mixture to the jacketed glass reactor. b. Bring the reaction mixture to the optimal temperature of 65°C using the temperature-controlled circulator.[4][5] c. Add the immobilized lipase at an enzyme load of 8% (w/w) relative to the total weight of the substrates.[4][5] d. Ensure the water content of the immobilized lipase is approximately 3.5%.[4] e. Stir the reaction mixture at a constant speed to ensure adequate mixing. f. Carry out the reaction for 1 hour under these conditions.[4][5]

3. Enzyme Deactivation and Removal: a. After the reaction is complete, stop the agitation. b. Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can potentially be washed and reused.

4. Product Purification: a. The crude product will contain OPO, unreacted substrates (tripalmitin and oleic acid), and byproducts. b. Dissolve the crude product in a minimal amount of hexane. c. Prepare a silica gel column packed in hexane. d. Load the dissolved product onto the silica gel column. e. Elute the column with a gradient of hexane and acetone to separate the different lipid classes. Triacylglycerols will elute first, followed by free fatty acids. f. Collect the fractions containing the purified OPO. g. Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure. h. Dry the final product under a stream of nitrogen gas.

5. Product Analysis: a. The fatty acid composition and the positional distribution of fatty acids in the purified product should be determined. b. This is typically achieved by gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs) prepared from the product. c. The specific content of OPO can be quantified using high-performance liquid chromatography (HPLC) with a silver ion column or a reverse-phase column coupled with an evaporative light scattering detector (ELSD).[12][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_analysis Analysis substrates Substrates (Palm Stearin, Oleic Acid) reactor Jacketed Reactor (65°C, 1h, Stirring) substrates->reactor enzyme Immobilized Lipase enzyme->reactor filtration Filtration reactor->filtration filtration->enzyme Recycled Enzyme purification Column Chromatography filtration->purification Crude Product analysis GC / HPLC Analysis purification->analysis Purified OPO

Caption: Experimental workflow for the enzymatic synthesis of OPO.

enzymatic_reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products PPP Tripalmitin (PPP) (sn-1,2,3 Palmitate) lipase sn-1,3 Specific Lipase PPP->lipase OA Oleic Acid (OA) OA->lipase OPO 1,3-Dioleoyl-2-palmitoylglycerol (OPO) lipase->OPO PA Palmitic Acid (PA) lipase->PA

Caption: Lipase-catalyzed acidolysis for OPO synthesis.

References

Application Notes and Protocols: Silver-Ion HPLC Analysis of OPO Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dioleoyl-2-palmitoyl-glycerol (OPO) is a structured triglyceride of significant interest in the food and pharmaceutical industries, particularly in the formulation of infant formulas, due to its structural similarity to a key triglyceride in human milk fat. The specific positioning of palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions imparts unique physiological properties. Accurate quantification and quality control of OPO in raw materials and finished products are therefore crucial.

Silver-ion high-performance liquid chromatography (Ag-HPLC) is a powerful analytical technique for the separation of lipids, including triglycerides. This method leverages the reversible interaction between silver ions incorporated into the stationary phase and the π-electrons of the double bonds in the fatty acid chains of the triglycerides.[1][2] This interaction allows for the separation of triglycerides based on their degree of unsaturation (number of double bonds), the configuration (cis/trans) of these bonds, and to some extent, the positional isomers of the fatty acids.[1][3][4] This application note provides a detailed, step-by-step guide for the analysis of OPO triglycerides using Ag-HPLC.

Principle of Separation

In silver-ion HPLC, the stationary phase, typically a silica-based support, is chemically modified to incorporate silver ions (Ag+).[2][5] As the triglyceride molecules in the sample pass through the column, those with unsaturated fatty acid chains form weak, reversible charge-transfer complexes with the silver ions.[1][2] The strength of this interaction, and thus the retention time on the column, is influenced by several factors:

  • Number of Double Bonds: Triglycerides with a greater number of double bonds will interact more strongly with the silver ions and therefore have longer retention times.

  • Configuration of Double Bonds: cis isomers form more stable complexes with silver ions than trans isomers, leading to longer retention for cis fatty acid-containing triglycerides.[4]

  • Positional Isomerism: The position of the unsaturated fatty acids on the glycerol (B35011) backbone can also influence retention, allowing for the separation of regioisomers such as OPO (sn-1,3-dioleoyl-2-palmitoyl-glycerol) and its isomer OOP (sn-1,2-dioleoyl-3-palmitoyl-glycerol).[6][7]

Experimental Protocols

This section details the necessary materials, reagents, and a comprehensive protocol for the Ag-HPLC analysis of OPO triglycerides.

Materials and Reagents
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a suitable detector.

  • Detector: An Evaporative Light Scattering Detector (ELSD) is recommended for its ability to detect non-chromophoric lipids like triglycerides and its stability with gradient elution.[6][7][8][9] A UV detector set at a low wavelength (e.g., 205 nm) can also be used, although it may have lower sensitivity and be more susceptible to baseline drift with certain solvents.[6][7]

  • Column: A commercially available silver-ion HPLC column, such as a ChromSpher 5 Lipids column (250 x 4.6 mm, 5 µm), is suitable for this application.[1][10]

  • Solvents: HPLC grade n-hexane, dichloromethane, acetonitrile, and isopropanol.

  • Standards: OPO triglyceride standard of high purity for identification and quantification.

  • Sample Preparation: Chloroform (B151607) or a mixture of chloroform and n-hexane (1:1, v/v) for dissolving the lipid samples.[11]

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh a known amount of the oil or fat sample containing OPO triglycerides.

    • Dissolve the sample in a suitable solvent, such as chloroform or a chloroform:n-hexane (1:1, v/v) mixture, to a final concentration of approximately 1-5 mg/mL.[11]

    • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

  • HPLC System Setup and Conditions:

    • Column Installation: Install the silver-ion column in the HPLC system and ensure all connections are secure.

    • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • HPLC Parameters: The following parameters can be used as a starting point and should be optimized for the specific instrument and column in use.

ParameterRecommended Condition
Column ChromSpher 5 Lipids (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Dichloromethane
Mobile Phase B Dichloromethane:Acetonitrile (90:10, v/v)
Gradient 0 min: 100% A; 60 min: 33% A + 67% B
Flow Rate 0.6 - 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
Detector ELSD
ELSD Nebulizer Temp. 30-40 °C
ELSD Evaporator Temp. 30-40 °C
ELSD Gas Flow Rate 0.35 MPa or as per manufacturer's recommendation

Note: A hexane-based mobile phase can also be employed. For example, Mobile Phase A: hexane/2-propanol/acetonitrile (99.8:0.1:0.1, v/v/v) and Mobile Phase B: hexane/2-propanol/acetonitrile (96:2:2, v/v/v) with a gradient from 100% A to 52% A + 48% B over 60 minutes.[1] The choice between dichloromethane- and hexane-based mobile phases can affect the retention order of some isomers.[1]

  • Data Acquisition and Analysis:

    • Inject the prepared OPO standard to determine its retention time and to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the OPO peak in the sample chromatograms by comparing the retention time with that of the standard.

    • For quantitative analysis, construct a calibration curve by plotting the natural logarithm of the peak area against the natural logarithm of the concentration of the OPO standard.[10] The relationship should be linear (R² > 0.99).[10]

    • Calculate the concentration of OPO in the samples using the regression equation from the calibration curve.

Data Presentation

The quantitative results from the analysis of different samples can be summarized in a table for easy comparison.

Sample IDRetention Time of OPO (min)Peak Area of OPOCalculated Concentration of OPO (mg/mL)% OPO in Sample (w/w)
OPO Standard15.21.2 x 10⁶1.00N/A
Sample A15.38.5 x 10⁵0.7114.2
Sample B15.21.1 x 10⁶0.9218.4
Sample C15.45.4 x 10⁵0.459.0

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the Silver-Ion HPLC analysis of OPO triglycerides.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Ag-HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (Silver-Ion Column) inject->separate detect Detection (ELSD) separate->detect identify Peak Identification (vs. Standard) detect->identify integrate Peak Integration identify->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Workflow for the Silver-Ion HPLC analysis of OPO triglycerides.

References

Application Notes and Protocols for the Quantification of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) in Infant Formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO), also known as SN-2 palmitate, is a critical structured triacylglycerol (TAG) naturally abundant in human milk fat.[1][2] In OPO, palmitic acid is esterified at the sn-2 position of the glycerol (B35011) backbone, while oleic acid is predominantly at the sn-1 and sn-3 positions.[2][3] This specific positional distribution of fatty acids plays a significant role in infant nutrition, contributing to improved fat and calcium absorption, softer stools, and overall healthy growth and development.[1][4] Consequently, infant formulas are often fortified with OPO to mimic the composition and benefits of human milk.[1][5] Accurate quantification of OPO in infant formula is therefore essential for quality control, product development, and ensuring that the nutritional benefits are delivered as intended.

These application notes provide detailed protocols for the quantification of OPO in infant formula using established analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and infant nutrition.

Analytical Methodologies: An Overview

The accurate quantification of OPO in the complex matrix of infant formula presents analytical challenges, primarily due to the presence of its regioisomer, 1,2-dioleoyl-3-palmitoylglycerol (B16418) (OOP).[6][7] Therefore, chromatographic separation is paramount. The most common and reliable methods involve:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique.

    • Silver Ion HPLC (Ag+-HPLC): This method offers excellent separation of TAGs based on the degree of unsaturation of their fatty acid chains.[6][8]

    • Reversed-Phase HPLC (RP-HPLC): This technique separates TAGs based on their hydrophobicity.[6]

    • Detectors: Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS) are commonly coupled with HPLC for sensitive and specific detection of OPO.[6][7][8][9][10]

  • Gas Chromatography (GC): GC is often used for the analysis of fatty acid composition after enzymatic hydrolysis of the triacylglycerols.[11][12][13] This method indirectly determines the amount of palmitic acid at the sn-2 position.

Experimental Workflow

The general workflow for the quantification of OPO in infant formula involves several key steps, from sample preparation to data analysis.

OPO Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_quant Data Analysis & Quantification Sample_Weighing Infant Formula Sample Weighing Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample_Weighing->Lipid_Extraction Purification Purification (Solid-Phase Extraction) Lipid_Extraction->Purification HPLC_Separation HPLC Separation (Ag+-HPLC or RP-HPLC) Purification->HPLC_Separation Detection Detection (ELSD or MS) HPLC_Separation->Detection Peak_Integration Peak Identification & Integration Detection->Peak_Integration Calibration Calibration Curve (External Standard) Peak_Integration->Calibration Calculation OPO Concentration Calculation Calibration->Calculation

Caption: General experimental workflow for OPO quantification.

Detailed Experimental Protocols

Protocol 1: Quantification of OPO by HPLC-ELSD

This protocol details a widely used method for the direct quantification of OPO in infant formula.

1. Sample Preparation and Lipid Extraction:

  • Accurately weigh approximately 5-10 g of infant formula powder into a 50 mL centrifuge tube.

  • Add 10 mL of warm water (50-60°C) and vortex to dissolve the powder completely.

  • Add 20 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture to the tube.

  • Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

  • Repeat the extraction process twice more with 10 mL of the chloroform:methanol mixture.

  • Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen at 40°C.

  • Record the weight of the extracted fat.

2. Solid-Phase Extraction (SPE) for Purification:

  • Dissolve the extracted fat in a minimal amount of hexane (B92381).

  • Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) by washing with 5 mL of hexane.

  • Load the dissolved fat sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of hexane to remove non-polar lipids.

  • Elute the triacylglycerol fraction with 10 mL of a hexane:diethyl ether (95:5, v/v) mixture.

  • Collect the eluate and evaporate to dryness under nitrogen.

  • Reconstitute the purified TAGs in a known volume of hexane for HPLC analysis.

3. HPLC-ELSD Analysis:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A silver ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm) is recommended for optimal separation of OPO and OOP.[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) in hexane is often used. A typical gradient might start at 0.5% acetonitrile and increase to 2% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[8]

  • ELSD Settings:

    • Drift Tube Temperature: 40-50°C.

    • Nebulizer Gas (Nitrogen) Pressure: 3.0-4.0 bar.

  • Injection Volume: 20 µL.

4. Quantification:

  • Prepare a series of standard solutions of OPO of known concentrations.

  • Inject the standards to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared infant formula sample.

  • Identify the OPO peak based on the retention time of the standard.

  • Quantify the amount of OPO in the sample using the calibration curve.

Protocol 2: Quantification of sn-2 Palmitic Acid by GC-FID after Enzymatic Hydrolysis

This protocol provides an indirect method to determine the OPO content by quantifying the palmitic acid at the sn-2 position of the glycerol backbone.

1. Lipid Extraction:

  • Follow the lipid extraction procedure as described in Protocol 1 (steps 1.1-1.8).

2. Enzymatic Hydrolysis:

  • Weigh approximately 20 mg of the extracted fat into a screw-capped tube.

  • Add 2 mL of 1 M Tris-HCl buffer (pH 8.0), 0.5 mL of 0.05% bile salts solution, and 0.2 mL of 2.2% calcium chloride solution.

  • Add 2 mg of pancreatic lipase.

  • Incubate the mixture in a shaking water bath at 37°C for 3 minutes.

  • Stop the reaction by adding 1 mL of 6 M HCl.

  • Add 1 mL of diethyl ether and vortex to extract the hydrolysis products.

  • Centrifuge and collect the upper ether layer.

3. Thin-Layer Chromatography (TLC) Separation:

  • Spot the extracted hydrolysis products onto a silica gel TLC plate.

  • Develop the plate in a solvent system of hexane:diethyl ether:formic acid (60:40:1, v/v/v).

  • Visualize the separated bands (triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids) under UV light after spraying with a fluorescent indicator (e.g., 0.2% 2',7'-dichlorofluorescein (B58168) in ethanol).

  • Scrape the band corresponding to the 2-monoacylglycerols into a clean tube.

4. Fatty Acid Methyl Ester (FAME) Preparation:

  • Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol to the tube containing the scraped silica.

  • Heat at 50°C for 10 minutes.

  • Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

5. GC-FID Analysis:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 220°C at 5°C/min, hold for 10 minutes.

  • Injector and Detector Temperature: 250°C.

  • Injection Volume: 1 µL.

6. Quantification:

  • Identify the palmitic acid methyl ester peak based on the retention time of a FAME standard mixture.

  • Calculate the percentage of palmitic acid at the sn-2 position relative to the total fatty acids in the 2-monoacylglycerol fraction.

Data Presentation

The quantitative data for OPO in infant formula should be presented in a clear and structured manner for easy comparison.

Table 1: Method Validation Parameters for OPO Quantification by HPLC-ELSD

ParameterResult
Linearity Range (µg/mL)25 - 500
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD) (g/kg)0.30
Limit of Quantification (LOQ) (g/kg)0.90
Recovery (%)97.1 - 104.2
Precision (RSD, %)1.2 - 2.9
Data compiled from a representative study.[7]

Table 2: OPO Content in Human Milk and Commercial Infant Formulas

Sample TypeOPO Content ( g/100g of fat)Reference
Human Milk14.1 - 26.3[14]
OPO-fortified Infant Formula (Brand A)28.4 - 59.7 (% of labeled value)[7]
OPO-fortified Infant Formula (Brand B)Varies
Standard Infant FormulaLow/Undetectable[6]

Table 3: sn-2 Palmitic Acid Content in Human Milk and Infant Formula Fats

Fat SourceTotal Palmitic Acid (% of total fatty acids)sn-2 Palmitic Acid (% of total palmitic acid)Reference
Human Milk Fat20 - 25~70[2][3]
Conventional Infant Formula Fat Blends~2010 - 20[14]
OPO-enriched Infant Formula Fat~20>40[15]

Signaling Pathways and Logical Relationships

The accurate quantification of OPO is crucial for ensuring the desired physiological effects in infants. The following diagram illustrates the logical relationship between OPO ingestion and its benefits.

OPO_Benefits OPO_Ingestion Ingestion of OPO-fortified Formula Pancreatic_Lipase Pancreatic Lipase Hydrolysis OPO_Ingestion->Pancreatic_Lipase 2_MAG Formation of 2-palmitoyl-monoglyceride Pancreatic_Lipase->2_MAG FFA Release of Free Oleic Acid (sn-1,3) Pancreatic_Lipase->FFA Absorption Enhanced Absorption of Fat and Calcium 2_MAG->Absorption FFA->Absorption Insoluble_Soaps Reduced Formation of Insoluble Calcium Soaps Stool Softer Stools Absorption->Stool Insoluble_Soaps->Stool prevents

Caption: Logical flow from OPO ingestion to physiological benefits.

Conclusion

The quantification of 1,3-Dioleoyl-2-palmitoylglycerol in infant formula is a critical analytical task for ensuring product quality and nutritional efficacy. The HPLC-based methods, particularly those employing silver ion chromatography, provide the necessary resolution to separate OPO from its isomers, allowing for accurate and reliable quantification. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists working in this field. Adherence to validated methods and careful sample preparation are essential for obtaining high-quality data that can be used to support product development and regulatory compliance.

References

Application of Gas Chromatography for Fatty Acid Profiling of 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) is a structured triacylglycerol of significant interest, particularly in the infant formula industry, due to its compositional similarity to a key triglyceride in human milk fat. The specific positioning of palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions influences its absorption and metabolic fate. Accurate and reliable quantification of the fatty acid profile of OPO is crucial for quality control, product development, and research into its physiological effects.

Gas chromatography (GC) is a powerful and widely used analytical technique for the detailed analysis of fatty acids.[1][2][3] This application note provides a comprehensive protocol for the fatty acid profiling of OPO using gas chromatography with flame ionization detection (GC-FID), including sample preparation, derivatization, GC analysis, and data interpretation.

Principle

The fatty acid composition of OPO cannot be directly analyzed by GC due to the low volatility of triacylglycerols. Therefore, a derivatization step is necessary to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[2][4] The OPO sample is first subjected to saponification (alkaline hydrolysis) to release the fatty acids from the glycerol (B35011) backbone. These free fatty acids are then esterified with methanol (B129727) in the presence of a catalyst, such as boron trifluoride (BF3) or methanolic HCl, to form FAMEs.[5] The resulting FAMEs are then separated and quantified using a gas chromatograph equipped with a capillary column and a flame ionization detector (FID).[1][6] Identification of the FAMEs is achieved by comparing their retention times with those of known standards, and quantification is performed by measuring the peak areas.[2]

Experimental Protocols

Materials and Reagents
  • OPO sample

  • Hexane (B92381) (GC grade)

  • Methanol (anhydrous)

  • Sodium hydroxide (B78521) (NaOH)

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Fatty acid methyl ester standards (e.g., palmitic acid methyl ester, oleic acid methyl ester)

  • Internal standard (e.g., heptadecanoic acid methyl ester)

  • Glassware: screw-capped test tubes, volumetric flasks, pipettes, Pasteur pipettes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph with FID

Sample Preparation and Derivatization (Transesterification)
  • Sample Weighing: Accurately weigh approximately 25 mg of the OPO sample into a screw-capped test tube.

  • Saponification: Add 2 mL of 0.5 M methanolic NaOH to the test tube. Cap the tube tightly and heat it in a water bath or heating block at 80°C for 10 minutes, with occasional vortexing, until the fat globules are completely dissolved.[7]

  • Methylation: After cooling to room temperature, add 3 mL of 14% BF3-methanol solution.[7] Cap the tube and heat at 80°C for 5 minutes.

  • Extraction: Cool the tube to room temperature. Add 2 mL of hexane and 2 mL of saturated NaCl solution. Cap the tube and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to achieve clear phase separation.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Sample: The resulting hexane solution containing the FAMEs is ready for GC analysis.

Gas Chromatography (GC-FID) Conditions
  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) coated with a polar stationary phase such as BPX-70 or HP-88.[8][9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector Temperature: 250°C.[10]

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 220°C at a rate of 5°C/min, hold for 10 minutes.[9]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Quantification
  • Calibration Standards: Prepare a series of standard solutions containing known concentrations of individual FAMEs (e.g., palmitic acid methyl ester, oleic acid methyl ester) and an internal standard (e.g., heptadecanoic acid methyl ester) in hexane.

  • Calibration Curve: Inject the standard solutions into the GC under the same conditions as the samples and construct a calibration curve by plotting the ratio of the peak area of each FAME to the internal standard against the concentration ratio.

  • Sample Analysis: Inject the prepared OPO FAMEs sample into the GC.

  • Calculation: Identify the fatty acid methyl esters in the sample by comparing their retention times with those of the standards. Calculate the concentration of each fatty acid in the sample using the calibration curve. The fatty acid composition is typically expressed as a weight percentage of the total fatty acids.

Data Presentation

The quantitative data for the fatty acid profile of a typical OPO sample is summarized in the table below.

Fatty AcidShorthandRetention Time (min)Peak AreaConcentration (mg/g)Weight %
Palmitic AcidC16:012.51850000320.533.1
Heptadecanoic Acid (IS)C17:013.8980000--
Oleic AcidC18:1n9c15.23650000635.865.7
Stearic AcidC18:015.5450007.80.8
Linoleic AcidC18:2n6c16.1250004.40.4
Total 968.5 100.0

Visualization of Experimental Workflow

OPO_Fatty_Acid_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_analysis Data Analysis OPO_Sample OPO Sample Saponification Saponification (Methanolic NaOH, 80°C) OPO_Sample->Saponification Weigh ~25mg Methylation Methylation (BF3-Methanol, 80°C) Saponification->Methylation Extraction Extraction (Hexane) Methylation->Extraction FAMEs Fatty Acid Methyl Esters (FAMEs in Hexane) Extraction->FAMEs GC_Injection GC Injection FAMEs->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection Detection (FID) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification (Internal Standard) Peak_Integration->Quantification Report Final Report (Fatty Acid Profile) Quantification->Report

Caption: Workflow for the fatty acid profiling of OPO using GC-FID.

Conclusion

Gas chromatography is a robust and reliable method for the quantitative analysis of the fatty acid profile of OPO. The protocol detailed in this application note, from sample preparation and derivatization to GC-FID analysis, provides a comprehensive workflow for researchers, scientists, and drug development professionals. Accurate determination of the fatty acid composition is essential for ensuring the quality and efficacy of OPO-containing products and for advancing research in lipid nutrition and metabolism.

References

Chemoenzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) from Palm Oil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO), a structured triacylglycerol, is a critical component of human milk fat, where palmitic acid is predominantly esterified at the sn-2 position of the glycerol (B35011) backbone. This specific structure plays a significant role in infant nutrition, facilitating calcium and fat absorption and promoting healthy gut bacteria. The synthesis of OPO for infant formulas is therefore of great interest. Palm oil serves as an abundant and cost-effective starting material for OPO production due to its high content of palmitic and oleic acids. Chemoenzymatic methods, which combine chemical and enzymatic processes, offer a highly specific and efficient route to synthesize OPO with the desired regioselectivity.

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of OPO from palm oil, targeting researchers, scientists, and professionals in drug development and nutrition.

Synthesis Strategies

The chemoenzymatic synthesis of OPO from palm oil can be broadly categorized into two main strategies:

  • Two-Step Enzymatic Acidolysis: This common approach involves the acidolysis of a tripalmitin (B1682551) (PPP)-rich fraction with oleic acid using an sn-1,3-specific lipase (B570770). The tripalmitin can be sourced or prepared from palm oil derivatives.

  • Three-Step Synthesis from Palm Oil: This method starts with the fractionation of palm oil fatty acids to yield palmitic and oleic acid-rich fractions. Palmitic acid is then esterified to glycerol to produce tripalmitin, which subsequently undergoes enzymatic acidolysis with oleic acid.[1]

This document will focus on protocols derived from the prevalent two-step enzymatic acidolysis, which offers a balance of efficiency and selectivity.

Experimental Protocols

Protocol 1: Enzymatic Acidolysis of Tripalmitin-Rich Fraction with Oleic Acid

This protocol details the synthesis of OPO via the enzymatic acidolysis of a tripalmitin (PPP)-rich fraction with oleic acid, catalyzed by an immobilized sn-1,3-specific lipase.

Materials:

  • Tripalmitin (PPP)-rich fraction (can be obtained from fractionation of palm stearin)

  • Oleic acid (high purity)

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or Lipozyme TL IM from Thermomyces lanuginosa)

  • Hexane (or other suitable organic solvent)

  • Sodium hydroxide (B78521)

  • Ethanol

  • Phenolphthalein indicator

  • Diatomaceous earth (optional, for enzyme filtration)

Equipment:

  • Jacketed glass reactor with magnetic or overhead stirring

  • Temperature controller/water bath

  • Vacuum pump

  • Rotary evaporator

  • Short-path distillation apparatus (for purification)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Substrate Preparation:

    • Melt the tripalmitin-rich fraction at 60-70°C.

    • Prepare a reaction mixture with a specific molar ratio of the tripalmitin-rich fraction to oleic acid. A common range is 1:2 to 1:8 (PPP:Oleic Acid).[1] For example, a 1:4 molar ratio has been shown to be effective.[2][3][4]

  • Enzymatic Reaction:

    • Add the substrate mixture to the jacketed glass reactor.

    • Add the immobilized lipase. The enzyme loading is typically between 6% and 10% (w/w) of the total substrates.[2][3][4]

    • Maintain the reaction temperature at a range of 45°C to 60°C.[2][3][4][5] The optimal temperature can depend on the specific lipase used.

    • Stir the mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing.[2]

    • The reaction is typically carried out for 6 to 12 hours.[1][2][3][4] Progress can be monitored by analyzing small samples periodically using Gas Chromatography (GC).

  • Enzyme Deactivation and Removal:

    • After the reaction, deactivate the enzyme by heating the mixture to 80-90°C for 10-15 minutes.

    • Remove the immobilized enzyme by filtration. Using a filter aid like diatomaceous earth can improve the filtration efficiency.

  • Purification of OPO:

    • The majority of unreacted free fatty acids (oleic acid) must be removed. This is often achieved through short-path distillation under high vacuum.[5]

    • Alternatively, neutralization with an ethanolic sodium hydroxide solution can be performed, followed by washing with hot water to remove the resulting soaps.

    • The purified OPO product can be further refined by deodorization and bleaching if necessary.

  • Analysis:

    • Analyze the final product for its triacylglycerol composition and the positional distribution of fatty acids (sn-2 position) using Gas Chromatography (GC) and/or High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize quantitative data from various studies on the chemoenzymatic synthesis of OPO, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Reaction Conditions for OPO Synthesis

Starting MaterialEnzymeSubstrate Molar Ratio (Palmitoyl Source:Oleoyl Source)Enzyme Loading (% w/w)Temperature (°C)Reaction Time (h)Reference
Fractionated Leaf LardLipozyme RM IM1:46456[2][3][4]
Tripalmitin-rich fractionLipozyme IM 601:4, 1:5, 1:6Not specified50, 55, 603, 7.5, 12[1]
TripalmitinLipases from Rhizomucor miehei and Rhizopus delemarNot specifiedNot specifiedNot specifiedNot specified[6]
Palm StearinLipozyme TL IM1:6 (HPS:OA)10602 - 24[3]
Randomized POsIV35Lipase D (Rhizopus delemar)Not specifiedNot specified60Continuous[5]

Table 2: Yield and Purity of Synthesized OPO

Starting MaterialOPO Content in Product (%)Palmitic Acid at sn-2 Position (%)Yield (%)Reference
Fractionated Leaf Lard43.72Not specifiedNot specified[2][3][4]
TripalmitinUp to 78 (OPO yield)96Up to 78[6]
Purified 1,3-diolein (B152344) and palmitic acid94.8 (in crude mixture)Not specified90.5[7][8]
Palm Stearin37.9454.57Not specified[3]

Visualizations

Experimental Workflow for OPO Synthesis

The following diagram illustrates the general workflow for the chemoenzymatic synthesis of OPO from a tripalmitin-rich source.

G A Starting Materials: - Tripalmitin-rich Fraction - Oleic Acid C Enzymatic Acidolysis (Stirred Reactor) A->C B Immobilized sn-1,3 Lipase B->C D Reaction Mixture: - OPO - Unreacted Substrates - Byproducts C->D Reaction E Enzyme Filtration D->E F Purification: - Short-path Distillation - Neutralization E->F Crude Product G Final Product: Purified OPO F->G Purified Product

Caption: Workflow for the chemoenzymatic synthesis of OPO.

Logical Relationship of Key Synthesis Parameters

This diagram shows the relationship between key reaction parameters and the desired outcomes in OPO synthesis.

G cluster_params Reaction Parameters cluster_outcomes Desired Outcomes A Substrate Molar Ratio X High OPO Yield A->X B Enzyme Type & Loading B->X Z High sn-2 Palmitate Content B->Z C Temperature C->X C->Z (can affect acyl migration) D Reaction Time D->X Y High Purity X->Y (influences purification ease)

Caption: Key parameters influencing OPO synthesis outcomes.

References

Application Notes and Protocols for the Isolation of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) from Natural Fats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO), a structured triglyceride of significant interest due to its structural similarity to a key component of human milk fat.[1][2][3] OPO is a critical ingredient in advanced infant formulas, designed to mimic the fatty acid profile of human milk, which is known to offer benefits such as improved calcium and fatty acid absorption, enhanced bone development, and reduced constipation in infants.[1] The unique positioning of palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions of the glycerol (B35011) backbone is crucial for its physiological effects.[4][5][6]

This document outlines the primary methodologies for obtaining OPO-rich triglycerides from natural fat sources, including enzymatic interesterification, solvent fractionation, and chromatographic purification. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to guide researchers in their efforts to isolate and utilize this important compound.

I. Overview of Isolation and Synthesis Methods

The production of OPO from natural fats, which are rich in palmitic and oleic acids like palm oil, typically involves a multi-step process.[5] The primary strategies include:

  • Enzymatic Interesterification/Acidolysis: This is the most common and specific method for OPO synthesis.[1][7] It utilizes sn-1,3-specific lipases to catalyze the exchange of fatty acids at the outer positions of a triglyceride.[7][8] Starting with a fat rich in sn-2 palmitic acid (like palm stearin (B3432776) or fractionated lard), oleic acid is introduced to specifically occupy the sn-1 and sn-3 positions.[9][10] This method is favored for its mild reaction conditions and high specificity, which minimizes the formation of unwanted byproducts.[11][12]

  • Fractionation (Dry and Solvent): Fractionation techniques are employed to enrich the starting material in triglycerides that have palmitic acid at the sn-2 position.[9][10]

    • Dry Fractionation: This thermo-mechanical process separates fat fractions based on their melting points through controlled cooling and filtration.[13] It is often a preliminary step to increase the concentration of desired triglycerides before enzymatic modification.[9][10]

    • Solvent Fractionation: This method offers a more precise separation by dissolving the fat in a solvent (e.g., acetone) and then cooling the mixture to crystallize different triglyceride fractions based on their solubility.[13][14][15] It can yield fractions with higher purity compared to dry fractionation.[16]

  • Chromatographic Purification: High-performance liquid chromatography (HPLC), particularly silver ion HPLC (Ag+-HPLC), is a powerful technique for the analytical and preparative separation of OPO from other triglyceride isomers, such as its regioisomer 1,2-dioleoyl-3-palmitoylglycerol (B16418) (OOP).[17][18] This method is crucial for obtaining high-purity OPO for research and pharmaceutical applications.

II. Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis and isolation of OPO, providing a comparative view of the efficiency of different methods.

Table 1: OPO Content and Yield from Different Synthesis Methods

MethodStarting MaterialKey Catalyst/SolventOPO Content in Final Product (%)Yield (%)Reference
Method 1 (Two-Step Enzymatic)Palm oil, Palmitic Acid, Oleic AcidNovozym 435, Lipozyme TL IM71.2268.12[1]
Method 2 (Direct Enzymatic)Palm oil, Mixed Fatty AcidsNovozym 435, Lipozyme TL IM46.8664.70[1]
Method 3 (Chemoenzymatic)Palm Stearin, Mixed Vegetable OilsSodium Methoxide, Lipozyme TL IM79.5073.79[1]
Dry Fractionation + Enzymatic AcidolysisLeaf Lard, Camellia Oil Fatty AcidsLipase (B570770)43.72Not Reported[9][10]
Three-Step Chemoenzymatic SynthesisPalm OilNovozym 435, Lipase IM 60~74.0 (in TAG fraction)Not Reported[5]
Two-Step Enzymatic SynthesisTripalmitin (B1682551), Oleic AcidRhizomucor miehei LipaseNot directly specified, but 96% palmitic acid at sn-278.0[8]

Table 2: Enrichment of OPO and sn-2 Palmitic Acid via Fractionation

Fractionation MethodStarting MaterialFractionOPO Content (%)sn-2 Palmitic Acid Content (%)Reference
Dry FractionationLeaf LardSolid FractionIncreased from 16.77 to 30.73Not Reported[9][10]
Dry FractionationBasa Catfish OilSolid FractionNot ReportedIncreased from 49.34 to 60.42[19]

III. Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of OPO from Palm Oil

This protocol is based on a two-step enzymatic acidolysis process. The first step enriches tripalmitin (PPP), and the second step synthesizes OPO.

Step 1: Synthesis of Tripalmitin (PPP)-Rich Fraction

  • Reaction Mixture Preparation: Prepare a mixture of palm oil and palmitic acid.

  • Enzymatic Reaction:

    • Add Novozym 435 lipase to the mixture (e.g., 8% w/w of substrates).

    • Incubate the reaction in an air bath shaker at a controlled temperature (e.g., 50°C) with agitation (e.g., 200 rpm) for a specified duration (e.g., 24 hours).

  • Enzyme Removal: Stop the reaction by filtering out the lipase.

  • Product Storage: Store the resulting PPP-rich fraction at -20°C for the next step.

Step 2: Synthesis of OPO via Acidolysis

  • Reaction Mixture Preparation: Prepare a mixture of the PPP-rich fraction from Step 1 and oleic acid at a specific molar ratio (e.g., 1:4).

  • Enzymatic Reaction:

    • Add Lipozyme TL IM lipase to the mixture (e.g., 8% w/w of substrates).

    • Incubate in an air bath shaker at the optimal temperature (e.g., 60°C) with agitation (e.g., 200 rpm) for the optimal reaction time (e.g., 6 hours).

  • Enzyme Removal: After the reaction, filter out the lipase. The lipase can be washed with a solvent like acetone (B3395972), dried under vacuum, and stored for reuse.

  • Purification:

    • To remove residual free fatty acids, a purification step using an ethanolic potassium hydroxide (B78521) solution can be employed.

    • The final OPO-rich product is then recovered.

Protocol 2: Enrichment of OPO Precursors via Solvent Fractionation

This protocol describes a general procedure for enriching a fat fraction with triglycerides containing sn-2 palmitic acid using acetone fractionation.

  • Dissolution: Dissolve the starting fat (e.g., palm oil or lard) in acetone. The ratio of solvent to oil can range from 3:1 to 7:1 (w/w).[20]

  • Heating: Gently heat the mixture to ensure the complete dissolution of the fat.

  • Controlled Cooling (Crystallization):

    • Slowly cool the mixture with gentle agitation. A controlled cooling rate (e.g., 0.1 to 0.6°C/min) is crucial for forming stable crystals.[20]

    • Cool to a final temperature, for instance, between 0°C and 7°C, and hold for a period (e.g., 0.5 to 2 hours) to allow for complete crystallization of the high-melting point fraction (stearin).[20]

  • Filtration: Separate the crystallized solid fraction (stearin, rich in saturated fatty acids) from the liquid fraction (olein, rich in unsaturated fatty acids) by filtration. Vacuum filtration is commonly used.

  • Solvent Removal: Remove the solvent from both fractions, typically using a rotary evaporator. The recovered solvent can be reused.

  • Product Storage: The resulting stearin fraction, which is enriched in sn-2 palmitate triglycerides, can be used as a substrate for enzymatic interesterification.

Protocol 3: Purification and Analysis of OPO by HPLC

This protocol outlines a method for the fine separation and quantification of OPO using a two-step HPLC process.

  • Initial Fractionation (Preparative Reversed-Phase HPLC):

    • Inject the crude OPO mixture into a non-aqueous reversed-phase HPLC system.

    • Elute with an appropriate solvent gradient to isolate the triglyceride fraction containing OPO from other lipids.

  • Fine Separation (Ag+-HPLC):

    • Inject the OPO-containing fraction from the first step into a silver ion HPLC (Ag+-HPLC) system equipped with a column like ChromSpher 5 Lipids.[18]

    • Mobile Phase: Use a mixture of a non-polar solvent and a slightly more polar solvent (e.g., dichloromethane (B109758) and acetone).[18]

    • Detection: Use a UV detector at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) for samples with low OPO content.[17] The ELSD is more sensitive for non-UV absorbing triglycerides.

    • Quantification: OPO can be quantified independently of its regioisomer OOP under these conditions.[17] A calibration curve should be prepared using OPO standards to ensure accurate quantification.

IV. Visualization of Workflows

Enzymatic Synthesis of OPO

Enzymatic_Synthesis_of_OPO cluster_0 Step 1: PPP Enrichment cluster_1 Step 2: OPO Synthesis PalmOil Palm Oil Mix1 Mixing PalmOil->Mix1 PalmiticAcid Palmitic Acid PalmiticAcid->Mix1 Reaction1 Enzymatic Acidolysis (Novozym 435) Mix1->Reaction1 PPP_Fraction PPP-Rich Fraction Reaction1->PPP_Fraction Mix2 Mixing PPP_Fraction->Mix2 PPP_Fraction->Mix2 OleicAcid Oleic Acid OleicAcid->Mix2 Reaction2 Enzymatic Acidolysis (Lipozyme TL IM) Mix2->Reaction2 CrudeOPO Crude OPO Reaction2->CrudeOPO Purification Purification (e.g., with KOH) CrudeOPO->Purification FinalOPO Purified OPO Purification->FinalOPO

Caption: Workflow for the two-step enzymatic synthesis of OPO.

Solvent Fractionation Workflow

Solvent_Fractionation cluster_products Products Start Natural Fat (e.g., Palm Oil) Dissolution Dissolution in Solvent (e.g., Acetone) Start->Dissolution Crystallization Controlled Cooling & Crystallization Dissolution->Crystallization Filtration Filtration Crystallization->Filtration Stearin Solid Fraction (Stearin) Enriched in sn-2 Palmitate Filtration->Stearin Solid Olein Liquid Fraction (Olein) Filtration->Olein Liquid SolventRemoval1 Solvent Removal Stearin->SolventRemoval1 SolventRemoval2 Solvent Removal Olein->SolventRemoval2

Caption: General workflow for solvent fractionation of natural fats.

HPLC Purification and Analysis of OPO

HPLC_Purification cluster_results Analysis Results Crude_OPO Crude OPO Mixture Prep_HPLC Preparative Reversed-Phase HPLC Crude_OPO->Prep_HPLC OPO_Fraction OPO-Containing Fraction Prep_HPLC->OPO_Fraction Ag_HPLC Ag+-HPLC Analysis OPO_Fraction->Ag_HPLC Quant_OPO Quantified OPO Ag_HPLC->Quant_OPO Separated_Isomers Separated Isomers (e.g., OOP) Ag_HPLC->Separated_Isomers

Caption: Workflow for HPLC-based purification and analysis of OPO.

References

Application Notes and Protocols for Cost-Effective OPO Production Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dioleoyl-2-palmitoyl-glycerol (OPO) is a structured triglyceride that is a key component of human milk fat, where palmitic acid is predominantly esterified at the sn-2 position of the glycerol (B35011) backbone. This specific structure is crucial for infant nutrition, as it facilitates calcium and fat absorption and reduces the formation of insoluble calcium soaps in the infant gut, leading to softer stools.[1] The enzymatic synthesis of OPO using sn-1,3 specific lipases offers a cost-effective and sustainable alternative to chemical methods, which often involve harsh reaction conditions and produce undesirable byproducts.[2] Immobilizing the lipase (B570770) not only enhances its stability and reusability, thereby reducing production costs, but also simplifies the downstream processing of the OPO product.[2][3]

This document provides detailed application notes and protocols for the cost-effective production of OPO using immobilized lipase, covering enzyme immobilization, enzymatic synthesis, product analysis, and purification.

Key Principles and Workflow

The enzymatic production of OPO typically involves the acidolysis or transesterification of a palmitic acid-rich triglyceride source, such as tripalmitin (B1682551) (PPP) or palm stearin (B3432776), with oleic acid or its ester. An sn-1,3 specific lipase is used to catalyze the reaction, selectively replacing the fatty acids at the sn-1 and sn-3 positions with oleic acid while preserving the palmitic acid at the sn-2 position.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing Lipase Lipase Selection (e.g., Rhizomucor miehei, Thermomyces lanuginosa) Immobilization Lipase Immobilization Lipase->Immobilization Support Support Selection (e.g., Magnetic Nanoparticles, Silica, Resin) Support->Immobilization Reaction Enzymatic Reaction (Acidolysis/Transesterification) Immobilization->Reaction Substrates Substrate Preparation (Tripalmitin/Palm Stearin + Oleic Acid) Substrates->Reaction Purification Product Purification (e.g., Crystallization, Chromatography) Reaction->Purification Analysis Product Analysis (HPLC, GC) Purification->Analysis FinalProduct High-Purity OPO Analysis->FinalProduct

Caption: Experimental workflow for OPO production using immobilized lipase.

Data Presentation: Comparative Performance of Immobilized Lipases

The choice of lipase and immobilization support significantly impacts the efficiency and cost-effectiveness of OPO production. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Different Immobilized Lipases and Supports for OPO Synthesis

Lipase SourceImmobilization SupportReaction TypeSubstrate Molar Ratio (Oleic Acid:PPP)Temperature (°C)Reaction Time (h)OPO Yield/Content (%)sn-2 Palmitic Acid Content (%)Reference
Rhizomucor mieheiMagnetic Nanoparticles with Dialdehyde StarchAcidolysis5:150743.9783.32[4]
Thermomyces lanuginosaC18H37-SBA-15 (Mesoporous Silica)AcidolysisNot Specified50Not Specified73.1590.09[5]
Aspergillus oryzaePolystyrene-based Resin (D3520)Acidolysis8:165145.65 (C52 content)55.08[6][7]
Rhizomucor miehei (Lipozyme RM IM)ResinAcidolysisNot SpecifiedNot SpecifiedNot Specified46.73Not Specified[2]
Thermomyces lanuginosa (Lipozyme TL IM)SilicaAcidolysisNot SpecifiedNot SpecifiedNot Specified35.77Not Specified[2]

Table 2: Influence of Reaction Parameters on OPO Synthesis using Immobilized Aspergillus oryzae Lipase on D3520 Resin

ParameterCondition 1OPO Yield (%)Condition 2OPO Yield (%)Condition 3OPO Yield (%)Reference
Temperature (°C) 55~406545.65 75~42[6][7]
Substrate Molar Ratio (OA:PS) 4:1~358:145.65 10:1~44[6][7]
Enzyme Load (w/w) 4%~388%45.65 10%~46[6][7]
Water Content (%) 1.5~403.545.65 5.5~43[6][7]

Experimental Protocols

Protocol 1: Immobilization of Lipase on Magnetic Nanoparticles

This protocol describes a general method for the covalent immobilization of lipase onto amine-functionalized magnetic nanoparticles (MNPs) using glutaraldehyde (B144438) as a cross-linker.

Materials:

  • FeCl₃·6H₂O, FeCl₂·4H₂O

  • Ammonia solution (25%)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol (B145695)

  • Glutaraldehyde solution (25%)

  • Lipase (e.g., from Rhizomucor miehei)

  • Phosphate (B84403) buffer (pH 7.0)

  • External magnet

Procedure:

  • Synthesis of MNPs: Co-precipitate Fe³⁺ and Fe²⁺ ions in an alkaline solution. A detailed method can be found in the literature.[3]

  • Amine Functionalization: Disperse the synthesized MNPs in an ethanol/water solution containing APTES and stir for several hours at an elevated temperature. Wash the resulting amine-functionalized MNPs with ethanol and water.

  • Activation with Glutaraldehyde: Disperse the amine-functionalized MNPs in a phosphate buffer solution containing glutaraldehyde and incubate with gentle shaking. This activates the surface with aldehyde groups. Wash the activated MNPs with phosphate buffer to remove excess glutaraldehyde.[8]

  • Lipase Immobilization: Add the lipase solution to the suspension of activated MNPs and incubate at a low temperature (e.g., 4°C) with gentle stirring overnight. The primary amine groups of the lipase will form Schiff bases with the aldehyde groups on the MNPs.[3]

  • Washing and Storage: Separate the immobilized lipase from the solution using an external magnet. Wash the immobilized enzyme several times with phosphate buffer to remove any unbound lipase. The immobilized lipase can be stored at 4°C.

Protocol 2: Enzymatic Synthesis of OPO via Acidolysis

This protocol outlines the acidolysis of tripalmitin (PPP) with oleic acid using immobilized lipase in a solvent-free system.

Materials:

  • Tripalmitin (PPP) or high-palmitic palm stearin

  • Oleic acid (OA)

  • Immobilized lipase (from Protocol 1 or commercially available)

  • Thermostatically controlled shaker or stirred-tank reactor

Procedure:

  • Substrate Preparation: Melt the PPP/palm stearin and mix it with oleic acid at the desired molar ratio (e.g., 1:5 OA:PPP).[4]

  • Enzymatic Reaction: Add the immobilized lipase to the substrate mixture at a specific loading (e.g., 10% by weight of substrates).[4]

  • Incubation: Incubate the reaction mixture in a thermostatically controlled shaker or reactor at the optimal temperature (e.g., 50°C) with constant agitation for the desired reaction time (e.g., 7 hours).[4]

  • Reaction Termination and Enzyme Recovery: Stop the reaction by separating the immobilized enzyme from the reaction mixture using an external magnet (for magnetic carriers) or by filtration. The recovered immobilized lipase can be washed and reused for subsequent batches.

G Tripalmitin Tripalmitin (PPP) (sn-2 Palmitate) ImmobilizedLipase sn-1,3 Specific Immobilized Lipase Tripalmitin->ImmobilizedLipase OleicAcid Oleic Acid (OA) OleicAcid->ImmobilizedLipase OPO 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) ImmobilizedLipase->OPO Acidolysis PalmiticAcid Free Palmitic Acid ImmobilizedLipase->PalmiticAcid Byproduct

Caption: Biochemical pathway for the enzymatic synthesis of OPO via acidolysis.

Protocol 3: Analysis of OPO and Fatty Acid Composition

This section provides an overview of the analytical methods for characterizing the OPO product.

A. High-Performance Liquid Chromatography (HPLC) for Triglyceride Profile

HPLC is used to determine the content of OPO and other triglycerides in the reaction product.

Instrumentation and Conditions:

  • HPLC System: With a UV or Evaporative Light Scattering Detector (ELSD).[9][10]

  • Column: Reversed-phase C18 column.[10]

  • Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and isopropanol/hexane (B92381).[11]

  • Sample Preparation: Dilute the reaction product in a suitable solvent (e.g., hexane or isopropanol) and filter through a 0.45 µm filter before injection.

B. Gas Chromatography (GC) for Fatty Acid Composition

GC is used to determine the overall fatty acid composition and the fatty acid composition at the sn-2 position after enzymatic hydrolysis.

Procedure:

  • Preparation of Fatty Acid Methyl Esters (FAMEs): The triglyceride sample is transesterified to FAMEs using a methanolic solution of a base (e.g., KOH) or acid (e.g., HCl).[12][13][14]

  • GC Analysis:

    • GC System: With a Flame Ionization Detector (FID).

    • Column: A polar capillary column (e.g., DB-WAX).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.

  • sn-2 Position Analysis: To determine the fatty acid at the sn-2 position, the triglycerides are first partially hydrolyzed using a non-specific lipase to generate 2-monoglycerides, which are then isolated and converted to FAMEs for GC analysis.

Protocol 4: Purification of OPO

After the enzymatic reaction, the product mixture contains OPO, unreacted substrates (PPP and oleic acid), and byproducts (free palmitic acid, di- and monoglycerides). Purification is necessary to obtain high-purity OPO.

Methods:

  • Solvent Fractionation/Crystallization: This method is based on the different solubilities of the components at low temperatures. OPO can be crystallized from solvents like acetone (B3395972) or hexane.[15]

  • Short Path Distillation: Free fatty acids can be removed from the reaction mixture by short path distillation under high vacuum.

  • Column Chromatography: Silica gel column chromatography can be used to separate the different lipid classes.[16]

Conclusion

The use of immobilized lipase for OPO production presents a promising avenue for the cost-effective synthesis of this important human milk fat substitute. By selecting the appropriate lipase and immobilization strategy, and by optimizing the reaction conditions, high yields of OPO with the desired positional specificity can be achieved. The reusability of the immobilized enzyme significantly reduces the overall process cost, making enzymatic synthesis a viable industrial process. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field to develop and optimize their OPO production processes.

References

Application Notes and Protocols for Developing Stable OPO-Enriched Emulsions for Infant Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The composition of human milk is the gold standard for infant nutrition. One of its key components is the unique structure of its lipids, particularly the high proportion of palmitic acid at the sn-2 position of the triglyceride backbone, known as OPO (1,3-dioleoyl-2-palmitoyl-glycerol).[1] The inclusion of OPO-rich fats in infant formulas is a significant advancement aimed at mimicking the benefits of breast milk, which include improved calcium and fat absorption, and softer stools.

However, incorporating high concentrations of OPO into an infant formula presents a significant formulation challenge: ensuring the stability of the oil-in-water emulsion. Emulsion instability can lead to creaming, flocculation, and coalescence of fat globules, which not only affects the product's physical appearance and shelf-life but can also impact nutrient delivery and digestibility.[2]

These application notes provide a comprehensive guide for the development of stable OPO-enriched emulsions for infant formula. They include detailed protocols for emulsion preparation, a suite of analytical techniques for stability assessment, and typical data for stable and unstable formulations.

Materials and Methods

Materials
  • OPO-enriched vegetable oil: High-purity, food-grade.

  • Whey Protein Isolate (WPI): Food-grade, high-purity.

  • Sodium Caseinate: Food-grade, high-purity.

  • Soy Lecithin (B1663433): Food-grade, deoiled.

  • Lactose (B1674315): Food-grade.

  • Maltodextrin (B1146171): Food-grade.

  • Deionized water

  • Reagents for chemical analysis: As specified in the respective protocols.

Equipment
  • High-shear mixer (e.g., rotor-stator homogenizer)

  • High-pressure homogenizer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

  • Rheometer

  • Centrifuge

  • Spectrophotometer

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol for Preparation of OPO-Enriched Emulsion (Lab-Scale)

This protocol describes the preparation of a model OPO-enriched infant formula emulsion.

3.1.1 Preparation of Aqueous Phase:

  • Disperse whey protein isolate and sodium caseinate in deionized water at 50-60°C with gentle agitation until fully hydrated. A typical protein concentration is 1.5-3.0% (w/w).

  • Add lactose and maltodextrin and stir until completely dissolved.

  • If adding lecithin to the aqueous phase, disperse it at this stage.

3.1.2 Preparation of Oil Phase:

  • Heat the OPO-enriched oil to 50-60°C.

  • If adding lecithin to the oil phase, dissolve it in the heated oil with stirring.

3.1.3 Emulsification:

  • Gradually add the oil phase to the aqueous phase under continuous high-shear mixing (e.g., 5000-10000 rpm for 5-10 minutes) to form a coarse emulsion.

  • Pass the coarse emulsion through a two-stage high-pressure homogenizer. Typical pressures are 15-25 MPa for the first stage and 3-5 MPa for the second stage.

  • Cool the resulting emulsion to room temperature.

Protocol for Particle Size and Polydispersity Index (PDI) Analysis

Instrumentation: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute the emulsion sample with deionized water to a suitable concentration to avoid multiple scattering effects.

  • Equilibrate the sample to the measurement temperature (typically 25°C).

  • Measure the particle size distribution and PDI. Perform at least three measurements per sample and report the average.

Protocol for Zeta Potential Measurement

Instrumentation: Zeta Potential Analyzer

Procedure:

  • Dilute the emulsion sample with deionized water.

  • Inject the diluted sample into the measurement cell, ensuring no air bubbles are present.

  • Equilibrate the sample to the measurement temperature (typically 25°C).

  • Apply an electric field and measure the electrophoretic mobility to determine the zeta potential. Perform at least three measurements per sample and report the average.

Protocol for Rheological Analysis

Instrumentation: Rotational Rheometer

Procedure:

  • Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

  • Perform a steady-state flow sweep to determine the viscosity as a function of shear rate (e.g., 0.1 to 100 s⁻¹).

  • For a more in-depth analysis, an oscillatory test (frequency sweep) can be performed to determine the storage modulus (G') and loss modulus (G'').

Protocol for Accelerated Stability Testing

3.5.1 Centrifugal Stress:

  • Place a known volume of the emulsion in a centrifuge tube.

  • Centrifuge at a specified speed (e.g., 3000 x g) for a defined period (e.g., 30 minutes).

  • Visually inspect for any phase separation or creaming layer and quantify the height of the separated layer.

3.5.2 Thermal Stress:

  • Subject the emulsion samples to temperature cycling (e.g., alternating between 4°C and 40°C every 24 hours for a total of 7 cycles).

  • After each cycle, visually inspect the samples for any signs of instability.

  • At the end of the test, re-measure the particle size to assess any changes.

Protocol for Oxidative Stability Assessment

3.6.1 Peroxide Value (PV) Determination:

  • Extract the lipid phase from the emulsion using a suitable solvent (e.g., a mixture of isopropanol (B130326) and hexane).

  • Titrate the extracted lipid with a standardized sodium thiosulfate (B1220275) solution in the presence of a potassium iodide solution and a starch indicator.

  • The peroxide value is expressed as milliequivalents of active oxygen per kilogram of fat (meq/kg).

3.6.2 p-Anisidine (B42471) Value (p-AV) Determination:

  • React the extracted lipid phase with a solution of p-anisidine in a suitable solvent (e.g., isooctane).

  • Measure the absorbance of the resulting solution at 350 nm.

  • The p-anisidine value is a measure of the secondary oxidation products (aldehydes).

Data Presentation

The following tables provide typical quantitative data for stable and unstable OPO-enriched infant formula emulsions.

Table 1: Physicochemical Properties of OPO-Enriched Emulsions

ParameterStable EmulsionUnstable Emulsion
Mean Particle Size (D[3]) < 1 µm> 2 µm (or bimodal distribution)
Polydispersity Index (PDI) < 0.3> 0.5
Zeta Potential (mV) < -30 mV> -20 mV
Creaming Index (after centrifugation) < 5%> 15%

Table 2: Rheological Properties of OPO-Enriched Emulsions

ParameterStable EmulsionUnstable Emulsion
Viscosity at 10 s⁻¹ (mPa·s) 10 - 50Variable, may be lower or show shear thinning
Flow Behavior Newtonian or slightly shear-thinningPronounced shear-thinning or presence of a yield stress

Table 3: Oxidative Stability of OPO-Enriched Emulsions (at t=0 and after accelerated storage)

ParameterStable Emulsion (t=0)Stable Emulsion (after storage)Unstable Emulsion (after storage)
Peroxide Value (meq/kg) < 1.0< 5.0> 10.0
p-Anisidine Value < 0.5< 3.0> 5.0

Visualization of Key Processes

Experimental Workflow for Emulsion Development and Characterization

experimental_workflow Experimental Workflow cluster_prep Emulsion Preparation cluster_char Characterization cluster_stab Stability Testing prep_aq Aqueous Phase (Proteins, Lactose, etc.) pre_mix High-Shear Mixing prep_aq->pre_mix prep_oil Oil Phase (OPO-rich oil, Lecithin) prep_oil->pre_mix homogenize High-Pressure Homogenization pre_mix->homogenize particle_size Particle Size & PDI homogenize->particle_size zeta Zeta Potential homogenize->zeta rheology Rheology homogenize->rheology centrifugal Centrifugal Stress homogenize->centrifugal thermal Thermal Stress homogenize->thermal oxidative Oxidative Stability (PV & p-AV) homogenize->oxidative

Caption: Workflow for OPO-enriched emulsion preparation and analysis.

Molecular Interactions in a Stable Emulsion

molecular_interactions Molecular Stabilization of an OPO Emulsion cluster_droplet Oil Droplet cluster_interface Oil-Water Interface cluster_aqueous Aqueous Phase oil OPO Triglycerides lecithin Lecithin (Hydrophilic Head Out, Lipophilic Tail In) oil->lecithin Hydrophobic Interaction whey Whey Protein (Adsorbed Layer) lecithin->whey Electrostatic & Hydrophobic Interactions casein Casein Micelle (Steric Hindrance) whey->casein Steric Repulsion water Water casein->water Hydration Layer

Caption: Stabilization of an OPO oil droplet by proteins and lecithin.

Conclusion

The development of stable OPO-enriched emulsions for infant formula is a complex but achievable goal. By carefully controlling the formulation and processing parameters, and by employing a comprehensive suite of analytical techniques, researchers can create physically and chemically stable emulsions that deliver the nutritional benefits of OPO in a safe and effective manner. The protocols and data presented in these application notes provide a solid foundation for the successful development of next-generation infant formulas.

References

Application Notes and Protocols for Monitoring Acyl Migration During OPO Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1,3-sn-dioleoyl-2-sn-palmitoylglycerol (OPO), a structured triacylglycerol (TAG) of significant interest in the infant formula and pharmaceutical industries, is often complicated by acyl migration. This intramolecular exchange of acyl groups on the glycerol (B35011) backbone leads to the formation of less desirable positional isomers, primarily 1,2-dioleoyl-3-sn-palmitoylglycerol (OOP) and 2,3-dioleoyl-1-sn-palmitoylglycerol (POO). The presence of these isomers can significantly impact the final product's physicochemical properties and bioavailability. Therefore, accurate and robust analytical techniques are crucial for monitoring and controlling acyl migration during OPO synthesis.

This document provides detailed application notes and experimental protocols for the key analytical techniques used to monitor acyl migration in OPO synthesis: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and an enzymatic hydrolysis method coupled with Gas Chromatography-Flame Ionization Detection (GC-FID).

Factors Influencing Acyl Migration

Several factors during the enzymatic synthesis of OPO can influence the rate and extent of acyl migration. Understanding and controlling these parameters are key to maximizing the yield of the desired OPO isomer.[1]

  • Temperature: Higher reaction temperatures generally increase the rate of acyl migration.[2]

  • Water Activity (aw): Low water activity can promote acyl migration, while very high levels can lead to hydrolysis. Optimal water activity is crucial for balancing lipase (B570770) activity and minimizing side reactions.[1][2]

  • Enzyme Load: Increased enzyme concentration can lead to a higher degree of acyl migration.[1]

  • Reaction Time: Longer reaction times provide more opportunity for acyl migration to occur.[1]

  • Solvent: The polarity of the solvent used in the reaction can impact acyl migration rates. Polar solvents may inhibit isomerization to a greater extent than non-polar solvents.[2]

Quantitative Data on Acyl Migration in Structured Lipid Synthesis

The following tables summarize quantitative data on the impact of various reaction conditions on the synthesis of structured lipids, including those similar to OPO, and the extent of acyl migration. This data is compiled from various studies and is intended to provide a comparative overview.

Table 1: Influence of Reaction Conditions on OMO-Structured Triacylglycerol Synthesis and Acyl Migration [1][3]

Molar Ratio (CCSO:Oleic Acid)Enzyme Dosage (wt%)Temperature (°C)Reaction Time (h)OMO Yield (%)Acyl Migration Rate (%)
1:410602464.4528.66

CCSO: Cinnamomum camphora seed oil

Table 2: Effect of Water Activity on OMO-Structured Triacylglycerol Synthesis [1]

Molar Ratio (CO:HORO)Enzyme Dosage (wt%)Temperature (°C)Reaction Time (h)Water Activity (aw)OMO Yield (%)Acyl Migration Rate (%)
50:50126020.0745.6510.86
50:5012602No added water-5.07

CO: Camellia oil; HORO: High-oleic rapeseed oil

Table 3: Optimized Conditions for OPO and OPL Synthesis [1]

Molar Ratio (Palm Stearin:Oleic Acid:Linoleic Acid)Lipase NS 40086 Loading (%)Temperature (°C)Reaction Time (h)Combined OPO and OPL Yield (%)Palmitic Acid at sn-2 (%)Relative % of Palmitic Acid at sn-2
1:8:4860469.2687.7571.07

Experimental Workflows

Experimental_Workflows cluster_synthesis OPO Synthesis cluster_monitoring Acyl Migration Monitoring Synthesis Enzymatic Synthesis of OPO HPLC HPLC Analysis Synthesis->HPLC Isomer Separation & Quantification NMR NMR Spectroscopy Synthesis->NMR Direct sn-2 Quantification LCMS LC-MS/MS Analysis Synthesis->LCMS Isomer Identification & Quantification Enzymatic Enzymatic Hydrolysis + GC-FID Synthesis->Enzymatic sn-2 Fatty Acid Composition

Caption: Overall workflow for monitoring acyl migration during OPO synthesis.

Detailed Application Notes and Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Application Note: Reverse-phase HPLC is a powerful technique for the separation and quantification of OPO and its positional isomers (OOP and POO). The separation is based on the differential partitioning of the isomers between the non-polar stationary phase and the mobile phase. A non-endcapped polymeric octadecylsilyl (ODS) column has been shown to be particularly effective for this separation, especially when operated at sub-ambient temperatures, which enhances the resolution between the isomers.[4][5][6]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Column:

    • Non-endcapped polymeric ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Acetonitrile/2-Propanol/Hexane. The exact ratio may require optimization. A starting point could be a mixture that provides good solubility for the TAGs while allowing for differential retention.

  • Flow Rate:

    • Typically 0.5 - 1.0 mL/min.

  • Column Temperature:

    • 10°C. This is a critical parameter for achieving good resolution.[4][5]

  • Injection Volume:

    • 10-20 µL.

  • Sample Preparation:

    • Dissolve the OPO synthesis product in the mobile phase or a compatible solvent (e.g., hexane) to a concentration of approximately 1-5 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Quantification:

    • Use external standards of purified OPO, OOP, and POO to create calibration curves.

    • The percentage of each isomer is calculated based on the peak area from the chromatogram.

HPLC_Workflow Sample OPO Synthesis Sample Dissolve Dissolve in Hexane (1-5 mg/mL) Sample->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on Polymeric ODS Column (10°C) Inject->Separate Detect Detect (RI or ELSD) Separate->Detect Quantify Quantify using Calibration Curves Detect->Quantify

Caption: HPLC workflow for OPO isomer analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Direct Quantification

Application Note: ¹³C NMR spectroscopy is a non-destructive technique that allows for the direct quantification of the fatty acid distribution on the glycerol backbone without the need for chemical derivatization or hydrolysis. This is a significant advantage as it eliminates the risk of inducing acyl migration during the analytical procedure itself. The method relies on the difference in the chemical shifts of the carbonyl carbons at the sn-1,3 and sn-2 positions of the glycerol moiety.

Experimental Protocol:

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Dissolve approximately 50-100 mg of the OPO synthesis product in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), to a final concentration of approximately 0.05 M to ensure full relaxation of the carbonyl carbons for accurate quantification.[7]

  • NMR Parameters (example for a 400 MHz spectrometer):

    • Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Acquisition Time (at): ~1.5 s

    • Relaxation Delay (d1): 5-10 s (should be at least 5 times the longest T₁ of the carbonyl carbons).

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration).

    • Spectral Width (sw): ~200-250 ppm.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the carbonyl region of the spectrum. The carbonyl carbons of the fatty acids at the sn-1 and sn-3 positions typically resonate at a slightly different chemical shift than the carbonyl carbon at the sn-2 position. For palmitic acid at the sn-2 position (OPO), the carbonyl signal is expected to be distinct from the oleic acid carbonyls at the sn-1 and sn-3 positions.

    • The percentage of palmitic acid at the sn-2 position can be calculated from the ratio of the integral of the sn-2 palmitoyl (B13399708) carbonyl signal to the total integral of all carbonyl signals.

NMR_Workflow Sample OPO Synthesis Sample Dissolve Dissolve in CDCl3 with Cr(acac)3 Sample->Dissolve Acquire Acquire 13C NMR Spectrum (Inverse-gated decoupling) Dissolve->Acquire Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Integrate Integrate Carbonyl Region (sn-1,3 vs. sn-2) Process->Integrate Calculate Calculate % Palmitic Acid at sn-2 Integrate->Calculate

Caption: ¹³C NMR workflow for sn-2 palmitate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS offers high sensitivity and selectivity for the analysis of OPO and its isomers. After chromatographic separation (as described in the HPLC section), the TAGs are ionized, and their fragmentation patterns in the mass spectrometer are analyzed. The differentiation of OPO from OOP and POO is possible by observing the neutral loss of the fatty acids from the protonated or ammoniated molecular ion. The fatty acid at the sn-2 position is generally lost less readily than those at the sn-1 and sn-3 positions.

Experimental Protocol:

  • Instrumentation:

    • UPLC or HPLC system coupled to a triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatography:

    • Use the same column and similar mobile phase conditions as described in the HPLC protocol to achieve chromatographic separation of the isomers.

  • Mass Spectrometry (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Ionization Mode: Formation of [M+NH₄]⁺ or [M+H]⁺ adducts.

    • MS/MS Analysis:

      • Select the precursor ion corresponding to the OPO/OOP/POO isomers (m/z will be the same).

      • Perform collision-induced dissociation (CID) and monitor for specific fragment ions or neutral losses.

      • Key Fragmentation: The neutral loss of the fatty acid from the sn-2 position is less favorable. Therefore, in the MS/MS spectrum of [OPO+NH₄]⁺, the neutral loss of palmitic acid will be less intense compared to the neutral loss of oleic acid. Conversely, for [OOP+NH₄]⁺ and [POO+NH₄]⁺, the neutral loss of oleic acid from the sn-2 position will be less intense.

  • Quantification:

    • Develop a Multiple Reaction Monitoring (MRM) method on a triple quadrupole instrument for high sensitivity and specificity.

    • Select specific precursor-to-product ion transitions for OPO and its isomers.

    • Use isotopically labeled internal standards for the most accurate quantification.

LCMS_Workflow Sample OPO Synthesis Sample LC_Separation LC Separation of Isomers Sample->LC_Separation Ionization Ionization (ESI or APCI, Positive Mode) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (m/z of OPO) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation Fragment_Analysis Analyze Fragment Ions / Neutral Losses Fragmentation->Fragment_Analysis Quantification Quantify based on Isomer-Specific Transitions Fragment_Analysis->Quantification Enzymatic_GC_Workflow Sample OPO Synthesis Sample Hydrolysis Pancreatic Lipase Hydrolysis (Short duration) Sample->Hydrolysis Isolate_2MAG Isolate 2-Monoacylglycerols (TLC/SPE) Hydrolysis->Isolate_2MAG Transesterification Prepare Fatty Acid Methyl Esters (FAMEs) Isolate_2MAG->Transesterification GC_FID_Analysis Analyze FAMEs by GC-FID Transesterification->GC_FID_Analysis Calculate Calculate % Palmitic Acid at sn-2 GC_FID_Analysis->Calculate

References

Troubleshooting & Optimization

Navigating the Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A new technical support center has been launched to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO), a critical structured triglyceride in various applications, including infant nutrition.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.

The synthesis of OPO, whether through enzymatic or chemical methods, presents numerous challenges.[3][4] This guide is designed to provide direct, actionable solutions to common issues encountered during laboratory and industrial-scale production.

Troubleshooting Guide: Enhancing Your OPO Synthesis

Researchers often face challenges that can significantly impact the yield and purity of 1,3-Dioleoyl-2-palmitoylglycerol. This guide addresses the most common issues with potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Low OPO Yield - Suboptimal substrate molar ratio.- Inappropriate reaction temperature or time.- Low enzyme activity or denaturation.- Presence of inhibitors in the reaction mixture.[5]- Inefficient mixing leading to mass transfer limitations.[4]- Optimize the molar ratio of tripalmitin (B1682551) (PPP) or other palmitic acid source to oleic acid (or its ester). Ratios of 1:4 to 1:6 are often effective.[6][7][8]- Systematically vary the temperature (typically 45-60°C) and reaction time (3-12 hours) to find the optimum for your specific enzyme and substrates.[6][7][9]- Ensure proper storage and handling of the lipase (B570770). Perform an activity assay on the enzyme before use.[5][10]- Use high-purity substrates and solvents to avoid contamination.[5]- Increase agitation speed to improve substrate interaction with the catalyst.
High Levels of Byproducts (e.g., Diacylglycerols - DAGs) - Incomplete reaction.- Acyl migration, especially at high temperatures.- Non-specific enzyme activity.- Extend the reaction time or increase enzyme loading to drive the reaction to completion.[6]- Maintain the reaction temperature within the optimal range for the specific lipase to minimize acyl migration.- Select a highly sn-1,3 specific lipase, such as those from Rhizomucor miehei or Rhizopus delemar.[1]
Low Incorporation of Palmitic Acid at sn-2 Position - Use of a non-regiospecific lipase.- Acyl migration during the reaction or workup.- Employ a validated sn-1,3 specific lipase.[1]- Minimize reaction temperature and time to what is necessary for optimal conversion to reduce the risk of acyl migration.
Difficulty in Product Purification - Similar physical properties of OPO and byproducts.- Presence of unreacted free fatty acids.- Utilize multi-step purification methods, such as crystallization at low temperatures, to separate OPO from other triglycerides.[6]- Employ column chromatography for higher purity preparations.[11]- Use an alkaline wash (e.g., KOH in ethanol) to remove free fatty acids.[7]
Enzyme Deactivation - Exposure to high temperatures or extreme pH.- Presence of denaturing agents in the reaction medium.- Accumulation of inhibitory byproducts (e.g., short-chain alcohols in transesterification).[12]- Operate within the recommended temperature and pH range for the specific lipase.- Ensure the use of high-purity substrates and solvents.- For transesterification reactions, consider in-situ removal of byproducts like ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,3-Dioleoyl-2-palmitoylglycerol (OPO)?

A1: The most prevalent methods for OPO synthesis are enzymatic and chemoenzymatic. Enzymatic methods, such as acidolysis and interesterification, are widely used due to their high specificity, which minimizes byproduct formation.[13] Common approaches include the acidolysis of tripalmitin (PPP) with oleic acid or the interesterification of a palmitic acid-rich fat with oleic acid or its esters, catalyzed by an sn-1,3 specific lipase.[4][7][8] Chemoenzymatic methods may involve a chemical step to produce a precursor, followed by an enzymatic reaction to yield OPO.[14]

Q2: Which type of lipase is best for OPO synthesis?

A2: For optimal results, an sn-1,3 specific lipase is crucial. This ensures that the oleic acid is directed to the sn-1 and sn-3 positions of the glycerol (B35011) backbone, while palmitic acid remains at the sn-2 position. Commonly used and effective lipases include those from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica lipase B (Novozym 435), as well as lipases from Rhizopus oryzae and Aspergillus oryzae.[1][4]

Q3: What is a typical starting molar ratio of substrates for enzymatic synthesis?

A3: The substrate molar ratio is a critical parameter for maximizing OPO yield. For the acidolysis of tripalmitin (PPP) with oleic acid (OA), ratios of PPP to OA typically range from 1:4 to 1:6.[6][7][8] Optimization within this range is recommended for specific reaction conditions.

Q4: How can I accurately quantify the OPO content in my final product?

A4: The quantification of OPO and the determination of fatty acid positions on the glycerol backbone are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometry (MS).[15][16] Gas Chromatography (GC) is also used to determine the overall fatty acid composition.[9] Regiospecific analysis can be further confirmed by enzymatic digestion with pancreatic lipase followed by GC analysis.[11]

Q5: Is it better to run the reaction in a solvent or a solvent-free system?

A5: Both solvent-based and solvent-free systems are used for OPO synthesis. Solvent-free systems are often preferred for industrial applications as they are more environmentally friendly and reduce downstream processing costs.[14] However, in some cases, the use of a non-polar organic solvent like n-hexane can reduce mass transfer limitations and improve reaction rates.[1][11] The choice depends on the specific substrates, enzyme, and process scale.

Comparative Data on Enzymatic Synthesis Conditions

The following table summarizes optimized conditions for OPO synthesis from various studies to provide a comparative overview for experimental design.

Lipase Source Substrates Molar Ratio (Palmitate Source:Oleate Source) Temperature (°C) Time (h) OPO Content/Yield Reference
Lipozyme TL IMTripalmitin (PPP) & Oleic Acid1:4606>40.34% OPO content[7]
Candida lipolytica lipaseTripalmitin (PPP) & Oleic Acid1:650246.5% OPO content[8]
Immobilized LipaseFractionated Leaf Lard & Camellia Oil Fatty Acids1:445643.72% OPO content[9]
Novozym 4351,3-diolein & Palmitic Acid---94.8% OPO in crude mixture[14]
Rhizomucor miehei lipase2-monopalmitin & Oleic Acid---Up to 78% yield[1]

Key Experimental Protocols

Protocol 1: Enzymatic Acidolysis for OPO Synthesis

This protocol describes a general procedure for the synthesis of OPO via the acidolysis of tripalmitin (PPP) with oleic acid.

Materials:

  • Tripalmitin (PPP)

  • Oleic Acid (OA)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme TL IM, 8% w/w of total substrates)[7]

  • Erlenmeyer flask or stirred-tank reactor

  • Shaking incubator or temperature-controlled reactor with agitation

Procedure:

  • Weigh the desired amounts of PPP and OA to achieve a molar ratio of 1:4 and place them in the reaction vessel.[7]

  • Preheat the mixture to the reaction temperature of 60°C with agitation (e.g., 200 rpm).[7]

  • Add the immobilized lipase (8% by weight of the total substrates) to initiate the reaction.[7]

  • Maintain the reaction at 60°C with continuous agitation for 6 hours.[7]

  • After the reaction, stop the agitation and separate the immobilized enzyme by filtration.

  • The resulting product mixture can then be purified to isolate OPO.

Protocol 2: Analysis of OPO Content by HPLC-ELSD

This protocol outlines a method for the quantification of OPO in the reaction product.

Materials:

  • Synthesized OPO product

  • HPLC system with an Evaporative Light-Scattering Detector (ELSD)

  • Appropriate HPLC column for triglyceride separation

  • Mobile phase solvents (e.g., a gradient of n-hexane and isopropanol)

  • OPO standard for calibration

Procedure:

  • Prepare a standard solution of OPO of known concentration.

  • Dissolve a known amount of the reaction product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Run the analysis using a suitable gradient elution program to separate the different triglycerides.

  • The ELSD will detect the separated components.

  • Identify the OPO peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of OPO in the sample by comparing the peak area with the calibration curve generated from the OPO standard.[15]

Visualizing Synthesis and Troubleshooting Workflows

To further clarify the processes involved in OPO synthesis and troubleshooting, the following diagrams have been generated.

OPO_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_purification Purification cluster_product Final Product PPP Tripalmitin (PPP) or Palmitic Acid Source Reaction Acidolysis / Interesterification - sn-1,3 Lipase - Optimized Temp & Time - Agitation PPP->Reaction OA Oleic Acid or Oleic Acid Ester OA->Reaction Filtration Enzyme Filtration Reaction->Filtration Purification Crystallization or Chromatography Filtration->Purification OPO 1,3-Dioleoyl-2-palmitoylglycerol (OPO) Purification->OPO

Caption: General workflow for the enzymatic synthesis of OPO.

Troubleshooting_Low_Yield Start Low OPO Yield Detected Check_Params Review Reaction Parameters (Temp, Time, Ratio) Start->Check_Params Check_Enzyme Assess Enzyme Activity Start->Check_Enzyme Check_Purity Verify Substrate Purity Start->Check_Purity Check_Mixing Evaluate Agitation/Mixing Start->Check_Mixing Optimize Systematically Optimize Conditions Check_Params->Optimize Replace_Enzyme Use Fresh/More Active Enzyme Check_Enzyme->Replace_Enzyme Purify_Substrates Use Higher Purity Substrates Check_Purity->Purify_Substrates Improve_Mixing Increase Agitation Speed Check_Mixing->Improve_Mixing Success Yield Improved Optimize->Success Replace_Enzyme->Success Purify_Substrates->Success Improve_Mixing->Success

Caption: Troubleshooting logic for addressing low OPO yield.

References

Troubleshooting peak tailing in Silver-ion HPLC analysis of OPO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the silver-ion High-Performance Liquid Chromatography (HPLC) analysis of 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing and how does it affect my OPO analysis?

Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1][2] An ideal chromatographic peak should have a symmetrical, Gaussian shape.[1] Peak asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As), with a value greater than 1.2 typically indicating problematic tailing.

Peak tailing can negatively impact your OPO analysis by:

  • Reducing Resolution: Tailing can cause the OPO peak to overlap with adjacent peaks, making accurate quantification difficult.[2]

  • Decreasing Sensitivity: As the peak broadens, its height decreases, which can negatively affect the limit of detection.

  • Inaccurate Quantification: The asymmetrical shape can lead to errors in peak integration by the chromatography data system.[1]

Q2: I'm observing peak tailing for my OPO peak. What are the most likely causes in silver-ion HPLC?

Peak tailing in silver-ion HPLC of OPO can stem from several factors, broadly categorized as column-related, mobile phase-related, sample-related, or instrument-related issues.

Troubleshooting Peak Tailing in OPO Analysis

Column-Related Issues

My OPO peak is tailing, and I suspect an issue with my silver-ion column. What should I check?

The column is a primary contributor to peak shape in silver-ion HPLC. Here are the common culprits:

  • Low Silver Content: The concentration of silver ions on the stationary phase is crucial. If the silver nitrate (B79036) content is below 5% (w/w), the contribution of the silica (B1680970) support's own adsorptive properties increases, which can lead to significant peak tailing.[3][4]

  • Column Contamination: Accumulation of strongly retained sample components or impurities from the mobile phase at the column inlet can create active sites that interact with OPO, causing tailing.

  • Column Degradation/Voids: Over time, the packed bed of the column can degrade or settle, creating a void at the inlet. This disrupts the uniform flow of the sample, leading to distorted peaks. High pressures or extreme pH can accelerate this process.

  • Secondary Interactions: Residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase can interact with the polar glycerol (B35011) backbone of the OPO molecule, creating a secondary retention mechanism that results in peak tailing.

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cluster_column Column-Related Causes of Peak Tailing cluster_solutions Solutions node_low_silver Low Silver Content (<5% w/w) node_check_column_specs Verify Silver Loading (Use appropriate column) node_low_silver->node_check_column_specs Leads to increased silanol interactions node_contamination Column Contamination node_flush_column Flush with Strong Solvent node_contamination->node_flush_column node_use_guard_column Use a Guard Column node_contamination->node_use_guard_column node_degradation Column Degradation/Voids node_replace_column Replace Column node_degradation->node_replace_column node_secondary_interactions Secondary Interactions (e.g., with silanols) node_secondary_interactions->node_check_column_specs

Caption: Column-related issues leading to peak tailing and their solutions.

Mobile Phase-Related Issues

Can the mobile phase composition be causing my OPO peak to tail?

Yes, the mobile phase plays a critical role in achieving good peak shape in silver-ion HPLC.

  • Inappropriate Solvent Strength: A mobile phase that is too weak may lead to stronger interactions between OPO and the stationary phase, increasing the likelihood of tailing.

  • Lack of Polar Modifier: In non-aqueous mobile phases used for silver-ion chromatography, a small amount of a polar modifier is often necessary to achieve symmetrical peaks. Acetonitrile is a common modifier that complexes with silver ions and can help prevent unwanted interactions.[4]

  • Mobile Phase Contamination: Impurities in the solvents can contaminate the column and lead to peak distortion.

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cluster_mobile_phase Mobile Phase-Related Causes of Peak Tailing cluster_solutions Solutions node_solvent_strength Incorrect Solvent Strength node_optimize_gradient Optimize Gradient/Isocratic Conditions node_solvent_strength->node_optimize_gradient node_modifier Inadequate Polar Modifier node_add_modifier Adjust Modifier Concentration node_modifier->node_add_modifier node_contamination Mobile Phase Contamination node_fresh_mobile_phase Prepare Fresh Mobile Phase with HPLC-grade solvents node_contamination->node_fresh_mobile_phase

Caption: Mobile phase adjustments to mitigate peak tailing.

Sample-Related Issues

Could my sample preparation or injection be the source of the peak tailing?

Absolutely. The way you prepare and introduce your sample can significantly impact peak shape.

  • Sample Overload: Injecting too much OPO can saturate the stationary phase, leading to a broadened, tailing peak. This can be either mass overload (too concentrated) or volume overload (too large an injection volume).

  • Inappropriate Sample Solvent: If the solvent used to dissolve the OPO sample is significantly stronger than the initial mobile phase, it can cause peak distortion. Conversely, poor solubility of OPO in the mobile phase can also lead to tailing.

Instrument-Related Issues

I've checked my column, mobile phase, and sample, but the peak tailing persists. What instrumental factors could be at play?

If other sources have been ruled out, the issue may lie within your HPLC system itself.

  • Extra-Column Dead Volume: Excessive volume between the injector, column, and detector can cause the separated OPO band to broaden, resulting in tailing. This can be due to overly long or wide-bore tubing, or poorly made connections.

  • Leaking Fittings: A leak in the system can cause pressure fluctuations and disrupt the flow path, leading to distorted peaks.

  • Detector Issues: A large detector cell volume or a slow detector response time can also contribute to peak tailing.

Data Presentation: Impact of Chromatographic Parameters on Peak Tailing

ParameterCondition Leading to TailingRecommended Action to Improve Peak ShapeExpected Outcome on Peak Shape
Silver Content on Column Low silver loading (<5% w/w)Use a column with a higher silver content (5-10% w/w).[3]Sharper, more symmetrical peaks.
Mobile Phase Polarity Mobile phase is too weak.Increase the proportion of the more polar solvent in the mobile phase gradient.[4]Reduced retention and improved symmetry.
Polar Modifier (e.g., Acetonitrile) Insufficient or no polar modifier.Introduce or increase the concentration of a polar modifier like acetonitrile.[4]Better peak shape due to competitive complexation with silver ions.
Column Temperature Sub-optimal temperature.Optimize the column temperature (e.g., 30°C as a starting point).[5]Can improve peak shape, but the effect can be complex and method-dependent.
Sample Concentration High sample concentration.Dilute the sample.More symmetrical peaks if mass overload was the issue.
Injection Volume Large injection volume.Reduce the injection volume.Sharper peaks if volume overload was the cause.
Extra-Column Volume Long or wide-bore tubing.Use shorter tubing with a smaller internal diameter.Reduced peak broadening and tailing.

Experimental Protocol: Silver-Ion HPLC Analysis of OPO

This protocol is a representative method for the separation and quantification of OPO using a commercially available silver-ion column.

1. Instrumentation

  • HPLC system with a gradient pump, autosampler, and column thermostat.

  • Evaporative Light Scattering Detector (ELSD).

2. Chromatographic Conditions

  • Column: ChromSpher 5 Lipids column (250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of dichloromethane (B109758) and acetone.

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10-20 µL.

  • ELSD Settings:

    • Drift Tube Temperature: 30°C.[5]

    • Nebulizing Gas (Air) Pressure: 0.35 MPa.[5]

3. Sample Preparation

  • Accurately weigh and dissolve the OPO sample in a suitable solvent such as hexane (B92381) or a mixture of hexane and a small amount of a more polar solvent to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Analytical Procedure

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared OPO standard or sample.

  • Run the gradient program to separate the triacylglycerols. OPO should be separable from its positional isomer, 1,2-Dioleoyl-3-palmitoyl-glycerol (OOP).[5]

  • Identify the OPO peak based on the retention time of a pure standard.

  • Construct a calibration curve by injecting a series of OPO standards of known concentrations. The relationship between the natural logarithm of the peak area and the natural logarithm of the concentration is often linear for ELSD.[5]

  • Quantify the amount of OPO in the sample by interpolating its peak area on the calibration curve.

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cluster_workflow Troubleshooting Workflow for Peak Tailing node_start Peak Tailing Observed node_check_sample Q: Is the sample concentration too high? node_start->node_check_sample node_dilute A: Dilute the sample and re-inject. node_check_sample->node_dilute Yes node_check_mobile_phase Q: Is the mobile phase appropriate? node_check_sample->node_check_mobile_phase No node_end Peak Shape Improved node_dilute->node_end node_optimize_mp A: Optimize solvent strength/modifier. node_check_mobile_phase->node_optimize_mp No node_check_column Q: Is the column in good condition? node_check_mobile_phase->node_check_column Yes node_optimize_mp->node_end node_flush_column A: Flush or replace the column. node_check_column->node_flush_column No node_check_instrument Q: Is there an instrument issue? node_check_column->node_check_instrument Yes node_flush_column->node_end node_check_connections A: Check for leaks and dead volume. node_check_instrument->node_check_connections Yes node_check_instrument->node_end No node_check_connections->node_end

Caption: A logical workflow for troubleshooting peak tailing in OPO analysis.

References

Minimizing side reactions in the enzymatic interesterification of triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the enzymatic interesterification of triglycerides.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in enzymatic interesterification of triglycerides?

A1: The main side reactions are hydrolysis and the formation of partial glycerides (mono- and diglycerides). Hydrolysis is the cleavage of ester bonds in triglycerides by water, which results in the formation of free fatty acids (FFAs) and glycerol (B35011).[1][2] The formation of mono- and diglycerides occurs as intermediates in the interesterification process, but their accumulation is often considered a side reaction as it can affect the properties of the final product.

Q2: How does water content influence side reactions?

A2: Water is essential for enzyme activity, but excess water promotes the hydrolytic side reaction, leading to an increase in free fatty acids (FFAs), diacylglycerols (DAGs), and monoacylglycerols (MAGs).[3][4] Conversely, insufficient water can lead to reduced enzyme activity. Therefore, controlling water activity (a_w) is critical to balance the desired interesterification reaction with the undesired hydrolysis.[5] For many lipase-catalyzed esterifications, a water activity below 0.2 is often optimal.

Q3: What is the effect of temperature on the reaction?

A3: Temperature significantly impacts both the rate of the interesterification reaction and the potential for side reactions. While higher temperatures generally increase the reaction rate, they can also promote side reactions and lead to enzyme denaturation if outside the optimal range.[4] The optimal temperature is specific to the enzyme being used, but typically falls between 40°C and 70°C for commonly used lipases.[6]

Q4: Can the enzyme itself contribute to side reactions?

A4: Yes, the specificity of the lipase (B570770) used is a key factor. Lipases can be 1,3-specific, meaning they only act on the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, or non-specific, acting on all three positions. The use of a 1,3-specific lipase can help to control the distribution of fatty acids in the final product. Some lipases may also have higher hydrolytic activity, which would contribute to the formation of FFAs.

Q5: How does the substrate to acyl donor ratio affect the reaction?

A5: The molar ratio of the triglyceride substrate to the acyl donor (e.g., another triglyceride, fatty acid, or ester) influences the equilibrium of the reaction. An excess of the acyl donor can drive the reaction towards the desired product, but can also in some cases inhibit the enzyme. Optimizing this ratio is crucial for maximizing the yield of the target triglyceride and minimizing unreacted starting materials and byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of Free Fatty Acids (FFAs) Excess water in the reaction medium promoting hydrolysis.- Dry the substrates and solvent before use.- Use molecular sieves or conduct the reaction under vacuum to remove water produced during the reaction.- Optimize the initial water activity (a_w) of the system.
Reaction temperature is too high, favoring hydrolysis.Lower the reaction temperature to the optimal range for the specific lipase being used.[4]
The chosen lipase has high hydrolytic activity.Screen different lipases to find one with a higher ratio of interesterification to hydrolytic activity.
Reaction time is excessively long.Monitor the reaction progress over time and stop it once the desired conversion is reached to avoid prolonged exposure to conditions that favor hydrolysis.[3]
High levels of Mono- and Diglycerides (MAGs & DAGs) The reaction has not reached equilibrium.Increase the reaction time to allow for the conversion of partial glycerides to triglycerides.
Insufficient enzyme concentration.Increase the enzyme loading to accelerate the conversion of intermediates.
The chosen lipase is not efficient in converting partial glycerides.Consider using a different lipase with higher activity towards mono- and diglycerides.
Water content is not optimal.A direct relationship between diglycerides and water activity has been observed; optimize the water activity.
Low Yield of Desired Interesterified Triglycerides Suboptimal reaction conditions (temperature, pH, etc.).Systematically optimize reaction parameters such as temperature, pH, and substrate molar ratio.
Insufficient enzyme activity or enzyme deactivation.- Ensure the enzyme has been stored correctly and is active.- Increase the enzyme loading.- Check for the presence of inhibitors in the substrates (e.g., peroxides, trace metals).[5]
Mass transfer limitations.Increase the agitation speed to improve the mixing of substrates and enzyme.
Reaction has reached equilibrium with a low product concentration.- Consider using a fed-batch approach for substrate addition.- Investigate in-situ product removal techniques if feasible.

Quantitative Data Summary

The following table summarizes key reaction parameters for minimizing side reactions in enzymatic interesterification, compiled from various studies.

Parameter Typical Range Key Considerations References
Temperature 40 - 70 °CEnzyme-specific; higher temperatures can increase hydrolysis.[4][6]
Enzyme Concentration 1 - 15% (w/w of substrates)Higher concentrations can reduce reaction time and byproduct formation.[7]
Water Activity (a_w) < 0.2Crucial for shifting equilibrium towards synthesis and minimizing hydrolysis.
Substrate Molar Ratio 1:1 to 1:5 (Triglyceride:Acyl Donor)Dependent on the specific substrates and desired product.
Reaction Time 2 - 48 hoursShould be optimized to reach equilibrium without excessive side reactions.[3][8]
Agitation Speed 150 - 300 rpmImportant for overcoming mass transfer limitations.[4]

Experimental Protocols

Protocol 1: Gas Chromatography (GC) for Analysis of Free Fatty Acids and Triglycerides

This protocol allows for the selective determination of free fatty acids (FFAs) and total lipid content, from which the triglyceride content can be inferred.

1. Materials & Reagents:

  • Sample of interesterified oil

  • Methanolic HCl (e.g., 1.25 M)

  • n-Hexane

  • Internal standard (e.g., methyl heptadecanoate)

  • Sodium sulfate (B86663) (anhydrous)

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar capillary column like a DB-23 or similar).

2. Sample Preparation for FFA Analysis (Mild Esterification):

  • Accurately weigh approximately 10-20 mg of the oil sample into a screw-cap vial.

  • Add a known amount of the internal standard.

  • Add 2 mL of methanolic HCl.

  • Cap the vial tightly and heat at 50°C for 10 minutes.[3][9][10][11]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of n-hexane and 1 mL of deionized water, and vortex for 1 minute.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer, containing the fatty acid methyl esters (FAMEs), to a new vial with a small amount of anhydrous sodium sulfate to remove any residual water.

  • Inject 1 µL of the hexane layer into the GC-FID.

3. Sample Preparation for Total Fatty Acid Analysis (Rigorous Esterification):

  • Follow steps 1 and 2 from the FFA analysis protocol.

  • Add 2 mL of methanolic HCl.

  • Cap the vial tightly and heat at 120°C for 2 hours.[3][9][10][11]

  • Follow steps 5 through 9 from the FFA analysis protocol.

4. GC-FID Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Split Ratio: 50:1

5. Quantification:

  • Identify the FAME peaks by comparing their retention times with those of known standards.

  • Calculate the concentration of each fatty acid using the internal standard method. The difference between the total fatty acid content and the free fatty acid content will give an indication of the fatty acids bound in glycerides.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analysis of Triglycerides, Diglycerides, and Monoglycerides (B3428702)

This protocol is suitable for the separation and quantification of different glyceride classes.

1. Materials & Reagents:

  • Sample of interesterified oil

  • HPLC grade acetone (B3395972)

  • HPLC grade n-hexane

  • HPLC grade isopropanol

  • Internal standard (e.g., triundecanoin)

  • HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) detector.

  • A suitable column, such as a silica (B1680970) column for normal-phase chromatography or a C18 column for reversed-phase chromatography.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the oil sample into a vial.

  • Add a known amount of the internal standard.

  • Dissolve the sample in 1 mL of n-hexane (for normal-phase) or acetone (for reversed-phase).

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions (Example for Normal-Phase):

  • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of n-hexane and isopropanol/acetone. For example, start with 100% n-hexane and gradually increase the proportion of the more polar solvent.

  • Flow Rate: 1 mL/min

  • Injection Volume: 10-20 µL

  • Detector: ELSD (e.g., drift tube temperature 40°C, nebulizer gas pressure 3.5 bar).

4. Quantification:

  • Identify the peaks for triglycerides, diglycerides, and monoglycerides by comparing their retention times with those of known standards.

  • Construct a calibration curve for each class of glycerides using standards.

  • Quantify the amount of each glyceride class in the sample based on the calibration curves and the internal standard.

Visualizations

Enzymatic_Interesterification_Pathways Enzymatic Interesterification and Side Reactions cluster_main Main Reaction cluster_side Side Reactions TG1 Triglyceride 1 Lipase Lipase TG1->Lipase + TG2 Triglyceride 2 TG2->Lipase + Interesterified_TG Interesterified Triglyceride Lipase_hydrolysis Lipase Interesterified_TG->Lipase_hydrolysis + Water Lipase->Interesterified_TG Interesterification Water Water FFA Free Fatty Acids Glycerol Glycerol DG Diglyceride MG Monoglyceride DG->MG Further Hydrolysis MG->Glycerol Complete Hydrolysis Lipase_hydrolysis->FFA Hydrolysis Lipase_hydrolysis->DG Hydrolysis

Caption: Main reaction pathway of enzymatic interesterification versus the side reaction of hydrolysis.

Troubleshooting_Workflow Troubleshooting Workflow for High Side Products Start High Side Products (FFA, MG, DG) Check_Water Check Water Content/ Activity (a_w) Start->Check_Water Is_Water_High Is a_w > 0.2? Check_Water->Is_Water_High Reduce_Water Reduce Water Content (Drying, Vacuum, Mol. Sieves) Is_Water_High->Reduce_Water Yes Check_Temp Check Reaction Temperature Is_Water_High->Check_Temp No Reduce_Water->Check_Temp Is_Temp_High Is Temperature Too High? Check_Temp->Is_Temp_High Lower_Temp Lower Temperature to Optimal Range Is_Temp_High->Lower_Temp Yes Check_Time Check Reaction Time Is_Temp_High->Check_Time No Lower_Temp->Check_Time Is_Time_Long Is Reaction Time Excessive? Check_Time->Is_Time_Long Reduce_Time Optimize Reaction Time Is_Time_Long->Reduce_Time Yes Check_Enzyme Evaluate Enzyme Choice & Concentration Is_Time_Long->Check_Enzyme No Reduce_Time->Check_Enzyme End Problem Resolved Check_Enzyme->End

Caption: A logical workflow for troubleshooting high levels of side products in enzymatic interesterification.

References

Technical Support Center: Optimizing Reaction Temperature for Lipase-Catalyzed OPO Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the reaction temperature for the lipase-catalyzed synthesis of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO).

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for lipase-catalyzed OPO synthesis?

A1: The optimal temperature for lipase-catalyzed OPO synthesis typically falls between 45°C and 60°C.[1][2][3] However, the exact optimum is highly dependent on the specific lipase (B570770) used, its immobilization method, and the composition of the reaction medium. For instance, an immobilized Aspergillus niger lipase showed an optimal temperature of 55°C for the acidolysis step in OPO synthesis.[2] In another study using a lipase from Thermomyces lanuginosus, the optimal temperature was found to be 50°C to maximize OPO content while minimizing acyl migration.[1]

Q2: Why is maintaining an optimal reaction temperature crucial for OPO synthesis?

A2: Temperature is a critical parameter that influences multiple aspects of the reaction. An optimal temperature maximizes the rate of the desired sn-1,3 specific esterification, leading to a higher yield of OPO. Temperatures that are too low can lead to slow reaction rates and potential solidification of the substrates, particularly tripalmitin (B1682551). Conversely, excessively high temperatures can cause thermal denaturation of the lipase, leading to a loss of catalytic activity and selectivity.[4]

Q3: Can the reaction be run at temperatures higher than 60°C?

A3: Running the reaction at temperatures above 60°C is possible, especially with thermally stable lipases, and may be necessary to ensure the substrates remain molten.[5] However, there is an increased risk of enzyme denaturation and potential for undesirable side reactions like acyl migration, which would reduce the sn-1,3 selectivity.[1] Some research has focused on engineering more thermostable lipases that can function effectively at temperatures up to 70°C for the synthesis of structured lipids like OPO.[5]

Q4: How does the melting point of the substrates affect the choice of reaction temperature?

A4: The melting points of the substrates, such as tripalmitin and oleic acid, are a key consideration. The reaction temperature must be high enough to maintain the substrates in a liquid state to ensure proper mixing and accessibility to the enzyme's active site. For OPO synthesis, a minimum reaction temperature of 60°C is often required due to the high melting points of the substrates.[5] If the temperature is too low, the solidification of substrates can hinder the reaction.[2]

Q5: What are the signs of enzyme deactivation due to high temperature?

A5: Signs of enzyme deactivation include a significant decrease in the reaction rate over time, a lower than expected final yield of OPO, and an increase in by-products due to a loss of selectivity. If you suspect thermal deactivation, it is advisable to run the reaction at a lower temperature or choose a more thermostable lipase.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low OPO Yield Suboptimal Reaction Temperature: The temperature may be too low, resulting in a slow reaction rate, or too high, causing enzyme deactivation.1. Review the literature for the optimal temperature range of your specific lipase. 2. Conduct a temperature optimization experiment (see Experimental Protocols section). 3. Ensure your incubation equipment is accurately calibrated.[6]
Substrate Solidification: The reaction temperature is below the melting point of the substrates (e.g., tripalmitin).1. Gradually increase the reaction temperature in small increments (e.g., 2-3°C) until the substrates are fully melted. 2. Consider using a co-solvent to lower the melting point of the reaction mixture, though this may affect enzyme activity.
Poor sn-1,3 Selectivity (High Acyl Migration) Excessively High Reaction Temperature: Higher temperatures can increase the rate of acyl migration, leading to the formation of unwanted isomers.1. Reduce the reaction temperature. A study on OPO synthesis found that acyl migration increased with temperature.[1] 2. Optimize other reaction parameters, such as reaction time, to achieve a good yield at a lower temperature.
Inconsistent Results Between Batches Temperature Fluctuations: Inconsistent temperature control between experiments can lead to variability in reaction rates and yields.1. Use a calibrated and stable temperature-controlled incubation system (e.g., a water bath or incubator).[6] 2. Ensure all reaction components are pre-incubated to the desired temperature before initiating the reaction.[6]
No Reaction or Very Slow Reaction Rate Enzyme Denaturation: The selected temperature may be too high for the lipase, causing irreversible denaturation.1. Test the lipase activity at a known optimal (lower) temperature to confirm it is active. 2. If the enzyme has been exposed to a high temperature, it may be permanently inactivated and a fresh batch of enzyme should be used.
Low Temperature: The reaction temperature is too low, resulting in very slow enzyme kinetics.1. Gradually increase the reaction temperature and monitor the reaction progress. 2. Ensure the reaction mixture is well-stirred to overcome mass transfer limitations at lower temperatures.

Data Presentation

Table 1: Effect of Reaction Temperature on OPO Content (Lipase from Thermomyces lanuginosus)

Temperature (°C)OPO Content (%)Acyl Migration (%)
5031.436.07
55Not specifiedNot specified
60Decreased from optimumIncreased from optimum

Source: Adapted from a study on the optimized synthesis of OPO-rich triacylglycerol.[1]

Table 2: Influence of Reaction Temperature on OPO Content (Lipase from Aspergillus niger)

Temperature (°C)OPO Content (%)
45Suboptimal
55Optimal
65Decreased from optimum

Source: Adapted from a study on the synthesis of sn-1,3-dioleoyl-2-palmitoylglycerol using an immobilized Aspergillus niger lipase.[2]

Table 3: OPO Content at Different Temperatures for Various Synthesis Methods

MethodTemperature (°C)OPO Content (%)
Method 15552.69
6056.82
6547.56
7041.48
Method 260Maximum
Method 360Maximum

Source: Adapted from a study on the characterization of OPO-rich triacylglycerol by three processing methods.[7]

Experimental Protocols

Protocol 1: Determination of Optimal Reaction Temperature for OPO Synthesis

Objective: To identify the reaction temperature that yields the highest percentage of OPO with acceptable sn-1,3 selectivity.

Materials:

  • Immobilized lipase (e.g., Lipozyme RM IM or Novozym 435)

  • Tripalmitin (PPP)

  • Oleic acid

  • n-hexane (for sample dilution and analysis)

  • Thermostated reaction vessels (e.g., screw-capped vials)

  • Magnetic stirrer with heating capabilities or shaking water bath

  • Gas chromatograph (GC) for analysis of fatty acid composition

Procedure:

  • Substrate Preparation: Prepare a stock mixture of tripalmitin and oleic acid at the desired molar ratio (e.g., 1:4 or 1:8).[2][8]

  • Reaction Setup:

    • Set up a series of reaction vessels, each containing the same amount of the substrate mixture and immobilized lipase (e.g., 4-8% w/w of total substrates).[2][7]

    • Place each reaction vessel in a separate thermostated environment set to a different temperature (e.g., 45°C, 50°C, 55°C, 60°C, 65°C).

  • Pre-incubation: Allow the reaction vessels to equilibrate to their respective temperatures for at least 15 minutes before starting the reaction.

  • Initiation of Reaction: Start the reaction by adding the immobilized lipase to each vessel simultaneously (if possible) and begin agitation.

  • Sampling: At regular time intervals (e.g., 1, 2, 4, 6, 8 hours), withdraw a small aliquot from each reaction vessel.

  • Reaction Termination: Terminate the reaction in the withdrawn samples by adding cold n-hexane and separating the immobilized enzyme.

  • Sample Analysis:

    • Analyze the composition of the reaction mixture in each sample using gas chromatography (GC) to determine the percentage of OPO and other triacylglycerols.

    • If possible, perform sn-2 positional analysis to determine the extent of acyl migration.

  • Data Analysis: Plot the OPO content as a function of temperature at a specific reaction time (e.g., the time point at which the OPO content plateaus). The temperature that corresponds to the highest OPO content is the optimal temperature under these conditions.

Mandatory Visualizations

Temperature_Optimization_Workflow Experimental Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Analysis cluster_result Result prep_sub Prepare Substrate Mixture (Tripalmitin & Oleic Acid) setup_vessels Aliquot Substrates into Multiple Reaction Vessels prep_sub->setup_vessels prep_enz Weigh Immobilized Lipase add_enzyme Add Lipase to Initiate Reaction prep_enz->add_enzyme set_temps Set Different Temperatures for Each Vessel (e.g., 45°C, 50°C, 55°C, 60°C, 65°C) setup_vessels->set_temps pre_incubate Pre-incubate Vessels to Target Temperatures set_temps->pre_incubate pre_incubate->add_enzyme sampling Withdraw Samples at Regular Time Intervals add_enzyme->sampling analysis Analyze OPO Content & Selectivity (GC) sampling->analysis plot_data Plot OPO Yield vs. Temperature analysis->plot_data det_optimum Determine Optimal Temperature plot_data->det_optimum

Caption: Workflow for determining the optimal reaction temperature for lipase-catalyzed OPO synthesis.

Temp_Effect_Relationship Relationship Between Temperature and Key Reaction Outcomes cluster_outcomes Reaction Outcomes temp Reaction Temperature rate Reaction Rate temp->rate Increases to optimum, then decreases yield OPO Yield temp->yield Increases to optimum, then decreases stability Enzyme Stability temp->stability Decreases at high temperatures selectivity sn-1,3 Selectivity temp->selectivity May decrease at high temperatures acyl_migration Acyl Migration temp->acyl_migration Increases with temperature substrate_sol Substrate Solubility temp->substrate_sol Increases with temperature rate->yield stability->yield selectivity->yield acyl_migration->selectivity inversely related substrate_sol->rate

Caption: The influence of reaction temperature on key outcomes in OPO synthesis.

References

Preventing the degradation of 1,3-Dioleoyl-2-palmitoylglycerol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Dioleoyl-2-palmitoylglycerol (B22191) (OPO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of OPO during storage and to offer troubleshooting assistance for common issues encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dioleoyl-2-palmitoylglycerol (OPO) and why is its stability important?

A1: 1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a structured triglyceride composed of a glycerol (B35011) backbone with oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.[1] Its structural similarity to a key component of human milk fat makes it a valuable ingredient in infant formulas and other nutritional products.[2][3] Maintaining the stability of OPO is crucial to preserve its nutritional and functional properties, as degradation can lead to loss of efficacy, formation of off-flavors, and the generation of potentially harmful compounds.

Q2: What are the primary pathways of OPO degradation during storage?

A2: The two primary degradation pathways for OPO are:

  • Oxidation: This occurs at the double bonds of the oleic acid moieties. It is a free-radical chain reaction initiated by factors like light, heat, and the presence of metal ions. This process leads to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes, ketones, and short-chain fatty acids, resulting in rancidity.

  • Hydrolysis: This involves the cleavage of the ester bonds, releasing free fatty acids (oleic and palmitic acid) and glycerol. This reaction is primarily catalyzed by moisture and can be accelerated by acidic or basic conditions.

Q3: What are the ideal storage conditions for OPO?

A3: To minimize degradation, OPO should be stored under the following conditions:

  • Temperature: For long-term storage, -20°C is recommended. For short-term use, storage at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light: Protect from light by using amber glass vials or storing in a dark location.

  • Moisture: Keep containers tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

Troubleshooting Guides

Issue 1: My OPO sample has developed an off-odor or has changed color.

  • Possible Cause: This is a strong indicator of oxidative degradation (rancidity). The off-odors are typically due to the formation of volatile secondary oxidation products like aldehydes. Color changes can also occur as a result of oxidation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample has been stored at the recommended temperature, protected from light, and under an inert atmosphere.

    • Assess Container Seal: Check if the container was tightly sealed to prevent oxygen and moisture entry.

    • Analytical Confirmation: Perform analytical tests such as peroxide value (PV) or p-anisidine (B42471) value (AV) to quantify the extent of oxidation. FTIR spectroscopy can also be used to detect the formation of oxidation products.

    • Future Prevention: For new samples, consider adding an appropriate antioxidant or a synergistic antioxidant blend to inhibit oxidation. Ensure proper handling techniques to minimize exposure to air and light.

Issue 2: I am observing unexpected peaks in my HPLC or GC analysis of OPO.

  • Possible Cause: The appearance of new peaks likely indicates the presence of degradation products. In HPLC, these could be hydrolysis products (free fatty acids, di- and monoglycerides) or early-stage oxidation products. In GC analysis of fatty acid methyl esters (FAMEs), altered fatty acid profiles or the presence of smaller chain fatty acids can indicate degradation.

  • Troubleshooting Steps:

    • Identify the Peaks: If using a mass spectrometer (MS) detector, attempt to identify the molecular weights of the unexpected peaks to determine if they correspond to known degradation products of OPO.

    • Review Sample Handling: Evaluate your sample preparation procedure. Exposure to high temperatures, incompatible solvents, or prolonged exposure to air during preparation can cause degradation.

    • Check Solvent Purity: Ensure the solvents used for sample dissolution and chromatography are of high purity and free from peroxides, which can initiate oxidation.

    • Run a Fresh Standard: Analyze a fresh, properly stored OPO standard to confirm that the issue is with the sample and not the analytical system.

Issue 3: My experimental results are inconsistent when using different batches of OPO.

  • Possible Cause: Batch-to-batch variability can arise from differences in the initial purity of the OPO or variations in its degradation state upon receipt.

  • Troubleshooting Steps:

    • Request Certificate of Analysis (CoA): Always obtain and compare the CoAs for different batches, paying close attention to purity and any provided stability data.

    • Perform Initial Quality Control: Upon receiving a new batch, perform a baseline analytical check (e.g., by HPLC or GC) to confirm its purity and compare it to previous batches.

    • Standardize Storage: Ensure all batches are stored under identical, optimal conditions to minimize variability introduced during storage in your facility.

    • Pool and Aliquot: For critical experiments, consider pooling multiple batches (if specifications are similar) and creating smaller, single-use aliquots to ensure consistency across a series of experiments.

Data Presentation: Antioxidant Efficacy

The selection of an appropriate antioxidant and its concentration is critical for preventing the oxidative degradation of OPO. The following tables summarize quantitative data on the use of common antioxidants for stabilizing unsaturated lipids.

Table 1: Efficacy of Individual Antioxidants in Vegetable Oils

AntioxidantConcentration (ppm)Oil TypeEfficacy (e.g., % reduction in peroxide value, extension of induction period)Reference
α-Tocopherol200Sunflower OilSignificant delay in the onset of oxidation.[1]
γ-Tocopherol200Soybean OilMore effective than α-tocopherol in some vegetable oils.
δ-Tocopherol200Corn OilShowed strong antioxidant activity.[4]
Butylated Hydroxytoluene (BHT)200VariousCommonly used synthetic antioxidant with high efficacy.[5]
Butylated Hydroxyanisole (BHA)200VariousEffective synthetic antioxidant, often used in combination.[1]

Table 2: Synergistic Antioxidant Blends for Lipid Stability

Antioxidant BlendRatioTotal ConcentrationMatrixSynergistic Effect NotedReference
α-Tocopherol + Ascorbyl Palmitate1:1200 ppmSunflower OilEnhanced protection against oxidation compared to individual antioxidants.[1]
Ethoxyquin + BHT + Citric Acid10:12:628 g/ton Animal FeedSuperior performance in suppressing primary and secondary oxidation.[5][6][7]
Catechin + Resveratrol0.5 mM : 0.625 mM1.125 mMSardine OilStrong synergistic effect in retarding oxidation.[8]

Experimental Protocols

Protocol 1: Analysis of OPO Degradation by High-Performance Liquid Chromatography (HPLC)

This method is suitable for separating and quantifying intact OPO from its hydrolysis products (free fatty acids, 1,2- and 1,3-diglycerides, monoglycerides) and non-volatile oxidation products.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal lipid detection. A UV detector set to a low wavelength (e.g., 205 nm) can also be used, but with lower sensitivity for triglycerides.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase A: Acetonitrile[9][11]

    • Mobile Phase B: Isopropanol or a mixture of Dichloromethane and Acetone[10][11]

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-35 min: Return to 90% A, 10% B

      • 35-40 min: Column re-equilibration

    • Flow Rate: 1.0 mL/min[11]

    • Column Temperature: 30°C[10]

    • Injection Volume: 10-20 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the OPO sample into a 10 mL volumetric flask.

    • Dissolve the sample in hexane (B92381) or isopropanol.

    • Dilute to the mark with the same solvent.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Data Analysis:

    • Identify OPO and its degradation products by comparing retention times with standards.

    • Quantify the components by creating calibration curves for each analyte or by using area percentage if standards are unavailable.

Protocol 2: Assessment of OPO Oxidation via Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

This method is used to determine changes in the fatty acid profile of OPO, which can indicate oxidative degradation of the oleic acid moieties.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Autosampler.

  • Derivatization to FAMEs:

    • Weigh approximately 20 mg of the OPO sample into a screw-cap glass tube.

    • Add 2 mL of 0.5 M methanolic sodium hydroxide.

    • Heat at 100°C for 10 minutes.

    • Cool and add 2 mL of Boron Trifluoride (BF3) in methanol (B129727) (14%).[12]

    • Heat again at 100°C for 10 minutes.

    • Cool to room temperature and add 2 mL of hexane and 2 mL of saturated sodium chloride solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[12]

  • Chromatographic Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, 60 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 5°C/min to 240°C, hold for 15 min.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-550.

  • Data Analysis:

    • Identify FAMEs by their retention times and mass spectra, comparing them to a FAME standard mixture.

    • A decrease in the relative percentage of oleic acid and an increase in shorter-chain fatty acids can indicate oxidative cleavage.

Protocol 3: Monitoring OPO Degradation using Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique for monitoring the overall chemical changes during OPO degradation.

  • Instrumentation:

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small drop of the OPO sample directly onto the ATR crystal.

  • Spectral Acquisition:

    • Collect spectra in the mid-IR range (4000-650 cm⁻¹).

    • Average 32 scans with a resolution of 4 cm⁻¹.

    • Record a background spectrum of the clean, empty ATR crystal before each sample measurement.

  • Data Analysis:

    • Monitor changes in the intensity of specific infrared bands that are characteristic of degradation products.

    • Key Spectral Regions and Bands:

      • ~3470 cm⁻¹ (O-H stretching): An increase in this broad band indicates the formation of hydroperoxides and alcohols (oxidation) or free fatty acids and glycerol (hydrolysis).[13]

      • ~3008 cm⁻¹ (=C-H stretching): A decrease in this band suggests the loss of double bonds in the oleic acid chains due to oxidation.[13]

      • ~1745 cm⁻¹ (C=O stretching of ester): This is the characteristic peak for the triglyceride ester bonds.

      • ~1710 cm⁻¹ (C=O stretching of carboxylic acid): The appearance of a shoulder or a new peak in this region is indicative of hydrolysis, leading to the formation of free fatty acids.

      • ~967 cm⁻¹ (=C-H bending): An increase in this band can indicate the formation of trans isomers during oxidation.[13]

Mandatory Visualizations

OPO_Degradation_Pathways Degradation Pathways of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis OPO 1,3-Dioleoyl-2-palmitoylglycerol (OPO) Hydroperoxides Hydroperoxides OPO->Hydroperoxides Initiation (Light, Heat, Metals) FFA Free Fatty Acids (Oleic, Palmitic) OPO->FFA Moisture Glycerol Glycerol OPO->Glycerol Moisture Diglycerides Di- and Monoglycerides OPO->Diglycerides Moisture Secondary_Oxidation_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxides->Secondary_Oxidation_Products Decomposition Antioxidant_Action_Workflow Antioxidant Mechanism in Preventing OPO Oxidation Unsaturated_Fatty_Acid Unsaturated Fatty Acid (Oleic Acid moiety in OPO) Free_Radical Free Radical (R.) Unsaturated_Fatty_Acid->Free_Radical Initiation (Light, Heat) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (ROO.) Free_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Peroxyl_Radical->Unsaturated_Fatty_Acid Propagation (Chain Reaction) Antioxidant Antioxidant (e.g., Tocopherol) Lipid_Peroxyl_Radical->Antioxidant Interruption Stable_Products Stable Products Lipid_Peroxyl_Radical->Stable_Products Termination Inactive_Radical Inactive Radical Antioxidant->Inactive_Radical Donates H+ OPO_Analysis_Workflow Analytical Workflow for OPO Stability Assessment Sample OPO Sample (Stored) HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis (after derivatization) Sample->GCMS FTIR FTIR Analysis Sample->FTIR Intact_OPO Intact OPO Quantification HPLC->Intact_OPO Hydrolysis_Products Hydrolysis Products (FFA, MG, DG) HPLC->Hydrolysis_Products Fatty_Acid_Profile Fatty Acid Profile (FAMEs) GCMS->Fatty_Acid_Profile Oxidation_Markers Functional Group Changes (e.g., -OOH, C=O) FTIR->Oxidation_Markers

References

Challenges in separating 1,3-Dioleoyl-2-palmitoylglycerol from its OOP isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) from its OOP isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) from its 1,2-Dioleoyl-3-palmitoylglycerol (OOP) isomer so challenging?

The separation of OPO and OOP, which are regioisomers, is difficult due to their nearly identical physicochemical properties.[1] They share the same fatty acid composition and, consequently, the same equivalent carbon number (ECN), which makes their separation by conventional reversed-phase HPLC challenging. The only distinction between them is the position of the fatty acids on the glycerol (B35011) backbone, necessitating highly selective chromatographic systems for effective resolution.[1]

Q2: What are the primary HPLC techniques for separating OPO and OOP isomers?

There are two main high-performance liquid chromatography (HPLC) approaches for tackling this separation:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase. While standard NARP-HPLC may find it difficult to resolve regioisomers, success can be achieved through meticulous optimization of the column, mobile phase, and temperature.[1][2] This method is often coupled with mass spectrometry (MS) for accurate identification and quantification.[1]

  • Silver Ion HPLC (Ag+-HPLC): This is a powerful and often-used reference method for separating triglyceride regioisomers.[1][3] The separation mechanism relies on the interaction between the π-electrons of the double bonds in the unsaturated fatty acids and the silver ions bonded to the stationary phase.[1][4] The strength of this interaction is influenced by the number, geometry, and position of the double bonds, which allows for the resolution of the isomers.[1]

Q3: Which type of HPLC column is most effective for separating OPO and OOP?

The choice of column is a critical factor for successful separation.

  • Reversed-Phase Columns: Octadecylsilyl (C18 or ODS) stationary phases are commonly used.[1] For particularly difficult separations of positional isomers like OPO and OOP, polymeric ODS columns have shown superior performance in recognizing the subtle structural differences.[1]

  • Silver-Ion Columns: For separations based on the degree of unsaturation, a silver-ion column (e.g., ChromSpher 5 Lipids) is highly effective.[1]

Q4: How does temperature influence the separation of OPO and OOP isomers?

Temperature is a critical parameter that can be optimized to improve resolution.[1]

  • In NARP-HPLC , lower temperatures generally enhance the resolution of triglyceride positional isomers.

  • Conversely, in Ag+-HPLC using hexane-based mobile phases, increasing the temperature can surprisingly lead to longer retention times and potentially improved resolution.[1][3] It is recommended to experiment with temperature in small increments (e.g., 5°C) to determine the optimal condition for your specific separation.[1]

Q5: What is the most suitable detector for analyzing OPO and OOP isomers?

Since triglycerides like OPO and OOP lack strong UV chromophores, conventional UV detectors are often insufficient.[1] The most effective detectors are:

  • Mass Spectrometry (MS): Detectors such as Atmospheric Pressure Chemical Ionization (APCI-MS) and Electrospray Ionization (ESI-MS) are highly recommended. They provide valuable structural information from fragmentation patterns, which is crucial for distinguishing between regioisomers.[1]

  • Evaporative Light Scattering Detector (ELSD): This is a universal detector capable of detecting any non-volatile analyte, making it a viable alternative when MS is not available.[1]

  • Charged Aerosol Detector (CAD): Another universal detector that provides high sensitivity and a wide dynamic range for lipid analysis.[1]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of OPO and OOP isomers.

Problem 1: Poor or No Resolution of OPO and OOP Peaks

This is the most frequent challenge, where the isomers co-elute, appearing as a single peak.

Troubleshooting Workflow for Poor Resolution

PoorResolution start Poor/No Resolution q1 Is Mobile Phase Optimized? start->q1 a1_yes Optimize Mobile Phase: - Vary organic modifier (e.g., IPA, Acetone) - Implement a shallow gradient q1->a1_yes No q2 Is Column Selection Appropriate? q1->q2 Yes a1_yes->q2 a2_yes Select Appropriate Column: - Use polymeric ODS for regioisomers - Consider Ag+-HPLC for unsaturation differences - Connect columns in series for higher efficiency q2->a2_yes No q3 Is Temperature Optimized? q2->q3 Yes a2_yes->q3 a3_yes Optimize Temperature: - NARP-HPLC: Try lower temperatures - Ag+-HPLC: Experiment with a range (e.g., 10-40°C) q3->a3_yes No q4 Is Column Efficiency Sufficient? q3->q4 Yes a3_yes->q4 a4_yes Improve Column Efficiency: - Use longer columns or columns with  smaller particle sizes (UPLC) - Reduce flow rate q4->a4_yes No end Resolution Improved q4->end Yes a4_yes->end

Caption: Troubleshooting decision tree for poor OPO/OOP isomer separation.

Problem 2: Peak Tailing or Broadening

Peak asymmetry can obscure the separation of closely eluting isomers like OPO and OOP.

Troubleshooting Workflow for Peak Tailing

PeakTailing start Peak Tailing or Broadening q1 Is there Sample Overload? start->q1 a1_yes Reduce sample mass or volume injected q1->a1_yes Yes q2 Is Injection Solvent Compatible? q1->q2 No a1_yes->q2 a2_yes Dissolve sample in the initial mobile phase q2->a2_yes Yes q3 Is there a Column Void or Contamination? q2->q3 No a2_yes->q3 a3_yes Flush column with a strong solvent or replace column q3->a3_yes Yes end Peak Shape Improved q3->end No a3_yes->end

Caption: Troubleshooting workflow for addressing peak tailing issues.

Data Presentation

The following tables summarize typical parameters and performance metrics for the separation of OPO and OOP isomers using different HPLC techniques.

Table 1: Comparison of HPLC Methods for OPO/OOP Separation

ParameterNon-Aqueous Reversed-Phase (NARP) HPLCSilver-Ion (Ag+)-HPLC
Principle Separation based on hydrophobicity and partition coefficient.Separation based on π-complex formation with silver ions.
Typical Column Polymeric ODS, C18, C30Silver-ion impregnated silica (B1680970) (e.g., ChromSpher 5 Lipids)
Mobile Phase Acetonitrile (B52724)/Isopropanol, Acetonitrile/AcetoneHexane (B92381)/Acetonitrile, Dichloromethane/Acetonitrile
Key Advantage Robust and widely applicable for general triglyceride profiling.High selectivity for isomers based on unsaturation.[1][3]
Key Disadvantage May require extensive optimization for regioisomer separation.Can be more sensitive to mobile phase composition and temperature.

Table 2: Typical Quantitative Performance Data

MethodResolution (Rs) of OPO/OOPPeak Asymmetry Factor (As)Analyte Recovery (%)
Optimized NARP-HPLC> 1.21.0 - 1.5> 95%
Ag+-HPLC> 1.51.0 - 1.4> 95%

Note: These are representative values and actual performance may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Separation of OPO and OOP by Non-Aqueous Reversed-Phase (NARP) HPLC

1. Materials and Equipment:

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • Detector: ELSD, CAD, or MS.

  • Column: Polymeric ODS column (e.g., 250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade acetonitrile and isopropanol.

  • Sample: OPO/OOP mixture dissolved in the initial mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2-propanol (e.g., 70:30, v/v). The optimal ratio may require adjustment.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 10°C (optimization may be necessary).

  • Injection Volume: 10-20 µL.

3. Procedure:

  • Prepare the mobile phase and degas thoroughly.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare the sample solution at a concentration of approximately 1-5 mg/mL and filter through a 0.2 µm PTFE filter.

  • Inject the sample and run the analysis.

  • Identify and quantify the OPO and OOP peaks based on retention times and detector response.

Protocol 2: Separation of OPO and OOP by Silver-Ion (Ag+)-HPLC

1. Materials and Equipment:

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • Detector: ELSD, CAD, or MS.

  • Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade hexane and acetonitrile.

  • Sample: OPO/OOP mixture dissolved in hexane.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a low percentage of acetonitrile in hexane (e.g., 1.0% acetonitrile in hexane).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20-30°C (can be optimized for better resolution).[3]

  • Injection Volume: 10-20 µL.

3. Procedure:

  • Prepare the mobile phase and degas thoroughly. Protect from light if necessary.

  • Equilibrate the silver-ion column with the mobile phase until a stable baseline is achieved.

  • Prepare the sample solution at a concentration of approximately 1-5 mg/mL in hexane and filter through a 0.2 µm PTFE filter.

  • Inject the sample and run the analysis.

  • Identify and quantify the OPO and OOP peaks. Note that in Ag+-HPLC with hexane-based mobile phases, retention time may increase with temperature.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the separation and analysis of OPO and OOP isomers.

General Workflow for OPO/OOP Isomer Separation

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_dissolution Dissolve OPO/OOP mixture in appropriate solvent sample_filtration Filter sample through 0.2 µm PTFE filter sample_dissolution->sample_filtration hplc_injection Inject sample into HPLC system sample_filtration->hplc_injection hplc_separation Chromatographic Separation (NARP-HPLC or Ag+-HPLC) hplc_injection->hplc_separation hplc_detection Detection (ELSD, CAD, or MS) hplc_separation->hplc_detection data_acquisition Acquire chromatogram and/or mass spectra hplc_detection->data_acquisition peak_integration Integrate peak areas of OPO and OOP data_acquisition->peak_integration quantification Quantify isomer ratio peak_integration->quantification

Caption: A generalized workflow for the separation and analysis of OPO and OOP isomers.

References

Technical Support Center: Enhancing Immobilized Lipase Stability in OPO Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to increase the stability of immobilized lipase (B570770) for 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) production.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Rapid loss of enzyme activity after a few cycles. - Enzyme leaching: The lipase may be weakly bound to the support, leading to its detachment during the reaction or washing steps.[1] - Harsh reaction conditions: High temperatures, extreme pH, or the presence of certain organic solvents can denature the enzyme.[2] - Inappropriate support material: The chosen support may not provide a protective microenvironment for the lipase.[3][4]- Optimize immobilization method: Switch to covalent bonding or cross-linking to create a stronger attachment between the lipase and the support.[1][5] - Modify reaction parameters: Lower the reaction temperature, adjust the pH to the optimal range for the specific lipase, and screen for more biocompatible solvents.[6][7] - Select a more suitable support: Consider supports with controlled pore size and hydrophobicity, such as mesoporous silica (B1680970) or functionalized resins, which can enhance stability.[3][8][9]
Low initial activity of the immobilized lipase. - Mass transfer limitations: The substrate may have difficulty accessing the active sites of the enzyme within the pores of the support.[2][10] - Conformational changes upon immobilization: The immobilization process itself might have altered the three-dimensional structure of the lipase, reducing its catalytic efficiency.[11][12] - Suboptimal water activity: The amount of water in the reaction medium is critical for lipase activity in organic solvents.[13][14]- Use supports with larger pores: Employing macroporous supports can improve substrate diffusion.[10] - Optimize immobilization conditions: Adjusting the pH, ionic strength, and temperature during immobilization can help maintain the active conformation of the lipase.[15][16] - Control water content: Methodically determine the optimal water activity for your specific immobilized system, as this can significantly boost activity. A water content of around 3.5% has been found to be optimal in some systems.[7][10]
Acyl migration leading to reduced OPO purity. - High reaction temperatures: Elevated temperatures can promote the migration of fatty acids on the glycerol (B35011) backbone.[9] - Prolonged reaction times: Longer reaction durations increase the likelihood of acyl migration.[17]- Lower the reaction temperature: Operating at the lowest effective temperature can minimize acyl migration. For instance, some systems show better performance at 50°C compared to 60-80°C.[9] - Optimize reaction time: Determine the point at which OPO yield is maximized without significant acyl migration by performing a time-course study.[17]
Difficulty in recovering and reusing the immobilized enzyme. - Mechanical fragility of the support: Some support materials may break down during stirring or recovery processes. - Aggregation of the immobilized particles: The particles may clump together, making them difficult to handle.- Use mechanically robust supports: Materials like silica, ceramic foams, or certain polymers offer good mechanical strength.[3][18] - Employ magnetic supports: Immobilizing lipase on magnetic nanoparticles allows for easy and efficient separation from the reaction mixture using an external magnet.[2][19][20]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for enhancing the stability of immobilized lipase in OPO production?

A1: While several factors are important, the choice of both the immobilization method and the support material is paramount. A strong covalent linkage to a support that provides a favorable microenvironment can significantly enhance stability by preventing enzyme leaching and protecting it from harsh reaction conditions.[1][2] Hydrophobic supports are often preferred as they can induce interfacial activation of the lipase, leading to a more active and stable conformation.[11][12]

Q2: How does the choice of support material affect lipase stability?

A2: The support material directly influences the stability of the immobilized lipase in several ways:

  • Surface Chemistry: Hydrophobic supports can promote the open, active conformation of lipase, enhancing both activity and stability.[11][12][16]

  • Pore Structure: The pore size and surface area of the support affect enzyme loading and can protect the enzyme from the bulk reaction environment. However, pores that are too small can lead to mass transfer limitations.[3][10]

  • Mechanical and Chemical Resistance: The support must be robust enough to withstand the reaction conditions (e.g., temperature, solvents, mechanical stirring) over multiple cycles.[3][21] Materials like silica and certain synthetic polymers are often chosen for their durability.[3][4]

Q3: What is the role of water activity in the reaction, and how can I optimize it?

A3: In the non-aqueous environment of OPO synthesis, a small amount of water is essential for maintaining the catalytic activity of the lipase. However, excessive water can lead to hydrolysis of the triglycerides, a competing side reaction.[13][14] The optimal water activity (a_w) is a balance between these two effects. To optimize it, you can perform experiments where you vary the water content in the reaction mixture (e.g., by adding specific amounts of water to the substrates or pre-equilibrating the immobilized enzyme at different humidity levels) and measure the impact on OPO yield and by-product formation. For some systems, a water content as low as 3.5% has been shown to be optimal.[7]

Q4: Can I use the same immobilized lipase for different types of oil substrates?

A4: While it is possible, the performance and stability of the immobilized lipase may vary with different substrates. The viscosity and fatty acid composition of the oil can affect mass transfer and enzyme-substrate interactions.[2] It is advisable to re-optimize the reaction conditions, such as temperature and substrate molar ratio, when changing the oil feedstock.

Q5: My immobilized lipase shows good thermal stability but loses activity in the presence of organic solvents. Why?

A5: Thermal stability and solvent stability are not always correlated. Some organic solvents can strip the essential water layer from the enzyme's surface or directly interact with the protein structure, leading to denaturation, even at moderate temperatures.[1][2] To address this, you can:

  • Screen for a more biocompatible organic solvent.

  • Employ covalent immobilization or cross-linking to make the enzyme structure more rigid and resistant to the solvent.[1]

  • Use a support material that creates a more protective, hydrophilic microenvironment around the enzyme.

Data on Immobilized Lipase Performance in OPO Production

The following tables summarize quantitative data from various studies to facilitate comparison of different immobilization strategies.

Table 1: Comparison of Different Support Materials for Lipase Immobilization

Lipase SourceSupport MaterialImmobilization MethodKey Performance MetricsReference
Thermomyces lanuginosa (TLL)C18H37-SBA-15 (hydrophobic mesoporous silica)AdsorptionPPP Conversion: 99.07%, OPO Content: 73.15%, Retained 81.04% activity after 5 cycles.[8][9]
Aspergillus oryzae (AOL)D3520 (polystyrene-based hydrophobic resin)Adsorption45.65% C52 production, sn-2 PA proportion of 55.08%.[7][8][10]
Rhizomucor miehei (RML)Magnetic Fe3O4 nanoparticlesCross-linkingOPO Content: 43.97%, Retained >71% activity after 8 cycles.[2][20]
Candida rugosaAmberlite IRC-50 (ion-exchange resin)Ionic AdsorptionHalf-life of 16 batches (384 hours of operation).[4]

Table 2: Influence of Reaction Conditions on OPO Synthesis

ParameterOptimized ValueEffect on Stability/YieldReference
Temperature50-65 °CHigher temperatures can increase reaction rate but may also promote acyl migration and enzyme denaturation. A range of 50-65°C is often optimal.[7][9]
Substrate Molar Ratio (Oleic Acid:PPP)8:1A higher ratio of oleic acid favors the forward reaction, increasing OPO yield.[7][17]
Water Content3.5% (of immobilized lipase)Optimal water content is crucial for lipase activity in organic media; too much or too little can reduce efficiency.[7]
Enzyme Load4-8% (w/w)Increasing enzyme load can enhance the reaction rate up to a point, after which mass transfer limitations may occur.[7][17]

Experimental Protocols

Protocol 1: Lipase Immobilization on Hydrophobic Mesoporous Silica (e.g., C18-SBA-15) via Physical Adsorption

  • Support Preparation: Synthesize or procure C18-functionalized SBA-15. Activate the support by drying it under vacuum at 60°C for 24 hours.

  • Enzyme Solution Preparation: Dissolve the lipase (e.g., Thermomyces lanuginosa lipase) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0) to a concentration of 10 mg/mL.

  • Immobilization: a. Add 1 gram of the prepared support to 10 mL of the lipase solution. b. Incubate the mixture at 25°C with gentle shaking (e.g., 150 rpm) for 12 hours. c. The hydrophobic interactions between the C18 groups on the support and the hydrophobic regions of the lipase will drive the adsorption.

  • Washing: a. Separate the immobilized enzyme from the solution by centrifugation or filtration. b. Wash the immobilized preparation several times with the buffer solution to remove any unbound enzyme. c. Finally, wash with distilled water and dry the preparation under vacuum.

  • Activity Assay: Determine the activity of the immobilized lipase using a standard titrimetric or spectrophotometric assay based on the hydrolysis of a suitable substrate (e.g., p-nitrophenyl palmitate).

Protocol 2: Covalent Immobilization of Lipase on Magnetic Nanoparticles

  • Support Functionalization: a. Synthesize or obtain Fe3O4 magnetic nanoparticles (MNPs). b. Coat the MNPs with silica by reacting them with tetraethyl orthosilicate (B98303) (TEOS). c. Functionalize the silica-coated MNPs with an amino group using an aminosilane (B1250345) coupling agent (e.g., 3-aminopropyltriethoxysilane).

  • Activation: Activate the amino-functionalized MNPs with glutaraldehyde. This creates aldehyde groups on the surface that can react with the amino groups of the lipase.

  • Enzyme Immobilization: a. Disperse the activated MNPs in a buffer solution (e.g., phosphate buffer, pH 7.5). b. Add the lipase solution to the MNP suspension. c. Allow the reaction to proceed for a specified time (e.g., 4-6 hours) at room temperature with gentle mixing. The aldehyde groups on the MNPs will form covalent bonds with the amine groups (e.g., lysine (B10760008) residues) on the surface of the lipase.

  • Washing and Storage: a. Use a strong magnet to separate the immobilized lipase from the supernatant. b. Wash the particles repeatedly with buffer to remove unreacted lipase and glutaraldehyde. c. Store the immobilized enzyme in a suitable buffer at 4°C.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_immob Immobilization Phase cluster_prod OPO Production Phase lipase Lipase Solution immobilization Immobilization (Adsorption, Covalent Bonding, etc.) lipase->immobilization support Support Material (e.g., Silica, Resin) support->immobilization washing Washing & Drying immobilization->washing reaction Acidolysis Reaction (PPP + Oleic Acid) washing->reaction recovery Product & Enzyme Recovery reaction->recovery recovery->reaction Reuse analysis Analysis (OPO Yield, Purity) recovery->analysis

Caption: Workflow for immobilized lipase preparation and its application in OPO production.

stability_factors cluster_method cluster_support cluster_conditions center_node Immobilized Lipase Stability method Immobilization Technique method->center_node Strength of Attachment support Support Material (Chemistry, Porosity) support->center_node Microenvironment Protection conditions Temperature, pH, Solvent, Water Activity conditions->center_node Operational Stress

Caption: Key factors influencing the stability of immobilized lipase in OPO production.

References

Addressing matrix effects in the quantification of OPO in complex food samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1,2-dioleoyl-3-palmitoyl-glycerol (OPO) in complex food matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in OPO analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of OPO in food samples like infant formula.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Incompatible Injection Solvent: The sample is dissolved in a solvent significantly stronger than the initial mobile phase. 2. Column Overload: The concentration of OPO or co-eluting matrix components is too high. 3. Column Contamination/Degradation: Buildup of matrix components on the column frit or stationary phase. 4. Poor Separation of Regioisomers: Co-elution of OPO with its isomers (e.g., OOP, POO) can lead to broadened or split peaks.1. Solvent Matching: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase. 2. Dilution: Dilute the sample extract to reduce the concentration of both the analyte and interfering matrix components. 3. Column Maintenance: Flush the column with a strong solvent wash. If the problem persists, use a guard column or replace the analytical column. 4. Optimize Chromatography: Employ a column with higher selectivity for triglycerides (e.g., C18 or C30). Optimize the mobile phase composition and temperature. Consider using silver ion HPLC (Ag+-HPLC) for enhanced separation of unsaturated isomers.[1]
Low Signal Intensity / Ion Suppression 1. Matrix Effects: Co-eluting endogenous compounds (e.g., other lipids, phospholipids) compete with OPO for ionization in the MS source.[2] 2. Suboptimal MS Source Conditions: Ion source parameters (e.g., temperature, gas flows, voltage) are not optimized for OPO. 3. Sample Loss During Preparation: Inefficient extraction or sample degradation.1. Improve Sample Cleanup: Use Solid Phase Extraction (SPE) to remove interfering compounds. 2. Dilute the Sample: This can reduce the concentration of interfering matrix components. 3. Optimize MS Source: Perform source optimization using an OPO standard solution. 4. Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting both sample loss and ion suppression.[3][4]
High Signal Intensity / Ion Enhancement 1. Matrix Effects: Co-eluting compounds may facilitate the ionization of OPO, leading to an artificially high signal.[2]1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE. 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the matrix effects seen in the samples.[5][6] 3. Utilize a SIL-IS: This will co-elute with OPO and experience similar ion enhancement, thus providing accurate correction.
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Preparation: Variability in extraction efficiency or sample cleanup. 2. Variable Matrix Effects: Differences in the matrix composition between samples. 3. Instrument Instability: Fluctuations in LC pressure or MS signal.1. Standardize Protocols: Ensure consistent execution of the sample preparation workflow. 2. Employ a Robust Correction Method: Use of a SIL-IS is highly recommended to account for sample-to-sample variations. 3. Perform System Suitability Checks: Regularly monitor system performance with standard solutions.
Inaccurate Quantification 1. Uncorrected Matrix Effects: Using external calibration in a neat solvent without accounting for ion suppression or enhancement. 2. Incorrect Calibration Model: Using a linear regression when a weighted or quadratic model is more appropriate. 3. Low Analyte Recovery: Significant loss of OPO during sample preparation that is not accounted for.1. Implement a Correction Strategy: Use a SIL-IS, matrix-matched calibration, or the standard addition method. 2. Evaluate Calibration Models: Assess different regression models to find the best fit for your data. 3. Assess Recovery: Perform recovery experiments by spiking a blank matrix with a known amount of OPO before extraction.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in OPO quantification?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] In complex food samples like infant formula, components such as other fats, proteins, and carbohydrates can suppress or enhance the OPO signal in the mass spectrometer, leading to inaccurate quantification.[7]

Q2: How can I determine if my OPO analysis is affected by matrix effects?

A: You can assess matrix effects using the post-extraction spike method. This involves comparing the peak area of an OPO standard in a clean solvent to the peak area of the same standard spiked into a blank matrix extract (a sample extract that does not contain OPO). A significant difference in peak areas indicates the presence of matrix effects.[8][9]

Q3: What is the best way to compensate for matrix effects when analyzing OPO?

A: The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for OPO.[3][4] A SIL-IS has nearly identical chemical and physical properties to OPO and will co-elute, experiencing the same degree of matrix effects and sample loss. This allows for highly accurate correction. If a SIL-IS is unavailable, matrix-matched calibration or the standard addition method are effective alternatives.[10][11]

Q4: When should I use matrix-matched calibration versus the standard addition method?

A:

  • Matrix-Matched Calibration is suitable when you have access to a representative blank matrix (e.g., an OPO-free infant formula base). You prepare your calibration standards in the extract of this blank matrix. This approach is efficient for analyzing large batches of similar samples.[5][6]

  • The Standard Addition Method is ideal when a blank matrix is not available or when the matrix composition varies significantly between samples. In this method, known amounts of OPO standard are added directly to aliquots of the sample extract.[12][13][14] While highly accurate, it can be more labor-intensive as each sample requires multiple analyses.

Q5: Can I just dilute my sample to reduce matrix effects?

A: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen matrix effects.[8] However, this approach may compromise the sensitivity of the assay, potentially making it difficult to detect low levels of OPO. It is often used in conjunction with other mitigation strategies.

Quantitative Data Summary

The following table summarizes typical performance data for OPO quantification in infant formula using a validated LC-MS/MS method that incorporates strategies to mitigate matrix effects.

Parameter Value Reference
Linearity Range 3.0 - 300 µg/kg[15][16]
Limit of Detection (LOD) 1.0 µg/kg[15][16]
Limit of Quantification (LOQ) 3.0 µg/kg[15][16]
Recovery 89.6% - 112%[15][16]
Precision (RSD) < 12%[15][16]

Experimental Protocols

Sample Preparation (Lipid Extraction from Infant Formula)
  • Sample Weighing: Accurately weigh 1.0 g of homogenized infant formula powder into a 50 mL centrifuge tube.

  • Internal Standard Spiking: If using a stable isotope-labeled internal standard (e.g., ¹³C-labeled OPO), add a known amount to the sample at this stage.

  • Extraction Solvent Addition: Add 10 mL of a suitable extraction solvent mixture (e.g., hexane/isopropanol, 3:2, v/v).

  • Homogenization: Vortex the mixture vigorously for 2 minutes.

  • Sonication: Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., acetonitrile/isopropanol, 1:1, v/v).

  • Filtration: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 2.1 x 100 mm)[15][16]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for OPO and its internal standard.

Matrix-Matched Calibration Protocol
  • Prepare Blank Matrix Extract: Perform the lipid extraction (Protocol 1) on a sample of OPO-free infant formula base.

  • Prepare OPO Stock Solution: Create a concentrated stock solution of OPO in a suitable organic solvent.

  • Create Calibration Standards: Serially dilute the OPO stock solution into aliquots of the blank matrix extract to create a series of calibration standards at different concentrations (e.g., 5, 10, 50, 100, 250 µg/kg).

  • Analysis: Analyze the matrix-matched calibration standards alongside the prepared samples using the LC-MS/MS method (Protocol 2).

  • Construct Calibration Curve: Plot the peak area ratio (OPO/IS, if used) or OPO peak area against the concentration for the matrix-matched standards to generate the calibration curve.

Standard Addition Protocol
  • Prepare Sample Extract: Extract the OPO from the food sample as described in Protocol 1.

  • Aliquot Sample Extract: Dispense equal volumes (e.g., 200 µL) of the sample extract into at least four separate vials.

  • Spike with Standard: Add increasing amounts of a known OPO standard solution to three of the vials. The fourth vial remains unspiked. The added amounts should ideally be around 0.5x, 1x, and 1.5x the estimated amount of OPO in the extract aliquot.[13]

  • Analysis: Analyze all four prepared samples using the LC-MS/MS method (Protocol 2).

  • Construct Standard Addition Plot: Plot the measured peak area (or peak area ratio) on the y-axis against the concentration of the added standard on the x-axis.

  • Determine Unknown Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of OPO in the original sample extract.[12][14]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Start Weigh Food Sample Spike Spike with SIL-IS (optional) Start->Spike Extract Lipid Extraction (e.g., LLE) Spike->Extract Evap Evaporate Solvent Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Filter Filter (0.22 µm) Recon->Filter LCMS LC-MS/MS Analysis Filter->LCMS Quant Quantify OPO Concentration LCMS->Quant Cal Calibration Strategy (e.g., Matrix-Matched) Cal->LCMS

Caption: General experimental workflow for OPO quantification.

Mitigation_Strategy_Decision_Tree Start Matrix Effects Observed? SIL_Avail SIL-IS for OPO Available? Start->SIL_Avail Yes No_Action External Calibration (in solvent) is sufficient Start->No_Action No Blank_Avail Blank Matrix Available? SIL_Avail->Blank_Avail No Use_SIL Use Stable Isotope Dilution (Gold Standard) SIL_Avail->Use_SIL Yes Use_MM Use Matrix-Matched Calibration Blank_Avail->Use_MM Yes Use_SA Use Standard Addition Method Blank_Avail->Use_SA No

Caption: Decision tree for selecting a matrix effect mitigation strategy.

References

Reducing acyl migration in the synthesis of structured lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing acyl migration during the synthesis of structured lipids.

Troubleshooting Guides & FAQs

Q1: What is acyl migration and why is it a problem in structured lipid synthesis?

Acyl migration is an intramolecular reaction where an acyl group moves from one position to another on the glycerol (B35011) backbone.[1] In the synthesis of structured lipids, particularly those with specific fatty acid positioning (e.g., MLM-type, where M is a medium-chain fatty acid and L is a long-chain fatty acid), acyl migration leads to the formation of undesirable isomers.[2] For instance, the migration of a fatty acid from the sn-2 position to the sn-1 or sn-3 position results in the loss of the desired structured lipid and the formation of by-products.[3] This alters the specific isomeric structure, which is often crucial for the lipid's biological activity and functionality, leading to inaccurate experimental results.[1] The sn-1,3 isomers are thermodynamically more stable than the sn-2 isomer, driving this undesirable reaction.[3]

Q2: My latest synthesis batch shows a high percentage of acyl migration. What are the most likely causes?

Several factors can accelerate the rate of acyl migration. The most significant contributors include:

  • High Reaction Temperature: Increased temperatures significantly accelerate the rate of acyl migration.[1][3][4] This is one of the most influential factors.[5]

  • Reaction Time: Longer reaction times provide more opportunity for acyl migration to occur.[3][6]

  • pH: Both acidic and basic conditions can catalyze the isomerization process.[1][7]

  • Water Content: The presence of water can contribute to the migration process, particularly in enzymatic reactions where it can influence the microenvironment of the enzyme.[1][5][6]

  • Choice of Solvent: Polar solvents can facilitate acyl migration, while non-polar aprotic solvents are generally preferred for both the reaction and storage.[1][8]

  • Catalyst Type: While enzymatic catalysts (lipases) are used to achieve specific positioning, some conditions can still promote acyl migration. Chemical catalysts are generally not regioselective and lead to random distribution.[9]

  • Presence of Partial Acylglycerols: Diacylglycerols (DAGs) and monoacylglycerols (MAGs) are intermediates and by-products in the synthesis and can significantly promote acyl migration.[10]

Q3: How can I reduce acyl migration during enzymatic synthesis?

Minimizing acyl migration requires careful control of reaction conditions. Here are key strategies:

  • Temperature Control: Lowering the reaction temperature is a primary method to reduce acyl migration.[3] A strategy known as "temperature programming," where the temperature is systematically varied during the reaction, has been shown to significantly inhibit acyl migration without a substantial loss in product yield.[11]

  • Optimize Reaction Time: Monitor the reaction progress and stop it once the desired incorporation is achieved to prevent extended exposure to conditions that favor migration.[3]

  • Control Water Activity: In enzymatic reactions, maintaining optimal (often low) water content is crucial. In solvent-free systems, increased water content has been shown to increase the rate of acyl migration.[6][12]

  • Select Appropriate Solvents: When using a solvent system, non-polar aprotic solvents like hexane (B92381) are often preferred over polar solvents.[1][4] Solvent-free systems are also a viable option and can be optimized to reduce migration.[13]

  • Enzyme Selection: The choice of lipase (B570770) is important. Immobilized sn-1,3 specific lipases, such as those from Rhizomucor miehei (Lipozyme RM IM), are commonly used to direct the synthesis.[9][14]

Q4: I am observing acyl migration during the purification process. How can I prevent this?

Acyl migration is not limited to the synthesis step and can occur during downstream processing, especially during purification.[2][10]

  • Chromatography: Standard silica (B1680970) gel chromatography can catalyze acyl migration.[1] To mitigate this, use silica gel impregnated with boric acid. Boric acid forms a complex with the 1,2-diacylglycerol, helping to separate it from the 1,3-isomer and reducing on-plate/column isomerization.[1] It is also advisable to perform chromatography at low temperatures and as quickly as possible.[1]

  • Distillation: High temperatures during distillation for the removal of free fatty acids can promote acyl migration.[10] To minimize this, use high vacuum to lower the distillation temperature and reduce the distillation time by employing techniques like molecular or short-path distillation.[10]

  • Extraction and Storage: During extraction, use non-polar aprotic solvents and avoid high temperatures when evaporating the solvent.[1][8] For storage, keep the purified structured lipids at low temperatures (-20°C or below) under an inert atmosphere (nitrogen or argon) to prevent both isomerization and oxidation.[1]

Q5: What analytical techniques can I use to quantify the extent of acyl migration?

Several analytical methods can be employed to separate and quantify the different isomers of structured lipids:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC coupled with a suitable detector (e.g., MS, ELSD) is effective for separating sn-1,2(2,3)- and 1,3-diacylglycerol isomers.[7]

  • Gas Chromatography (GC): GC analysis of the fatty acid methyl esters (FAMEs) derived from the different positions on the glycerol backbone can determine the positional distribution of fatty acids. This often involves a preliminary step of selective hydrolysis of the sn-1,3 positions using a lipase, followed by separation of the resulting free fatty acids and monoacylglycerols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR and 31P NMR can be used to distinguish between isomers and quantify their relative amounts.[7]

  • Thin-Layer Chromatography (TLC): TLC plates impregnated with boric acid can be used for the separation of 1,2- and 1,3-diacylglycerol isomers.[1]

Data Presentation: Impact of Reaction Conditions on Acyl Migration

The following tables summarize quantitative data from various studies on the factors influencing acyl migration.

Table 1: Effect of Temperature Programming on Acyl Migration in Enzymatic Acidolysis

Reaction SystemTemperature ConditionAcyl Migration (%)Acyl Incorporation (%)Reference
PPP + CLA (Solvent)Constant Temperature37 (at 35h)Not significantly affected[11]
PPP + CLA (Solvent)Temperature Programming29 (at 35h)Not significantly affected[11]
PPP + CA (Solvent-free)Constant Temperature61 (at 48h)Not significantly affected[11]
PPP + CA (Solvent-free)Temperature Programming45 (at 48h)Not significantly affected[11]

PPP: Tripalmitin, CLA: Conjugated Linoleic Acid, CA: Caprylic Acid

Table 2: Effect of Temperature on Acyl Migration of 2-Monoacylglycerols (2-MAGs)

Temperature (°C)Relative Increase in Acyl Migration RateReference
20Baseline[4]
505.6-fold increase[4]

Table 3: Influence of Water Content on Acyl Migration in a Solvent-Free System

Lipid TypeWater Content (wt% on enzyme basis)Acyl Migration Rate (%/h)Reference
MLM-type3.00.22[6][12]
MLM-type11.61.12[6][12]
LML-type3.00.56[6][12]
LML-type7.21.37[6][12]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Structured Lipids with Minimized Acyl Migration using Temperature Programming

This protocol is based on the principles described by Yang et al. (2005).[11]

  • Substrate Preparation: Prepare a mixture of the triglyceride (e.g., tripalmitin) and the desired free fatty acid (e.g., capric acid) in the desired molar ratio in a reaction vessel.

  • Enzyme Addition: Add an immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM) to the substrate mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 5-10% w/w).

  • Initial Reaction Phase: Start the reaction at a higher temperature (e.g., 60-70°C) with agitation to facilitate a higher initial reaction rate for acyl incorporation. Maintain this temperature for a predetermined period (e.g., 2-4 hours).

  • Temperature Reduction Phase (Programming): After the initial phase, reduce the reaction temperature to a lower level (e.g., 30-40°C) for the remainder of the reaction. This lower temperature helps to suppress the rate of acyl migration while allowing the incorporation reaction to proceed.

  • Reaction Monitoring: Periodically take samples from the reaction mixture to analyze the composition, including the extent of acyl incorporation and the percentage of acyl migration, using appropriate analytical techniques (e.g., GC or HPLC).

  • Reaction Termination: Stop the reaction when the desired level of incorporation is achieved with minimal acyl migration by filtering out the immobilized enzyme.

  • Product Purification: Purify the structured lipid product from the reaction mixture, taking precautions to avoid further acyl migration (see Q4).

Protocol 2: Purification of 1,2-Diacylglycerols using Boric Acid Impregnated Silica Gel Chromatography

This protocol is adapted from the recommendations to prevent acyl migration during chromatographic purification.[1]

  • Preparation of Boric Acid Plates/Slurry:

    • For TLC: Prepare a solution of 2.3% (w/v) boric acid in a suitable solvent (e.g., methanol). Dip the TLC plates in this solution and allow them to dry completely.

    • For Column Chromatography: Prepare a slurry of silica gel in a solution of boric acid. The concentration may need to be optimized. Pack the column with the boric acid-impregnated silica gel slurry.

  • Sample Application: Dissolve the crude lipid mixture in a minimal amount of a non-polar aprotic solvent (e.g., hexane or a mixture of hexane and diethyl ether). Apply the sample to the TLC plate or the top of the column.

  • Chromatographic Development/Elution:

    • For TLC: Develop the plate in a pre-equilibrated chamber with a suitable mobile phase (e.g., a mixture of hexane, diethyl ether, and acetic acid). The exact ratio will depend on the specific lipids being separated.

    • For Column Chromatography: Elute the column with a gradient of increasingly polar solvents.

  • Work Quickly and at Low Temperature: Perform the entire chromatographic separation as rapidly as possible and, if feasible, in a cold room or with a jacketed column to maintain a low temperature.

  • Fraction Collection and Analysis: Collect the fractions (for column chromatography) or scrape the bands (for TLC) and extract the lipid. Analyze the fractions/bands to identify those containing the desired 1,2-diacylglycerol isomer, free from the 1,3-isomer.

  • Solvent Evaporation: Evaporate the solvent from the purified fractions under a stream of inert gas (nitrogen or argon) at a low temperature (e.g., ≤ 30°C).[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_methods Options cluster_analysis Analysis & Storage S1 Substrate Preparation (Triglyceride + Fatty Acid) S2 Add Immobilized sn-1,3 Lipase S1->S2 S3 High Temp Incubation (e.g., 60-70°C) S2->S3 S4 Temperature Reduction (e.g., 30-40°C) S3->S4 S5 Reaction Monitoring (GC/HPLC) S4->S5 S6 Terminate Reaction (Filter Enzyme) S5->S6 P1 Crude Product S6->P1 P2 Purification Method P1->P2 M1 Boric Acid Chromatography P2->M1 If Chromatography M2 Molecular/Short-Path Distillation P2->M2 If Distillation P3 Purified Structured Lipid A1 Isomer Quantification (HPLC, GC, NMR) P3->A1 M1->P3 M2->P3 A2 Low Temperature Storage (-20°C, Inert Atmosphere) A1->A2

Caption: Workflow for structured lipid synthesis with minimized acyl migration.

Acyl_Migration_Factors cluster_increase Factors that Increase Acyl Migration cluster_decrease Strategies to Decrease Acyl Migration AcylMigration Acyl Migration Rate LowTemp Low Temperature / Temperature Programming AcylMigration->LowTemp ShortTime Optimized Reaction Time AcylMigration->ShortTime LowWater Low Water Activity AcylMigration->LowWater NonPolarSolvent Non-polar Aprotic Solvents AcylMigration->NonPolarSolvent BoricAcid Boric Acid in Purification AcylMigration->BoricAcid HighVacuum High Vacuum Distillation AcylMigration->HighVacuum HighTemp High Temperature HighTemp->AcylMigration LongTime Long Reaction Time LongTime->AcylMigration Water High Water Content Water->AcylMigration PolarSolvent Polar Solvents PolarSolvent->AcylMigration PartialGlycerols Partial Acylglycerols (DAGs, MAGs) PartialGlycerols->AcylMigration WrongpH Acidic/Basic pH WrongpH->AcylMigration

Caption: Factors influencing the rate of acyl migration.

References

Technical Support Center: Enhancing Triglyceride Isomer Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of triglyceride (TG) isomers. This resource provides in-depth troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the separation of these complex molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of triglyceride isomers, offering systematic approaches to identify and resolve them.

Issue: Poor or No Separation of Isomers

When triglyceride isomers co-elute or show inadequate separation, consider the following optimization strategies:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving selectivity.[1]

    • For Non-Aqueous Reversed-Phase (NARP) HPLC, systematically alter the proportions of your mobile phase components. Acetonitrile is a common primary solvent, with modifiers like isopropanol (B130326) (IPA), acetone, or methyl tert-butyl ether (MTBE) used to fine-tune the separation.[1][2][3] Even minor adjustments can significantly impact resolution.[2]

    • Employing a gradient elution, where the mobile phase composition changes over the course of the run, is a highly effective technique for analyzing complex triglyceride mixtures.[1][4]

  • Stationary Phase Selection: Ensure the column chemistry is appropriate for the isomers being analyzed.

    • Octadecylsilyl (C18 or ODS) stationary phases are widely used for NARP-HPLC.[2][4] For particularly challenging separations of positional isomers, consider using polymeric ODS columns, which can better recognize structural differences.[1][5]

    • For isomers that differ in the number, geometry (cis/trans), or position of double bonds, Silver-Ion HPLC (Ag+-HPLC) is a powerful alternative.[1][2][6] The silver ions on the stationary phase interact with the double bonds of the fatty acid chains, providing a unique separation mechanism.[6]

  • Column Temperature: Temperature is a critical parameter that influences separation efficiency.[1][2]

    • In NARP-HPLC, lower temperatures often lead to better resolution, though this can increase backpressure.[1] However, for some highly saturated triglycerides, solubility can be an issue at lower temperatures, necessitating a slightly elevated or even a gradient temperature profile.[1][4]

    • In Ag+-HPLC using hexane-based mobile phases, increasing the temperature can paradoxically increase the retention time of unsaturated triglycerides.[7] The optimal temperature should be determined empirically for each specific pair of isomers.[2]

  • Increase Column Efficiency: To enhance resolving power, consider the following:

    • Connect two or three columns in series to increase the overall column length.[2][4]

    • Utilize columns with smaller particle sizes (e.g., <2 µm), as is done in Ultra-High-Performance Liquid Chromatography (UPLC), which can significantly improve resolution.[2]

    • A reduced flow rate can also lead to sharper peaks and better separation.[2]

Issue: Peak Tailing or Broadening

Asymmetrical or broad peaks can obscure the separation of closely eluting isomers.[2]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Reduce the mass of the sample injected.[2]

  • Injection Solvent Incompatibility: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the column inlet.[2][3] Using a stronger solvent can cause peak broadening.[2] Dichloromethane or a mixture of the mobile phase components are often suitable injection solvents.[4][6]

  • Column Health: A contaminated or degraded column can result in poor peak shape. Try flushing the column as per the manufacturer's instructions. If this does not resolve the issue, the column or guard column may need to be replaced.[2]

  • Extra-Column Volume: Minimize the length and internal diameter of the tubing between the column and the detector to reduce peak broadening.[2]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor resolution of triglyceride isomers.

G start Poor Isomer Resolution mobile_phase Optimize Mobile Phase? - Systematically vary modifier (IPA, Acetone, MTBE) - Implement gradient elution start->mobile_phase stationary_phase Evaluate Stationary Phase? - Use polymeric ODS for regioisomers - Consider Ag+-HPLC for unsaturation differences - Connect columns in series mobile_phase->stationary_phase No Improvement resolved Resolution Improved mobile_phase->resolved Improvement temperature Is Temperature Optimized? - Experiment with a temperature range (e.g., 10°C to 40°C) - Note: Higher temp can improve resolution in Ag+-HPLC stationary_phase->temperature No Improvement stationary_phase->resolved Improvement efficiency Is Column Efficiency Sufficient? - Use longer columns or columns with smaller particle sizes (UPLC) - Reduce flow rate temperature->efficiency No Improvement temperature->resolved Improvement peak_shape Assess Peak Shape - Peak tailing or broadening? efficiency->peak_shape No Improvement efficiency->resolved Improvement sample_overload Reduce Sample Mass Injected peak_shape->sample_overload Yes peak_shape->resolved No injection_solvent Check Injection Solvent Compatibility sample_overload->injection_solvent column_health Assess Column Health - Flush or replace column injection_solvent->column_health extra_column Minimize Extra-Column Volume column_health->extra_column extra_column->resolved

A logical workflow for troubleshooting poor resolution.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of triglyceride regioisomers so challenging?

Triglyceride regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), possess identical fatty acid compositions.[2] This leads to them having the same equivalent carbon number (ECN), making their physicochemical properties nearly identical.[2] The only distinction is the position of the fatty acids on the glycerol (B35011) backbone, which necessitates highly selective chromatographic systems for their resolution.[2]

Q2: What are the primary HPLC techniques for separating triglyceride isomers?

There are two main HPLC-based methods for this purpose:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a more polar mobile phase.[2][6] While standard NARP-HPLC may have difficulty with regioisomers, resolution can be achieved through careful optimization of the column, mobile phase, and temperature.[2][6]

  • Silver-Ion HPLC (Ag+-HPLC): This is a powerful technique for separating isomers based on the number, geometry, and position of double bonds in the fatty acid chains.[2][6] The separation mechanism relies on the interaction between the π-electrons of the double bonds and silver ions bonded to the stationary phase.[2]

Q3: Which HPLC column is most effective for separating triglyceride positional isomers?

The choice of column is paramount for a successful separation.

  • Reversed-Phase Columns: Octadecylsilyl (C18 or ODS) stationary phases are commonly used.[2] For challenging separations, polymeric ODS columns have demonstrated an enhanced ability to differentiate between positional isomers.[1][5] Connecting two or three C18 columns in series can also significantly increase resolving power.[2][4]

  • Silver-Ion Columns: For isomers differing in unsaturation, a silver-ion column (e.g., ChromSpher Lipids) is highly effective.[2][7]

  • Chiral Columns: For the separation of enantiomers (chiral isomers), a chiral stationary phase is necessary.[8][9]

Q4: How does temperature affect the separation of triglyceride isomers?

Temperature has a significant and sometimes counterintuitive effect on resolution.[2]

  • In NARP-HPLC , lower temperatures generally improve separation, but can lead to increased backpressure and potential solubility issues with highly saturated triglycerides.[1][10] For some isomer pairs, a moderate temperature (e.g., 25°C) may be optimal.[2]

  • In Ag+-HPLC with hexane-based mobile phases, increasing the temperature can unexpectedly increase the retention times of unsaturated triglycerides.[7] This effect is more pronounced for cis isomers and increases with the number of double bonds.[7]

Q5: What is the best detector for analyzing triglyceride isomers?

Since triglycerides lack a strong chromophore, universal detectors are generally preferred.

  • Mass Spectrometry (MS): Detectors such as those using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are highly effective.[11][12] MS provides not only detection but also valuable structural information for isomer identification.[2]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a robust and sensitive universal detector that is well-suited for gradient elution, which is common in triglyceride analysis.[6][13]

  • Charged Aerosol Detector (CAD): This is another universal detector that offers high sensitivity and a wide dynamic range for triglyceride analysis.[2]

Q6: Can Ultra-High-Performance Liquid Chromatography (UPLC) improve the separation of triglyceride isomers?

Yes, UPLC, which employs columns with sub-2 µm particle sizes, can significantly enhance resolution and reduce analysis time compared to traditional HPLC.[2][10] The increased efficiency of UPLC columns allows for better separation of closely eluting isomers.

Experimental Protocols

Protocol 1: Non-Aqueous Reversed-Phase HPLC (NARP-HPLC) for Regioisomer Separation

This protocol outlines a general method for the separation of triglyceride regioisomers using NARP-HPLC.

  • HPLC System: An Agilent 1290 Infinity LC System or equivalent, equipped with a binary pump, autosampler, column thermostat, and a suitable detector (e.g., ELSD or MS).[6]

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) or a polymeric ODS column for enhanced regioisomer separation.[6] For higher resolution, consider columns with smaller particle sizes (e.g., 1.8 µm).[6][10]

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile (HPLC grade)[6]

    • Mobile Phase B: Isopropanol (HPLC grade) or Acetone (HPLC grade)[6]

  • Sample Preparation:

    • Prepare a stock solution of the triglyceride sample or standard in the sample solvent (e.g., dichloromethane) at a concentration of approximately 1-5 mg/mL.[6]

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 20°C (optimize as needed)[10]

    • Injection Volume: 5-10 µL

    • Detector: ELSD (Nebulizer: 40°C, Evaporator: 40°C, Gas: 1.6 SLM) or MS with APCI/ESI source.[13]

  • Gradient Program:

Time (min)% Mobile Phase A (Acetonitrile)% Mobile Phase B (Isopropanol/Acetone)
07030
205050
255050
267030
307030

Protocol 2: Silver-Ion HPLC (Ag+-HPLC) for Separation Based on Unsaturation

This protocol provides a method for separating triglyceride isomers based on the number and geometry of double bonds.

  • HPLC System: As described in Protocol 1.

  • Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm).[14] For enhanced separation, two columns can be connected in series.[7]

  • Mobile Phase:

  • Sample Preparation:

    • Dissolve the triglyceride sample in hexane at a concentration of 1-5 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 20°C (can be varied between 10°C and 40°C to optimize separation)[7]

    • Injection Volume: 10-20 µL

    • Detector: ELSD or MS.[2]

Data Summary Tables

Table 1: Comparison of HPLC Techniques for Triglyceride Isomer Separation

FeatureNon-Aqueous Reversed-Phase (NARP) HPLCSilver-Ion (Ag+)-HPLCChiral Phase HPLC
Primary Separation Principle Partitioning based on hydrophobicity and polarity.[6]π-complex formation with double bonds.[6]Enantioselective interactions.[8][9]
Effective For Regioisomers, general TG profiling.[6]Isomers differing in number, geometry, and position of double bonds.[2][6]Enantiomers.[8][9]
Typical Stationary Phase C18, C30, polymeric ODS.[2][5][6]Silver-ion impregnated silica.[7]Chiral selectors (e.g., cellulose (B213188) or cyclodextrin (B1172386) derivatives).[15]
Common Mobile Phases Acetonitrile with modifiers (IPA, Acetone, MTBE).[1][2][6]Hexane with a small percentage of Acetonitrile.[7]Hexane/Isopropanol mixtures.[15]

Table 2: Influence of Key Parameters on Resolution

ParameterEffect on Resolution in NARP-HPLCEffect on Resolution in Ag+-HPLC
Mobile Phase Modifier Modulates selectivity; choice of modifier is critical for separating specific isomer pairs.[1][3]Can influence retention but the primary selectivity is from the silver ions.
Temperature Lower temperatures generally improve resolution but can increase backpressure.[1][10]Higher temperatures can increase retention of unsaturated TGs in hexane-based mobile phases.[7]
Column Length Increased length (e.g., by connecting columns in series) improves resolution.[2][4]Increased length enhances separation of closely eluting unsaturated isomers.[7]
Particle Size Smaller particles (UPLC) lead to higher efficiency and better resolution.[2][10]Smaller particles can improve efficiency.

Visualizations

Principle of Silver-Ion HPLC Separation

The following diagram illustrates the separation mechanism in Ag+-HPLC.

G cluster_0 Silver-Ion Stationary Phase cluster_1 Ag1 Ag+ Ag2 Ag+ Ag3 Ag+ TG_mono Monounsaturated TG TG_mono->Ag3 Weaker Interaction (Shorter Retention) TG_poly Polyunsaturated TG TG_poly->Ag1 Stronger Interaction (Longer Retention)

References

Validation & Comparative

A Comparative Analysis of the Bioavailability of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) versus 1,3-Dipalmitoyl-2-oleoylglycerol (POP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two structured triglycerides: 1,3-Dioleoyl-2-palmitoylglycerol (OPO) and 1,3-Dipalmitoyl-2-oleoylglycerol (POP). The differential positioning of palmitic and oleic acids on the glycerol (B35011) backbone significantly influences their digestion, absorption, and subsequent metabolic fate. This comparison is supported by experimental data from in vitro and in vivo studies.

Executive Summary

The structural difference between OPO and POP triglycerides dictates their breakdown in the gastrointestinal tract, leading to distinct bioavailability profiles. Pancreatic lipase (B570770) preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions. In the case of OPO, this results in the release of two molecules of oleic acid and one molecule of 2-palmitoyl glycerol (2-PG). For POP, digestion yields two molecules of palmitic acid and one molecule of 2-oleoyl glycerol (2-OG).

The primary determinant of their differential bioavailability lies in the absorption and metabolic fate of these digestion products. 2-PG is readily absorbed and has been associated with specific physiological benefits. Conversely, the free palmitic acid released from POP can form insoluble calcium soaps in the gut, potentially reducing the absorption of both the fatty acid and calcium. In vitro studies have demonstrated a higher degree of digestion for OPO-rich lipids compared to POP-rich lipids.

Data Presentation

In Vitro Digestion Comparison

The following table summarizes the results of an in vitro digestion study comparing the percentage of free fatty acids (FFA) released from OPO-rich and POP-rich lipids over a 120-minute period.

Time (minutes)OPO-rich Lipids (% FFA Released)POP-rich Lipids (% FFA Released)
3088.6Not explicitly stated, but lower than OPO
6091.35Not explicitly stated, but lower than OPO
12092.687.2
Data sourced from an in vitro multi-step digestion model.[1]

An in vivo study in rats further supports the enhanced absorption of triglycerides with unsaturated fatty acids at the sn-1 and sn-3 positions, showing an 80% absorption rate for an OPO diet compared to 67% for an OOP (1,2-dioleoyl-3-palmitoylglycerol) diet.[1] While this is not a direct comparison with POP, it underscores the importance of the fatty acid positioning.

Experimental Protocols

In Vitro Digestion Protocol (Adapted from INFOGEST)

This protocol outlines a standardized static in vitro digestion method to compare the lipolysis of OPO and POP.

  • Oral Phase:

    • A sample of the lipid (OPO or POP) is mixed with simulated salivary fluid (SSF) containing α-amylase at a 1:1 (w/v) ratio.

    • The mixture is incubated at 37°C for 2 minutes with gentle agitation.

  • Gastric Phase:

    • Simulated gastric fluid (SGF) containing pepsin is added to the oral bolus at a 1:1 (v/v) ratio.

    • The pH is adjusted to 3.0 using HCl.

    • The mixture is incubated at 37°C for 2 hours with continuous mixing.

  • Intestinal Phase:

    • Simulated intestinal fluid (SIF) containing pancreatin (B1164899) and bile salts is added to the gastric chyme at a 1:1 (v/v) ratio.

    • The pH is adjusted to 7.0 using NaOH.

    • The rate of lipolysis is monitored by titrating the released free fatty acids with NaOH solution using a pH-stat apparatus to maintain a constant pH of 7.0.

    • Aliquots are collected at various time points (e.g., 0, 30, 60, 120 minutes) for analysis of lipid composition (triglycerides, diglycerides, monoglycerides, and free fatty acids) by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2][3][4][5]

Representative In Vivo Bioavailability Protocol (Rat Model)

This protocol describes a general methodology for an in vivo study to compare the bioavailability of OPO and POP.

  • Animals and Diet:

    • Male Wistar rats are housed in individual metabolic cages.

    • Animals are divided into two groups and fed diets containing either OPO-rich or POP-rich lipids as the primary fat source for a specified period (e.g., 2-4 weeks).

  • Sample Collection:

    • Blood samples are collected at regular intervals via the tail vein to determine plasma lipid profiles.

    • Feces are collected over a 72-hour period to analyze fatty acid and mineral content for digestibility calculations.

  • Analysis:

    • Plasma triglycerides, total cholesterol, and fatty acid composition are analyzed.

    • Fecal samples are analyzed for total fat and calcium content to assess absorption.

    • At the end of the study, tissues such as the liver and adipose tissue may be collected for analysis of lipid accumulation and composition.

Visualization of Pathways

Experimental Workflow for In Vitro Digestion

G cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis Lipid_Sample Lipid Sample (OPO or POP) Oral_Bolus Oral Bolus Lipid_Sample->Oral_Bolus SSF Simulated Salivary Fluid (with α-amylase) SSF->Oral_Bolus Gastric_Chyme Gastric Chyme Oral_Bolus->Gastric_Chyme SGF Simulated Gastric Fluid (with pepsin, pH 3.0) SGF->Gastric_Chyme Digestion_Products Digestion Products (FFA, 2-MG) Gastric_Chyme->Digestion_Products SIF Simulated Intestinal Fluid (with pancreatin and bile salts, pH 7.0) SIF->Digestion_Products pH_Stat pH-Stat Titration (Rate of Lipolysis) Digestion_Products->pH_Stat Chromatography GC/HPLC Analysis (Lipid Composition) Digestion_Products->Chromatography

Caption: Workflow for the in vitro digestion of triglycerides.

Comparative Digestive Fate of OPO and POP

G cluster_OPO OPO Digestion cluster_POP POP Digestion cluster_absorption Absorption and Metabolic Fate OPO OPO (1,3-Dioleoyl-2-palmitoylglycerol) OPO_Digestion Pancreatic Lipase OPO->OPO_Digestion OPO_Products 2-Palmitoyl Glycerol (2-PG) + 2 Oleic Acid OPO_Digestion->OPO_Products Absorbed_OPO 2-PG Readily Absorbed OPO_Products->Absorbed_OPO POP POP (1,3-Dipalmitoyl-2-oleoylglycerol) POP_Digestion Pancreatic Lipase POP->POP_Digestion POP_Products 2-Oleoyl Glycerol (2-OG) + 2 Palmitic Acid POP_Digestion->POP_Products Insoluble_Soaps Insoluble Calcium Soaps (Reduced Absorption) POP_Products->Insoluble_Soaps Absorbed_POP 2-OG Absorbed POP_Products->Absorbed_POP G cluster_intracellular Intracellular Signaling Two_PG 2-Palmitoyl Glycerol (from OPO absorption) DGK Diacylglycerol Kinase (DGK) Two_PG->DGK LPA Lysophosphatidic Acid (LPA) (1-palmitoyl-sn-glycerol-3-phosphate) DGK->LPA LPA_Receptor LPA Receptor (LPAR) LPA->LPA_Receptor G_Protein G-Protein Activation (Gq, Gi, G12/13) LPA_Receptor->G_Protein Downstream Downstream Signaling Cascades (e.g., PLC, PI3K/Akt, Rho) G_Protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Downstream->Cellular_Response

References

A Comparative Analysis of 1,3-Dioleoyl-2-palmitoylglycerol and Human Milk Fat Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) and the complex triglyceride profile of human milk fat. The objective is to offer a comprehensive resource for professionals in infant nutrition research and the development of infant formula. This document summarizes key structural and compositional differences, presents comparative experimental data on their physiological effects, and provides detailed methodologies for the cited experiments.

Structural and Compositional Comparison

Human milk fat is a complex mixture of lipids, with triglycerides accounting for approximately 98% of the total fat content[1][2][3]. A defining characteristic of human milk fat is the specific positioning of fatty acids on the glycerol (B35011) backbone. Palmitic acid (C16:0), the most abundant saturated fatty acid, is predominantly esterified at the sn-2 position[4][5][6][7][8]. This unique structure is conserved regardless of maternal diet or race[3]. Unsaturated fatty acids, primarily oleic acid (C18:1) and linoleic acid (C18:2), are typically found at the sn-1 and sn-3 positions[5][9].

1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a structured triglyceride designed to mimic this specific arrangement found in human milk, with palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions[3]. While OPO is a major triglyceride species in human milk, it is important to note that human milk fat contains a diverse range of other triglyceride molecules[2][9][10].

Table 1: Fatty Acid Composition at the sn-2 Position: Human Milk vs. Infant Formulas
Fatty AcidMature Human Milk (%)Standard Infant Formula (%)OPO-Supplemented Formula (%)
Palmitic Acid (C16:0)50.88 - 86.25[5][6][7][8]~23.09[7]Approaching human milk levels
Oleic Acid (C18:1)~12.22[5][6]Higher than human milk[5][7]Lower than standard formula
Linoleic Acid (C18:2)~22.27[5][6]Higher than human milk[5][7]Lower than standard formula
Saturated Fatty Acids (Total)~76.65[4]~23.24[4]Increased compared to standard
Monounsaturated Fatty Acids (Total)~10.67[4]24.22 - 52.72[4]Lower than standard formula
Polyunsaturated Fatty Acids (Total)~12.31[4]17.93 - 24.05[4]Similar to or slightly lower than standard
Table 2: Major Triglyceride Species in Human Milk
Triglyceride SpeciesAbbreviationRelative Abundance (%)
1,3-Dioleoyl-2-palmitoylglycerolOPO>4, can be up to 15.7[2]
1-Oleoyl-2-palmitoyl-3-linoleoylglycerolOPL>4, can be up to 11.88[2][10]
1,2,3-TrioleoylglycerolOOO>4, can be up to 10.52[2]

Physiological Effects: A Comparative Overview

The stereospecific structure of triglycerides significantly influences their digestion and absorption, leading to differing physiological outcomes.

Digestion and Absorption Pathway

During digestion, pancreatic lipase, which is sn-1,3 specific, hydrolyzes triglycerides into free fatty acids and a 2-monoglyceride (sn-2 MAG)[3].

cluster_lumen Intestinal Lumen cluster_absorption Intestinal Absorption HMF_OPO Human Milk Fat / OPO (Palmitic Acid at sn-2) Lipase Pancreatic Lipase FFA_Unsat Free Unsaturated Fatty Acids HMF_OPO->FFA_Unsat Hydrolysis MAG_Palmitate sn-2 Monopalmitin (B16481) HMF_OPO->MAG_Palmitate Hydrolysis Standard_Formula Standard Formula (Palmitic Acid at sn-1,3) FFA_Unsat2 Free Unsaturated Fatty Acids Standard_Formula->FFA_Unsat2 Hydrolysis FFA_Palmitate Free Palmitic Acid Standard_Formula->FFA_Palmitate Hydrolysis Absorbed1 Well Absorbed FFA_Unsat->Absorbed1 MAG_Palmitate->Absorbed1 FFA_Unsat2->Absorbed1 Calcium_Soaps Calcium Soap Formation FFA_Palmitate->Calcium_Soaps Excreted Excreted Calcium_Soaps->Excreted

Caption: Digestion of OPO vs. Standard Formula Triglycerides.

The sn-2 monopalmitin resulting from OPO digestion is readily absorbed. In contrast, free palmitic acid released from the sn-1 and sn-3 positions can form insoluble calcium soaps in the intestine, leading to reduced absorption of both fat and calcium[3][11].

Table 3: Comparative Physiological Outcomes
ParameterHuman Milk / OPO-Supplemented FormulaStandard Infant Formula
Fat Absorption HigherLower, due to free palmitic acid forming soaps[3][11]
Calcium Absorption HigherLower, due to calcium soap formation[11]
Stool Consistency Softer stoolsHarder stools
Gut Microbiota Promotes growth of beneficial bacteria like Bifidobacterium and Lactobacillus[12][13]Different microbial profile, lower abundance of Bifidobacterium[12]
Bone Mineral Density Improved bone mineral deposition[3][11]Lower bone mineral deposition
Infant Comfort Reduced crying duration[11]Longer crying duration

Experimental Protocols

Analysis of Triglyceride Composition

This protocol outlines a general workflow for the identification and quantification of triglyceride species in milk fat.

start Milk Sample extraction Lipid Extraction (e.g., Folch method) start->extraction separation Triglyceride Separation (HPLC or UPC²) extraction->separation detection Detection (ELSD, MS, FID) separation->detection analysis Data Analysis (Quantification & Identification) detection->analysis end Triglyceride Profile analysis->end

Caption: Workflow for Triglyceride Analysis in Milk Fat.

Methodology:

  • Lipid Extraction: Total lipids are extracted from milk samples using established methods such as the Folch or Bligh-Dyer procedures.

  • Triglyceride Separation:

    • High-Performance Liquid Chromatography (HPLC): A common technique involves reversed-phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)[14][15].

    • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is used for analyzing triglyceride profiles, often after transesterification to fatty acid methyl esters (FAMEs) for fatty acid composition or for direct analysis of triglycerides using short capillary columns[16][17].

    • Ultra-Performance Convergence Chromatography (UPC²): This technique uses supercritical CO2 as the mobile phase for improved separation of complex triglyceride mixtures, often coupled with Q-TOF-MS for detailed identification[10].

  • sn-2 Positional Analysis: To determine the fatty acid composition at the sn-2 position, the triglyceride is first subjected to enzymatic hydrolysis with pancreatic lipase, which selectively cleaves fatty acids at the sn-1 and sn-3 positions. The resulting 2-monoacylglycerols are then isolated, and their fatty acid composition is determined by GC after transesterification.

Assessment of Fat and Calcium Absorption

This is typically evaluated through a 72-hour fecal fat and calcium balance study.

Methodology:

  • Dietary Control: Infants are maintained on a controlled diet (breast milk, standard formula, or OPO-supplemented formula) for a period before and during the collection to ensure steady-state measurements. For older children and adults, a diet containing a known amount of fat (e.g., 100g/day) is consumed for 3 days prior to and during collection[18][19][20].

  • Stool Collection: All stool is collected over a 72-hour period in pre-weighed, designated containers[18][21]. It is crucial to avoid contamination with urine. Samples are kept refrigerated or frozen until analysis[21].

  • Fecal Fat Analysis (Quantitative): The total fat content in the collected stool is determined using methods like the Van de Kamer titration or Near-Infrared Reflectance Analysis (NIRA). Results are expressed as grams of fat excreted per 24 hours[22].

  • Fecal Calcium Analysis: The calcium content of the stool is measured using atomic absorption spectrophotometry.

  • Calculation of Absorption: The amount of fat and calcium absorbed is calculated by subtracting the amount excreted in the feces from the total intake over the study period.

Gut Microbiota Analysis

The composition of the infant gut microbiota is commonly assessed using 16S rRNA gene sequencing.

start Fecal Sample Collection dna_extraction DNA Extraction (e.g., bead-beating) start->dna_extraction pcr 16S rRNA Gene Amplification (PCR) dna_extraction->pcr sequencing High-Throughput Sequencing (e.g., MiSeq) pcr->sequencing bioinformatics Bioinformatic Analysis (Taxonomic Assignment, Diversity) sequencing->bioinformatics end Microbiota Profile bioinformatics->end

Caption: Workflow for 16S rRNA Gene-Based Microbiota Analysis.

Methodology:

  • Sample Collection: Fecal samples are collected from infants and immediately frozen and stored at -80°C to preserve microbial DNA.

  • DNA Extraction: Total genomic DNA is extracted from the fecal samples. The choice of extraction method is critical, with mechanical disruption (bead-beating) being important for the efficient lysis of certain bacterial groups like Bifidobacterium[23].

  • 16S rRNA Gene Amplification: The hypervariable regions (e.g., V1-V3 or V4) of the 16S rRNA gene are amplified using universal primers with degenerate bases to ensure broad coverage of different bacterial taxa[12][23].

  • Library Preparation and Sequencing: The PCR amplicons are used to prepare a sequencing library, which is then sequenced on a high-throughput platform such as Illumina MiSeq[12].

  • Bioinformatic Analysis: The sequencing reads are processed to remove low-quality sequences, and the remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). These are then assigned to a taxonomic classification by comparing them to a reference database (e.g., Greengenes, SILVA). Downstream analyses include alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance testing.

Conclusion

The structural difference between 1,3-Dioleoyl-2-palmitoylglycerol and the triglycerides found in standard vegetable oil-based infant formulas has significant implications for infant nutrition. The presence of palmitic acid at the sn-2 position in OPO, mirroring the structure of human milk fat, leads to improved fat and calcium absorption, softer stools, and a gut microbiota composition that is more similar to that of breastfed infants. For researchers and developers in the field of infant nutrition, understanding these differences and the methodologies to evaluate them is crucial for the creation of infant formulas that more closely replicate the benefits of human milk.

References

The Superior Efficacy of 1,3-Dioleoyl-2-palmitoylglycerol in Mimicking Human Milk Fat: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that 1,3-Dioleoyl-2-palmitoylglycerol (OPO), a structured triglyceride with palmitic acid at the sn-2 position, demonstrates superior efficacy in several key physiological areas when compared to other vegetable oil-based sn-2 palmitate sources in infant nutrition. This guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals.

The unique structural composition of OPO, mirroring the primary triglyceride in human milk fat, leads to enhanced nutrient absorption, improved bone health, and a more favorable gut microbiome in infants. These benefits are primarily attributed to the specific positioning of palmitic acid, which influences its digestion and subsequent metabolic fate.

Enhanced Fat and Calcium Absorption

One of the most significant advantages of OPO is its positive impact on fat and calcium absorption. In conventional infant formulas, palmitic acid is typically located at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. During digestion, pancreatic lipase (B570770) cleaves these fatty acids, resulting in free palmitic acid that can bind with calcium in the intestine to form insoluble calcium soaps. These soaps are then excreted, leading to a loss of both fat and calcium.[1][2][3]

In contrast, the palmitic acid at the sn-2 position of OPO is absorbed as 2-monopalmitin, which is readily absorbed by the intestinal mucosa.[2][3] This mechanism prevents the formation of calcium soaps, thereby increasing the bioavailability of both dietary fat and calcium.[1][2][4]

Experimental Data: Fecal Calcium and Saponified Fatty Acid Excretion
Study CohortIntervention GroupControl Group (Standard Formula)Outcome MeasureResultReference
Healthy Term InfantsHigh OPO FormulaStandard FormulaFecal Saponified Fatty AcidsLower concentrations in the OPO group at week 6 and 12 (p < 0.0001)[5]
Healthy Term InfantsHigh OPO FormulaStandard FormulaStool Calcium ConcentrationSignificantly lower in the OPO group[5]
Preterm InfantsHigh sn-2 IF (72% sn-2 PA)Formula A (8% sn-2 PA) & Formula B (28% sn-2 PA)Dietary Calcium AbsorptionHigher in high sn-2 IF group (57%) vs. A (44%) and B (40%) (p<0.03)[2]
Preterm InfantsHigh sn-2 IFControl FormulaFecal CalciumSignificantly lower in high sn-2 IF group (58.8 mg/kg/day) vs. control (82.0 mg/kg/day) (p<0.05)[2]

Mechanism of Improved Absorption

Absorption_Pathway cluster_0 Conventional Formula (Low sn-2 Palmitate) cluster_1 OPO Formula (High sn-2 Palmitate) TG_low Triglyceride (Palmitic Acid at sn-1, sn-3) FFA Free Palmitic Acid TG_low->FFA Pancreatic Lipase Soap Insoluble Calcium Soaps FFA->Soap Ca Calcium Ca->Soap Excretion Excretion Soap->Excretion TG_high 1,3-Dioleoyl-2-palmitoylglycerol (OPO) MPG 2-Monopalmitin TG_high->MPG Pancreatic Lipase Absorption Intestinal Absorption MPG->Absorption

Caption: Digestion of low vs. high sn-2 palmitate triglycerides.

Improved Bone Health

The enhanced absorption of calcium associated with OPO consumption directly contributes to improved bone mineralization and strength in infants.[1][3][6] Several studies have demonstrated that infants fed formulas with a high percentage of sn-2 palmitate exhibit greater bone mineral content and bone strength compared to those on standard formulas.[1][4]

Experimental Data: Bone Strength Parameters
Study CohortIntervention GroupControl Group (Standard Formula)Outcome MeasureResultReference
Healthy Term Infants (12 weeks)High sn-2 Palmitate FormulaLow sn-2 Palmitate FormulaBone StrengthImproved levels in the high sn-2 palmitate group[4]
Term Newborns (12 weeks)Infant Formula with INFAT® (sn-2 palmitate)Standard Infant FormulaBone Speed of Sound (SOS)Significantly higher in the INFAT® group, comparable to breastfed infants[6]

Positive Modulation of Gut Microbiota

The composition of the infant gut microbiome is crucial for immune development and overall health. Research indicates that OPO can positively influence the gut microbiota, promoting the growth of beneficial bacteria. Studies have shown that infants fed formulas with high sn-2 palmitate have higher fecal counts of beneficial bacteria such as Bifidobacterium and Lactobacillus.[4][7] This effect is thought to be due to the reduction of insoluble soap formation, which can have a negative impact on the gut environment, and the potential prebiotic-like effects of the absorbed monoglycerides.[2][7]

Experimental Data: Gut Microbiota Composition
Study CohortIntervention GroupControl Group (Standard Formula)Outcome MeasureResultReference
Healthy Term InfantsHigh sn-2 Palmitate GroupControl GroupStool Bacterial CountsHigher counts of Lactobacillus and Bifidobacteria in the high sn-2 group[4]
Mice colonized with healthy infant fecesFormula supplemented with OPOStandard FormulaGut Microbiota AnalysisOPO enriched the abundance of Bifidobacteria[7]

Experimental Protocols: A General Overview

The findings presented are based on robust clinical trials and pre-clinical studies. A typical experimental design for evaluating the efficacy of OPO in infant formula is a randomized, double-blind, controlled clinical trial.

Typical Experimental Workflow

Experimental_Workflow Recruitment Recruitment of Healthy Term Infants Randomization Randomization Recruitment->Randomization Intervention Intervention Groups: - High OPO Formula - Standard Formula - Breastfed (Reference) Randomization->Intervention Data_Collection Data Collection at Baseline, Week 6, and Week 12 Intervention->Data_Collection Stool_Analysis Stool Sample Analysis: - Fatty Acid Profile - Calcium Content - Microbiota Composition Data_Collection->Stool_Analysis Growth_Monitoring Anthropometric Measurements: - Weight - Length - Head Circumference Data_Collection->Growth_Monitoring Bone_Density Bone Density/Strength Measurement (e.g., SOS) Data_Collection->Bone_Density Analysis Statistical Analysis Stool_Analysis->Analysis Growth_Monitoring->Analysis Bone_Density->Analysis

Caption: Generalized workflow for a clinical trial on infant formula.

Methodologies for Key Endpoints:

  • Fat and Calcium Absorption: Typically assessed through metabolic balance studies, which involve the collection and analysis of dietary intake and fecal output over a specific period. Fecal fat is often measured by the Van de Kamer method, and calcium content is determined by atomic absorption spectrometry.

  • Bone Mineral Density: Non-invasive techniques such as dual-energy X-ray absorptiometry (DXA) or quantitative ultrasound (e.g., speed of sound, SOS) are commonly used to assess bone mineral content and bone strength in infants.[6]

  • Gut Microbiota Analysis: Fecal samples are collected, and the microbial composition is analyzed using techniques like 16S rRNA gene sequencing to identify and quantify the different bacterial genera present.[7]

  • Stool Consistency: Often evaluated using a standardized stool consistency scale, reported by parents in daily diaries.

Conclusion

The evidence strongly supports the superior efficacy of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) compared to conventional vegetable oil blends with low sn-2 palmitate content in infant formulas. By mimicking the structure of human milk fat, OPO enhances the absorption of crucial nutrients like fat and calcium, leading to improved bone development.[1][2][3] Furthermore, its positive influence on the gut microbiota underscores its role in supporting overall infant health.[4][7] For the development of infant nutrition products that aim to replicate the benefits of breastfeeding, OPO represents a critical and scientifically-backed ingredient.

References

A Comparative Analysis of Lipases for Efficient 1,3-Dioleoyl-2-palmitoylglycerol (OPO) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The enzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), a structured triglyceride and a key component of human milk fat substitutes, has garnered significant attention in the food and pharmaceutical industries. The choice of lipase (B570770) is a critical factor influencing the efficiency, selectivity, and economic viability of OPO production. This guide provides a comparative study of different commercially available and researched lipases for OPO synthesis, supported by experimental data and detailed protocols.

The most commonly employed lipases for OPO synthesis are sn-1,3 regiospecific, catalyzing the esterification or transesterification at the outer positions of the glycerol (B35011) backbone, thereby preserving the desired fatty acid at the sn-2 position. Among the extensively studied lipases are those from Rhizomucor miehei, Thermomyces lanuginosus, and Candida antarctica.

Performance Comparison of Key Lipases

The selection of an appropriate lipase for OPO synthesis depends on several factors, including catalytic activity, specificity, stability under reaction conditions, and cost. Below is a summary of the performance of commonly used commercial immobilized lipases.

Lipase (Source)Commercial NameReaction TypeKey FindingsReference
Rhizomucor mieheiLipozyme RM IMAcidolysis, InteresterificationExhibits high affinity for C10:0 and its ethyl ester.[1][2] In a solvent-free system, achieved a 40.23% OPO content.[3] A modified version showed oleic acid incorporation of 53.18%.[4] Immobilized on magnetic multi-walled carbon nanotubes, it achieved 93.46% palmitic acid at the sn-2 position and 59.54% oleic acid incorporation at sn-1,3 positions.[5] Generally shows slightly higher sn-1,3 positional specificity than Lipozyme TL IM.[6][1][2][3][4][5][6]
Thermomyces lanuginosusLipozyme TL IMAcidolysis, InteresterificationShows a preference for C10:0 over C8:0 but C8EE over C10EE.[1][2] It is a more cost-effective option, being more than seven times cheaper than Lipozyme RM IM.[1][2] In some studies, it has been shown to be more effective in transesterification than Lipozyme RM IM.[6] An optimized process using this lipase achieved a 31.43% OPO content with minimized acyl migration.[7][1][2][6][7][8]
Candida antarctica Lipase BNovozym 435Esterification, TransesterificationDemonstrated high effectiveness in esterification reactions, achieving approximately 54.74% triacylglycerol formation in 6 hours under reduced pressure.[1] It is also effective for the synthesis of 1,3-diolein, a precursor for OPO. Considered a stable commercial lipase suitable for a wide range of reactions.[9][1][10][9]
Aspergillus nigerLab-made immobilized lipase (IM-ANL)AcidolysisUsed for both hydrolysis to produce free fatty acids and subsequent acidolysis to produce OPO, offering a cost-effective, multi-purpose enzyme solution.[11][11]

Experimental Protocols

The synthesis of OPO can be achieved through different enzymatic routes, primarily acidolysis of a palmitic acid-rich fat with oleic acid or interesterification of a tripalmitin-rich substrate with an oleic acid source.

1. Acidolysis of Tripalmitin (B1682551) with Oleic Acid using Immobilized Rhizomucor miehei Lipase

This protocol is based on a two-step enzymatic acidolysis reaction.

  • Materials:

    • Tripalmitin (PPP)

    • Oleic Acid (OA)

    • Immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM or a custom immobilization)[5]

    • Solvent (optional, e.g., n-hexane)

  • Procedure:

    • Substrate Preparation: Prepare a mixture of tripalmitin and oleic acid. A typical molar ratio is 1:8 (PPP:OA).[5]

    • Enzyme Addition: Add the immobilized lipase to the substrate mixture. A common enzyme load is 10% by weight of the total substrates.[5]

    • Reaction Conditions:

      • Incubate the reaction mixture at a controlled temperature, typically around 50°C.[5]

      • Provide continuous agitation to ensure proper mixing.

      • The reaction is typically carried out for a specific duration, for instance, 5 hours.[5]

    • Reaction Termination and Product Recovery:

      • After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and potentially reused.

      • The crude product, containing OPO, unreacted substrates, and byproducts, can be purified. Purification may involve techniques like molecular distillation or solvent fractionation.[12]

2. Interesterification of a Tripalmitin-rich Fraction with Ethyl Oleate (B1233923) using Immobilized Thermomyces lanuginosus Lipase

This protocol focuses on the interesterification route to synthesize OPO.

  • Materials:

    • Tripalmitin-rich fraction

    • Ethyl oleate

    • Immobilized Thermomyces lanuginosus lipase (Lipozyme TL IM)

  • Procedure:

    • Substrate Mixture: Combine the tripalmitin-rich fraction and ethyl oleate at a specific molar ratio, for example, 1:5.5.[7]

    • Enzyme Addition: Add Lipozyme TL IM to the reaction mixture.

    • Reaction Conditions:

      • Maintain the reaction temperature at 50°C.[7]

      • The reaction time is a critical parameter to control to maximize OPO content and minimize acyl migration, a typical duration is 3 hours.[7]

    • Product Analysis:

      • The resulting product mixture, a human milk fat substitute (HMFS), can be analyzed to determine the OPO content and the positional distribution of fatty acids.

Visualizing the Synthesis Workflow

The general workflow for the enzymatic synthesis of OPO involves several key stages, from substrate preparation to final product purification.

OPO_Synthesis_Workflow cluster_substrates Substrate Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Purification cluster_product Final Product Tripalmitin Tripalmitin (PPP) or Palmitic Acid-Rich Fat Enzymatic_Reaction Acidolysis or Interesterification (e.g., 50-60°C, 3-6h) Tripalmitin->Enzymatic_Reaction Oleic_Acid Oleic Acid (OA) or Ethyl Oleate Oleic_Acid->Enzymatic_Reaction Enzyme_Removal Immobilized Lipase Removal (Filtration) Enzymatic_Reaction->Enzyme_Removal Crude Product Purification Purification (e.g., Molecular Distillation, Solvent Fractionation) Enzyme_Removal->Purification OPO_Product High Purity 1,3-Dioleoyl-2-palmitoylglycerol (OPO) Purification->OPO_Product

Caption: General workflow for the enzymatic synthesis of OPO.

The enzymatic pathway for the synthesis of OPO via acidolysis is a targeted process leveraging the sn-1,3 specificity of the lipase.

OPO_Acidolysis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Tripalmitin Tripalmitin (PPP) (sn-1,2,3 Palmitate) Lipase sn-1,3 Specific Lipase (e.g., Rhizomucor miehei) Tripalmitin->Lipase Oleic_Acid Oleic Acid (OA) Oleic_Acid->Lipase OPO 1,3-Dioleoyl-2-palmitoylglycerol (OPO) Lipase->OPO Esterification at sn-1,3 Palmitic_Acid Free Palmitic Acid Lipase->Palmitic_Acid Hydrolysis at sn-1,3

Caption: Enzymatic acidolysis pathway for OPO synthesis.

References

In Vivo Comparison of Infant Formulas: A Scientific Review of OPO Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Infant Formulas With and Without 1,3-dioleoyl-2-palmitoyl-glycerol (OPO)

The composition of infant formula has been a subject of intense research, with the goal of mimicking the nutritional and physiological benefits of human breast milk. A key area of focus has been the structure of fats, particularly the positioning of palmitic acid on the glycerol (B35011) backbone. In human milk, palmitic acid is predominantly esterified at the sn-2 position, a structure known as OPO or beta-palmitate. In contrast, standard infant formulas often utilize vegetable oils where palmitic acid is primarily at the sn-1 and sn-3 positions. This structural difference has significant implications for nutrient absorption and infant well-being. This guide provides a comprehensive in vivo comparison of infant formulas with and without OPO, supported by experimental data from clinical trials.

Key Physiological Impacts of OPO Supplementation

In vivo studies have demonstrated several beneficial effects of infant formulas enriched with OPO, bringing them closer to the functional profile of breast milk. These benefits primarily revolve around improved fat and calcium absorption, enhanced bone health, modulation of gut microbiota, and improved infant comfort.

Enhanced Fat and Calcium Absorption

The specific positioning of palmitic acid at the sn-2 position in OPO triglycerides prevents the formation of insoluble calcium soaps in the infant's gut.[1][2] When palmitic acid is at the sn-1 or sn-3 position, it is readily cleaved by lipases, leading to free palmitic acid that can bind with calcium to form these soaps, which are then excreted. This process results in a loss of both fat and calcium.[1][3]

Clinical trials have consistently shown that infants fed OPO-supplemented formula have lower concentrations of fecal saponified fatty acids (calcium soaps) compared to those on standard formula.[1][4] This improved fat absorption also contributes to better energy intake for the infant.[5][6]

Improved Stool Consistency

A direct consequence of reduced calcium soap formation is softer stools.[1][7] Infants fed formulas with a high percentage of beta-palmitate have been shown to have stool consistency more similar to that of breastfed infants, reducing the incidence of hard stools and constipation.[7][8][9]

Enhanced Bone Health

The improved calcium absorption associated with OPO supplementation has a positive impact on bone development. Studies have demonstrated that infants consuming formula with high levels of beta-palmitate have better bone mineral density and bone strength.[3][10] Measurements of bone speed of sound (SOS) and bone quality index (BQI) have been shown to be significantly higher in infants fed high sn-2 palmitate formula compared to those on standard formula, with values comparable to breastfed infants.[11]

Modulation of Gut Microbiota

The composition of the gut microbiota in early life is crucial for immune system development and overall health. Research indicates that OPO supplementation can positively influence the infant gut microbiome. Studies analyzing the fecal microbiota of infants have found that the overall bacterial diversity and the relative abundances of certain beneficial bacteria, such as Bifidobacterium, Enhydrobacter, and Akkermansia, in infants fed OPO-supplemented formula are more similar to those of breastfed infants than to infants fed standard formula.[9][12][13][14][15]

Increased Infant Comfort: Reduced Crying and Improved Sleep

Several double-blind, randomized clinical trials have reported a significant reduction in crying time and frequency in infants fed formula with high beta-palmitate compared to those on standard formula.[5][7][16][17] This effect is particularly noticeable in the late afternoon and evening.[7] Furthermore, some studies suggest that infants fed OPO-containing formula may also experience longer sleep duration.[17]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo comparative studies of infant formulas with and without OPO.

Table 1: Fecal Saponified Fatty Acids and Stool Characteristics

ParameterOPO Formula GroupStandard Formula GroupBreastfed GroupStudy Reference
Fecal Saponified Fatty Acids (mg/100mg stool)
Week 64.36.72.4Yao et al. (2021)[1][4]
Week 123.96.52.1Yao et al. (2021)[1][4]
Stool Consistency Softer, similar to breastfedHarderSoftKennedy et al. (1999), Litmanovitz et al. (2014)[7]
Stool Frequency (per day) Higher than standard formulaLower than OPO and breastfedHighYao et al. (2021)[4]

Table 2: Bone Health Parameters

ParameterHigh Beta-Palmitate (HBP) GroupLow Beta-Palmitate (LBP) GroupBreastfed (BF) GroupStudy Reference
Bone Speed of Sound (m/s) at 12 weeks 2896 ± 1332825 ± 792875 ± 85Litmanovitz et al. (2013)
Bone Quality Index (BQI) at 150 days Significantly higher than controlControlSignificantly higher than controlSheng et al. (2024)[11]
Bone Mineral Content (BMC) at 4 months Significantly higher than controlControlN/ABéghin et al. (2019)[9]

Table 3: Infant Comfort and Behavior

ParameterHigh Beta-Palmitate (HBP) GroupLow Beta-Palmitate (LBP) GroupBreastfed (BF) GroupStudy Reference
Crying Duration (min/day) 14.90 ± 3.8563.96 ± 21.76N/ALitmanovitz et al. (2014)[7]
Percentage of Crying Infants (evening at 6 weeks) 56.3%88.2%55.6%Litmanovitz et al. (2014)[7]
Daily Sleep Duration LongerShorterN/ABar-Yoseph et al. (2017)[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies comparing infant formulas with and without OPO.

Fecal Fat and Calcium Analysis
  • Study Design: Randomized, double-blind, controlled trials are typically employed.[1][2] Infants are randomly assigned to receive either an OPO-supplemented formula or a standard formula. A breastfed group is often included as a reference.

  • Sample Collection: Stool samples are collected from infants at specified time points (e.g., 6 and 12 weeks of age).[1][4]

  • Analysis: Fecal samples are analyzed for total fat content and the concentration of saponified fatty acids (calcium soaps). This is often done using methods like gas chromatography to quantify the fatty acid composition.[1] Calcium content in the stool is also measured.

Bone Density and Strength Measurement
  • Study Design: Longitudinal, randomized, double-blind, controlled trials are conducted.[11]

  • Measurement Techniques:

    • Dual-Energy X-ray Absorptiometry (DEXA): This is a common method to measure bone mineral content (BMC) and bone mineral density (BMD).[3]

    • Quantitative Ultrasound (QUS): This technique measures the speed of sound (SOS) through a bone (e.g., the tibia), which correlates with bone strength. The Bone Quality Index (BQI) can also be derived from QUS measurements.[11]

  • Data Collection: Measurements are typically taken at baseline and at several follow-up points during the study period (e.g., at 30, 90, 120, and 150 days of age).[11]

Gut Microbiota Analysis
  • Study Design: Randomized controlled trials are used, often with a breastfed reference group.[12][13][15]

  • Sample Collection: Fecal samples are collected from infants at a specific age (e.g., 4 months).[12][13]

  • Microbiota Analysis:

    • DNA Extraction: Total genomic DNA is extracted from the fecal samples.

    • 16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).[12][13]

    • Bioinformatic Analysis: The sequencing data is processed to identify the different bacterial taxa present and their relative abundances. This allows for the comparison of microbial diversity (alpha and beta diversity) and the composition of the gut microbiota between the different feeding groups.[12][13]

Crying and Sleep Behavior Assessment
  • Study Design: Double-blind, randomized controlled trials are the standard.[7][17]

  • Data Collection: Parents are asked to keep a structured diary for a set period (e.g., 3 days) before study visits.[7] They record the frequency and duration of crying episodes and the infant's sleep patterns. Standardized questionnaires may also be used.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: Fat Digestion and Absorption Pathway.

Experimental_Workflow cluster_recruitment Phase 1: Recruitment & Randomization cluster_intervention Phase 2: Intervention & Data Collection cluster_analysis Phase 3: Laboratory & Statistical Analysis Start Enrollment of Healthy Term Infants Randomize Randomization Start->Randomize Group_OPO OPO Formula Group Randomize->Group_OPO Group_Std Standard Formula Group Randomize->Group_Std Group_BF Breastfed Group Randomize->Group_BF Feeding Exclusive Feeding for Specified Duration (e.g., 12 weeks) Group_OPO->Feeding Group_Std->Feeding Group_BF->Feeding Data_Collection Data & Sample Collection (Stool, Behavior Diaries, Bone Scans) Feeding->Data_Collection Lab_Analysis Laboratory Analysis (Fecal Fat, Microbiota Sequencing) Data_Collection->Lab_Analysis Stats Statistical Analysis (Comparison between groups) Lab_Analysis->Stats Results Results & Conclusion Stats->Results

Caption: Clinical Trial Experimental Workflow.

Conclusion

The body of in vivo evidence strongly suggests that infant formulas containing OPO, which mimics the fat structure of human milk, offer significant advantages over standard formulas. These benefits, including improved nutrient absorption, better bone health, a more favorable gut microbiota composition, and increased infant comfort, are well-documented in multiple clinical trials. For researchers and professionals in drug development and infant nutrition, understanding the mechanisms and clinical outcomes associated with OPO is crucial for the development of next-generation infant formulas that more closely replicate the gold standard of human breast milk. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and product development in this critical area.

References

A Comparative Guide to Analytical Methods for Structured Triglyceride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the structural analysis of triglycerides (TGs), particularly structured triglycerides (STGs). Understanding the intricate structure of TGs, including the position of fatty acids on the glycerol (B35011) backbone, is crucial for advancements in nutritional science and therapeutic interventions. The metabolic fate of TGs is significantly influenced by their isomeric structure, impacting digestion, absorption, and cellular signaling.[1] This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques to aid researchers in selecting the most appropriate method for their specific needs.

Overview of Analytical Techniques

The analysis of structured triglycerides can be approached using several instrumental methods. The most common techniques include high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.[2] Each method offers distinct advantages and is suited for different aspects of TG analysis, from fatty acid composition to the determination of positional isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating TG molecular species. When coupled with a mass spectrometer (MS), it becomes a powerful tool for identifying and quantifying TG isomers.[1][3] Reversed-phase columns, such as C18 or C30, are frequently used to separate TGs based on their hydrophobicity.[1] For separating isomers based on the number and geometry of double bonds, silver ion (Ag+) HPLC is a valuable approach.[1][3] Evaporative Light Scattering Detectors (ELSD) are also commonly used, especially for their ability to detect analytes that do not absorb UV radiation efficiently.[2]

Gas Chromatography (GC) , typically coupled with a Flame Ionization Detector (FID), is a robust method for the quantitative analysis of fatty acid composition after derivatization to fatty acid methyl esters (FAMEs).[4][5] High-temperature GC (HTGC) can also be used for the direct analysis of TG molecular species.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C NMR, is a non-destructive technique that provides detailed structural information.[8] It allows for the determination of fatty acid composition and their positional distribution (regiospecificity) on the glycerol backbone.[8][9]

Comparative Performance of Analytical Methods

The choice of analytical method depends on the specific research question, the required level of detail, and the available instrumentation. The following tables summarize the performance characteristics of HPLC-MS, GC-FID, and ¹³C NMR for structured triglyceride analysis, based on data from various studies.

Parameter HPLC-MS/ELSD GC-FID ¹³C NMR
Primary Application Separation and quantification of TG isomers, molecular species analysis.[1][3]Fatty acid composition analysis (as FAMEs), quantification of TG molecular species.[4][10]Determination of fatty acid positional distribution (regiospecificity), non-destructive analysis.[8][11]
Sample Preparation Lipid extraction (e.g., Folch method), dilution in a suitable solvent.[1]Derivatization to FAMEs for compositional analysis, or direct injection for HTGC.[4][5]Lipid extraction, dissolution in a deuterated solvent (e.g., CDCl₃).[8]
Separation Principle Partitioning between a stationary phase (e.g., C18, C30) and a mobile phase.[1][11]Volatilization and partitioning in a capillary column.[2]Differences in the chemical shifts of carbon nuclei in a magnetic field.[8]

Table 1: General Comparison of Analytical Methods for Structured Triglyceride Analysis

Validation Parameter HPLC-MS/ELSD GC-FID ¹³C NMR
Linearity (R²) >0.995[12]>0.992[10]Good linearity reported, but quantitative error can be higher than chromatography.[9]
Limit of Detection (LOD) Dependent on the detector and analyte.0.001 to 0.330 µg/mL for some TGs.[7]Generally less sensitive than chromatographic methods.[9]
Limit of Quantitation (LOQ) Dependent on the detector and analyte.0.001 to 1.000 µg/mL for some TGs.[7]Generally less sensitive than chromatographic methods.[9]
Precision (CV% or RSD%) Intraday RSD < 5% is achievable.[12]Intraday peak area precision < 5% reported.[7][12]Higher error compared to chromatographic methods for in-depth quantitative analysis.[9]
Accuracy/Recovery (%) Dependent on the extraction method and standard availability.Recovery for TG standards can range from 21% to 148%.[7]Dependent on proper calibration and experimental setup.

Table 2: Comparison of Validation Parameters for Analytical Methods

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for each of the discussed analytical techniques.

HPLC-MS/MS Method for Triglyceride Isomer Analysis

This method is suitable for the separation and identification of triglyceride isomers.

1. Lipid Extraction (Modified Folch Method): [1][8]

  • Homogenize the tissue or fluid sample in a chloroform:methanol (2:1, v/v) solution.

  • Add water to induce phase separation.

  • Centrifuge the mixture and collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. HPLC-MS/MS Analysis: [1]

  • Column: C18 or C30 reversed-phase column.

  • Mobile Phase: A gradient of solvents, typically involving acetonitrile, isopropanol, and hexane.[1]

  • Detection: Mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is common for creating [M+NH₄]⁺ adducts.[4]

  • MS/MS Analysis: Tandem mass spectrometry is used to fragment the triglyceride ions, allowing for the identification of the constituent fatty acids and their positions on the glycerol backbone.[1]

GC-FID Method for Fatty Acid Composition Analysis

This protocol is used to determine the fatty acid profile of the structured triglycerides.

1. Transesterification to Fatty Acid Methyl Esters (FAMEs): [4]

  • Dissolve the extracted lipid sample in a suitable solvent (e.g., toluene).

  • Add a methanolic solution of a catalyst (e.g., KOH or HCl).

  • Heat the mixture to facilitate the conversion of fatty acids to FAMEs.

  • Add heptane (B126788) and a saturated sodium chloride solution to extract the FAMEs.

  • Collect the upper heptane layer for GC analysis.

2. GC-FID Analysis: [4][10]

  • Column: A polar capillary column such as a DB-23.[4]

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, an initial temperature of 100°C ramped to 240°C.[4]

  • Injector: Split/splitless inlet at a high temperature (e.g., 250°C).[4]

  • Carrier Gas: Helium or hydrogen.

  • Detector: Flame Ionization Detector (FID).

¹³C NMR Spectroscopy for Regiospecific Analysis

This non-destructive method provides information on the positional distribution of fatty acids.

1. Sample Preparation: [8]

  • Dissolve the dry lipid extract in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[8]

  • Add a reference standard, like tetramethylsilane (B1202638) (TMS), for chemical shift calibration.[8]

  • Filter the sample directly into the NMR tube to remove any particulate matter.[8]

2. ¹³C NMR Data Acquisition: [8]

  • Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.

  • Key spectral regions to analyze include:

    • Carbonyl Carbon Region (δ 172-174 ppm): Differentiates fatty acids at the sn-1,3 positions from the sn-2 position.[8]

    • Olefinic Carbon Region (δ 127-131 ppm): Provides information on unsaturated fatty acids.[8]

    • Glycerol Carbon Region (δ 62-70 ppm): Distinguishes the carbons of the glycerol backbone.[8]

  • Integrate the signals in these regions to quantify the relative abundance of fatty acids at different positions.

Visualizing the Workflow and Concepts

Diagrams can help clarify complex workflows and relationships. The following are Graphviz diagrams illustrating a typical cross-validation workflow and the metabolic pathway of structured triglycerides.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion DefineObjectives Define Objectives & Acceptance Criteria SelectMethods Select Analytical Methods (e.g., HPLC, GC, NMR) DefineObjectives->SelectMethods SelectSamples Select Representative Structured TG Samples SelectMethods->SelectSamples Method1 Analyze Samples with Method 1 SelectSamples->Method1 Method2 Analyze Samples with Method 2 SelectSamples->Method2 Method3 Analyze Samples with Method 3 SelectSamples->Method3 CollectData Collect Raw Data Method1->CollectData Method2->CollectData Method3->CollectData CompareResults Compare Quantitative Results (Accuracy, Precision, etc.) CollectData->CompareResults StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman) CompareResults->StatisticalAnalysis EvaluateBias Evaluate Inter-Method Bias StatisticalAnalysis->EvaluateBias ReportFindings Report Findings & Recommendations EvaluateBias->ReportFindings

Caption: A typical workflow for the cross-validation of analytical methods.

TriglycerideMetabolism cluster_digestion Digestion in Small Intestine cluster_absorption Absorption by Enterocytes cluster_transport Transport & Metabolism DietaryTG Dietary Structured Triglyceride (sn-1, sn-2, sn-3) PancreaticLipase Pancreatic Lipase DietaryTG->PancreaticLipase Hydrolysis Hydrolysis PancreaticLipase->Hydrolysis FFA Free Fatty Acids (from sn-1, sn-3) Hydrolysis->FFA MAG 2-Monoacylglycerol (2-MAG) Hydrolysis->MAG ReEsterification Re-esterification FFA->ReEsterification MAG->ReEsterification Chylomicron Chylomicron Assembly ReEsterification->Chylomicron LymphaticSystem Lymphatic System Chylomicron->LymphaticSystem Bloodstream Bloodstream LymphaticSystem->Bloodstream TissueUptake Tissue Uptake & Metabolism Bloodstream->TissueUptake

Caption: Simplified metabolic pathway of structured triglycerides.

Conclusion

The selection of an analytical method for structured triglyceride analysis should be guided by the specific research goals. HPLC-MS offers excellent capabilities for isomer separation and identification, while GC-FID remains a gold standard for fatty acid compositional analysis due to its robustness and quantitative accuracy. ¹³C NMR provides unique insights into the regiospecificity of fatty acids without sample destruction. For comprehensive characterization, a multi-technique approach is often beneficial. This guide provides a foundation for researchers to compare these methods and select the most suitable approach for their work in the dynamic field of lipidomics.

References

OPO (1,3-dioleoyl-2-palmitoyl-glycerol) and Its Impact on Infant Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Effects of OPO and OPL on Infant Gut Microbiota

For researchers, scientists, and drug development professionals, understanding the nuanced effects of infant formula ingredients on the developing gut microbiome is paramount. This guide provides an objective comparison of two key structured lipids: 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) and 1,3-oleoyl-2-palmitoyl-glycerol (OPL). While extensive research is available for OPO, data on OPL's direct impact on the infant gut microbiota is limited to animal studies. This comparison synthesizes the current scientific evidence, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

OPO, also known as sn-2 palmitate, is a structured triglyceride designed to mimic the fat structure of human milk. A growing body of evidence from clinical trials demonstrates its positive influence on the infant gut microbiota, bringing it closer to that of breastfed infants.

Key Effects of OPO Supplementation:
  • Promotes Beneficial Bacteria: OPO supplementation has been shown to increase the abundance of beneficial bacteria, such as Bifidobacterium and Lactobacillus.[1][2] Some studies also report an increase in Akkermansia, a bacterium associated with a healthy gut barrier.[1][2][3][4]

  • Inhibits Potential Pathogens: Research suggests that OPO may help to inhibit the growth of potentially harmful bacteria like Enterobacter and Escherichia-Shigella.

  • Enhances Gut Microbiota Diversity: OPO supplementation has been associated with an increase in the overall diversity of the gut microbiota.[1][4][5]

  • Modulates Short-Chain Fatty Acid (SCFA) Production: OPO can influence the production of SCFAs, which are crucial for gut health. Some studies have noted elevated levels of butyrate (B1204436), a key energy source for colonocytes.[3][6]

  • Improves Stool Consistency: By reducing the formation of calcium-fatty acid soaps, OPO leads to softer stools, similar to those of breastfed infants.[7]

Quantitative Data on OPO's Effects

The following table summarizes key quantitative findings from clinical studies on OPO-supplemented infant formula.

Study Participant & DurationOPO InterventionKey Findings on Gut Microbiota
108 healthy infants (≤30 days old) for 4 months[5][8]Formula with 4.0g/100g OPO, fructooligosaccharide (0.8g/100g), and galactooligosaccharide (0.6g/100g)The OPO group had more operational taxonomic units (OTUs) in common with the breastfed group than the standard formula group. The relative abundances of Enhydrobacter and Akkermansia in the OPO group were more similar to the breastfeeding group.[1][4][5][8]
Neonatal mice[3]OPO-supplemented dietAssociated with a higher abundance of beneficial bacteria (unclassified_f_Muribaculaceae, Akkermansia, Bifidobacterium, and Blautia) and elevated butyrate levels.[6]
Mice colonized with healthy infant feces[9]OPO-supplemented infant formulaEnriched the abundance of bifidobacteria.[9]
Experimental Protocols for OPO Studies

Fecal Microbiota Analysis (Typical Protocol):

  • Sample Collection: Fecal samples are collected from infants at specified time points (e.g., baseline, 4 months).[5][8]

  • DNA Extraction: Total bacterial DNA is extracted from the fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).

  • 16S rRNA Gene Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using specific primers.

  • Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).[5]

  • Data Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., QIIME) to identify bacterial taxa and determine their relative abundances. Alpha and beta diversity analyses are performed to assess within-sample and between-sample diversity, respectively.

Short-Chain Fatty Acid (SCFA) Analysis:

  • Sample Preparation: Fecal samples are homogenized and acidified.

  • Extraction: SCFAs are extracted using an organic solvent (e.g., diethyl ether).

  • Derivatization: The extracted SCFAs are derivatized to make them volatile for gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized samples are analyzed by GC-MS to identify and quantify individual SCFAs (e.g., acetate, propionate, butyrate).

Visualizing OPO's Influence on Gut Microbiota

OPO_Effects OPO OPO Supplementation in Infant Formula Probiotics Increase in Beneficial Bacteria (Bifidobacterium, Lactobacillus, Akkermansia) OPO->Probiotics Pathogens Decrease in Potential Pathogens (Enterobacter, Escherichia-Shigella) OPO->Pathogens Diversity Increased Gut Microbiota Diversity OPO->Diversity SCFAs Modulation of SCFAs (e.g., Increased Butyrate) OPO->SCFAs Health Improved Gut Health (Softer Stools, etc.) Probiotics->Health SCFAs->Health

Caption: Effects of OPO on Infant Gut Microbiota.

OPL (1,3-oleoyl-2-palmitoyl-glycerol) and Its Potential Effects on Gut Microbiota

Direct research on the effects of OPL on the infant gut microbiota is currently lacking. The available data comes from animal studies, which, while informative, cannot be directly extrapolated to human infants.

Findings from Animal Studies:

A study on juvenile fish (Micropterus salmoides) investigated the effects of dietary OPL-rich oil.[10] The findings from this study suggest that OPL may:

  • Increase Probiotic Bacteria: The study reported a significant increase in probiotics such as Cetobacterium.[10]

  • Reduce Potential Pathogens: A reduction in potential pathogens like Staphylococcus and Salmonella was observed.[10]

Another study in rats examined the impact of the ratio of OPL to OPO in a human milk fat substitute.[11] This research indicated that both the total amount of sn-2 palmitate and the OPL to OPO ratio could alter the gut microbiota composition, particularly affecting microbes associated with bile-salt hydrolase activity and SCFA production.

Quantitative Data on OPL's Effects (from animal studies)
Study ParticipantOPL InterventionKey Findings on Gut Microbiota
Juvenile fish (Micropterus salmoides)[10]Dietary OPL-rich oilSignificantly increased probiotics (Cetobacterium) and reduced potential pathogens (Staphylococcus, Salmonella).[10]
Sprague-Dawley rats[11]Human milk fat substitute with varying OPL to OPO ratiosAltered microbiota composition, affecting microbes related to bile-salt hydrolase activity and SCFA production.[11]
Experimental Protocols for OPL Studies

The methodologies used in the animal studies are similar to those described for OPO, involving 16S rRNA gene sequencing for microbiota analysis.

Visualizing the Potential Influence of OPL

OPL_Potential_Effects OPL OPL Supplementation (in animal models) Probiotics Potential Increase in Beneficial Bacteria OPL->Probiotics Pathogens Potential Decrease in Potential Pathogens OPL->Pathogens GutHealth Potential for Improved Gut Health Probiotics->GutHealth

Caption: Potential Effects of OPL on Gut Microbiota.

Comparison Summary and Future Directions

FeatureOPO (1,3-dioleoyl-2-palmitoyl-glycerol)OPL (1,3-oleoyl-2-palmitoyl-glycerol)
Supporting Evidence Extensive clinical trials in infants.Limited to animal studies (fish, rats).
Effect on Beneficial Bacteria Increases Bifidobacterium, Lactobacillus, and Akkermansia.May increase probiotics like Cetobacterium (based on fish study).
Effect on Potential Pathogens Decreases Enterobacter and Escherichia-Shigella.May decrease Staphylococcus and Salmonella (based on fish study).
Effect on SCFAs Modulates SCFA production, may increase butyrate.May influence microbes related to SCFA production (based on rat study).

References

A Comparative Review of Chemical vs. Enzymatic Synthesis of OPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a structured triglyceride and a key component of human milk fat substitutes, can be achieved through both chemical and enzymatic routes. The choice of synthesis method has significant implications for yield, purity, cost, and environmental impact. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis of OPO

ParameterChemical SynthesisEnzymatic Synthesis
Catalyst Inorganic catalysts (e.g., sodium methoxide, strong acids)Lipases (e.g., Rhizomucor miehei lipase (B570770) - Lipozyme RM IM, Candida antarctica lipase B)
Specificity Low (random esterification)High (sn-1,3 specific)
Reaction Temperature High (e.g., 80-120°C for interesterification)[1]Mild (e.g., 40-70°C)[2]
Reaction Time Short (e.g., 10-30 minutes for interesterification)[3][4]Longer (e.g., hours to over 24 hours)[2]
Typical Yield Variable, can be high but often with byproductsGenerally high, with reported OPO content up to 85.06%[5]
Purity of OPO Lower due to random acylation and side reactionsHigh, with specific placement of fatty acids
Catalyst Reusability Generally not reusableHigh reusability with immobilized enzymes[6]
Solvent Usage Often requires organic solventsCan be performed in solvent-free systems[7]
Byproducts Soaps, mono- and di-glycerides, color bodies[1]Minimal, mainly water in esterification
Environmental Impact Higher energy consumption, use of hazardous chemicals, and waste generation[3]Greener process with lower energy consumption and biodegradable catalysts[1]
Cost Lower catalyst cost, but higher purification and waste treatment costs[8]Higher initial enzyme cost, but potential for lower overall process cost due to reusability and simpler purification[5]

Synthesis Pathways: A Visual Comparison

The fundamental difference between chemical and enzymatic synthesis lies in the catalyst's specificity, which dictates the final structure of the triglyceride.

cluster_chemical Chemical Synthesis (Random Interesterification) cluster_enzymatic Enzymatic Synthesis (sn-1,3 Specific Acidolysis) Tripalmitin Tripalmitin Randomized Triglycerides Randomized Triglycerides Tripalmitin->Randomized Triglycerides + Oleic Acid Ethyl Ester Oleic Acid Ethyl Ester Oleic Acid Ethyl Ester Oleic Acid Ethyl Ester->Randomized Triglycerides Sodium Methoxide Sodium Methoxide Sodium Methoxide->Randomized Triglycerides Catalyst (High Temp) OPO (in mixture) OPO (in mixture) Randomized Triglycerides->OPO (in mixture) Tripalmitin_enz Tripalmitin OPO_enz 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) Tripalmitin_enz->OPO_enz + Oleic Acid Oleic Acid_enz Oleic Acid Oleic Acid_enz->OPO_enz Lipase (sn-1,3 specific) Lipase (sn-1,3 specific) Lipase (sn-1,3 specific)->OPO_enz Catalyst (Mild Temp) Start Start Reactants Prepare Reactants (Glycerol, Palmitic Acid, Oleic Acid or Triglycerides) Start->Reactants Synthesis Chemical or Enzymatic Synthesis Reactants->Synthesis Purification Purification of OPO (Distillation, Crystallization, Chromatography) Synthesis->Purification Analysis Characterization of OPO (GC, HPLC, NMR) Purification->Analysis End End Analysis->End

References

A Comparative Benchmark of Commercial OPO-Fortified Infant Formulas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of commercial infant formulas fortified with 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a structured triglyceride designed to mimic the fat composition of human breast milk. By presenting supporting experimental data from various clinical studies, this document aims to offer a comprehensive resource for professionals in the fields of nutrition science and infant health. The data herein is compiled from multiple independent studies and is intended to provide an indirect comparative framework, as direct head-to-head trials of all commercial brands are not available in the published literature.

Data Summary

The following tables summarize quantitative data from clinical trials investigating the effects of OPO-fortified infant formulas compared to standard formulas and human breast milk.

Table 1: Impact of OPO Fortification on Stool Composition and Characteristics

ParameterOPO-Fortified FormulaStandard Formula (Control)Human Breast Milk (Reference)Citation
Stool Soap Palmitate 46% less than controlHigher levels of fatty acid soapsLow levels of fatty acid soaps[1]
Stool Consistency Softer stools, with a higher percentage of mushy soft stools and fewer formed stools compared to control.[1][2][3]Firmer stoolsSoft, loose stools[1][2][3]
Fecal Saponified Fatty Acids Significantly lower concentrations than standard formula.[4]Higher concentrationsLower concentrations[4]
Fecal Total Fatty Acids Significantly lower concentrations than standard formula.[4]Higher concentrationsLower concentrations[4]

Table 2: Effects of OPO Fortification on Gut Microbiota

Bacterial GenusOPO-Fortified FormulaStandard Formula (Control)Human Breast Milk (Reference)Citation
Bifidobacterium Higher fecal concentrations than control, similar to breastfed infants.[1][3]Lower abundanceHigh abundance[5][6]
Lactobacillus Higher stool counts than control.[3]Lower countsHigh abundance[7]
Gut Microbiota Diversity Alpha diversity not significantly different from breastfed group.[8][9] Beta diversity closer to breastfed group than standard formula.[10]Different predominant bacterial phyla compared to breastfed and OPO-fortified groups.[5][6]Reference standard[5][6][10]

Table 3: Influence of OPO Fortification on Calcium Absorption and Bone Density

ParameterOPO-Fortified FormulaStandard Formula (Control)Human Breast Milk (Reference)Citation
Calcium Absorption Enhanced calcium absorption due to reduced formation of insoluble calcium soaps.[2][8]Reduced calcium absorption due to the formation of calcium soaps with free palmitic acid.[11][12]High calcium absorption efficiency.[13][14][2][8][11][12][13][14]
Bone Density/Strength Improved bone strength and bone mass at 12 weeks of age, comparable to breastfed infants.[3]Lower bone strength and mass compared to OPO-fortified and breastfed groups.[3]Gold standard for bone development.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Analysis of Fatty Acid Profile by Gas Chromatography (GC)

This method is used to determine the total fatty acid composition of the infant formula.

  • Sample Preparation:

    • Hydrolysis: The infant formula sample (powdered or liquid) is hydrolyzed using 8N HCl to break down the fat globules and release the lipids.

    • Extraction: The released fats are extracted from the aqueous solution using a mixture of ethyl ether and petroleum ether.

    • Methylation: The extracted triglycerides are converted into fatty acid methyl esters (FAMEs). This is achieved by refluxing the ether extracts with methanolic sodium hydroxide (B78521) in the presence of 14% boron trifluoride in methanol. This process, known as transesterification, is crucial for making the fatty acids volatile for GC analysis.

  • Gas Chromatography (GC) Analysis:

    • Injection: The prepared FAMEs are injected into the gas chromatograph.

    • Separation: The FAMEs are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a highly polar column).

    • Detection: A Flame Ionization Detector (FID) is used to detect the FAMEs as they elute from the column.

    • Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of a known internal standard.

Measurement of Calcium Absorption using the Dual-Tracer Stable Isotope Method

This is the gold standard for accurately measuring fractional calcium absorption.

  • Isotope Preparation and Administration:

    • Two different non-radioactive (stable) isotopes of calcium are used, for example, 44Ca (oral tracer) and 46Ca (intravenous tracer).

    • A known amount of the oral isotope (44Ca) is mixed with the infant formula and fed to the infant.

    • Simultaneously, a known amount of the intravenous isotope (46Ca) is administered directly into the bloodstream.

  • Sample Collection and Analysis:

    • Urine is collected for a 24-hour period following the administration of the isotopes.

    • The isotopic enrichment of both 44Ca and 46Ca in the urine samples is measured using mass spectrometry.

  • Calculation of Fractional Calcium Absorption: The fractional absorption of calcium is calculated as the ratio of the oral isotope (44Ca) to the intravenous isotope (46Ca) recovered in the urine over the 24-hour period.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This technique is used to profile the bacterial composition of the infant's gut.

  • Fecal Sample Collection and DNA Extraction:

    • Fecal samples are collected from the infants.

    • Total genomic DNA is extracted from the fecal samples using a commercially available DNA extraction kit, often including a mechanical disruption step (bead-beating) to ensure lysis of all bacterial cells.

  • PCR Amplification of the 16S rRNA Gene:

    • A specific variable region of the 16S rRNA gene (e.g., V4 region) is amplified using universal primers. These primers are designed to bind to conserved regions of the gene across a wide range of bacteria.

    • The primers are often barcoded to allow for the pooling of multiple samples in a single sequencing run.

  • Sequencing and Data Analysis:

    • The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • The resulting sequences are processed using bioinformatics pipelines to:

      • Quality filter the reads.

      • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.

      • Assign a taxonomic classification to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).

      • Analyze the diversity (alpha and beta diversity) and relative abundance of different bacterial taxa.

Visualizations

Mechanism of Action: OPO and Calcium Absorption

The primary mechanism by which OPO-fortified formulas improve fat and calcium absorption is through the specific positioning of palmitic acid on the glycerol (B35011) backbone of the triglyceride.

OPO_Mechanism cluster_standard Standard Formula (Low sn-2 Palmitate) cluster_opo OPO-Fortified Formula (High sn-2 Palmitate) Standard_TAG Triglyceride (Palmitic Acid at sn-1, sn-3) Pancreatic_Lipase1 Pancreatic Lipase Standard_TAG->Pancreatic_Lipase1 Free_PA Free Palmitic Acid Calcium_Soaps Insoluble Calcium Soaps Free_PA->Calcium_Soaps Reduced_Absorption Reduced Fat & Calcium Absorption Calcium_Soaps->Reduced_Absorption OPO_TAG OPO Triglyceride (Palmitic Acid at sn-2) Pancreatic_Lipase2 Pancreatic Lipase OPO_TAG->Pancreatic_Lipase2 2_MAG 2-Monopalmitin Enhanced_Absorption Enhanced Fat & Calcium Absorption 2_MAG->Enhanced_Absorption Pancreatic_Lipase1->Free_PA Pancreatic_Lipase2->2_MAG Calcium_Ion1 Ca²⁺ Calcium_Ion1->Calcium_Soaps Calcium_Ion2 Ca²⁺ Calcium_Ion2->Enhanced_Absorption

Caption: Mechanism of fat digestion and its impact on calcium absorption.

Experimental Workflow: Gut Microbiota Analysis

The following diagram illustrates the typical workflow for analyzing the gut microbiota from infant fecal samples.

Microbiota_Workflow Sample Fecal Sample Collection DNA_Extraction DNA Extraction (with bead-beating) Sample->DNA_Extraction PCR 16S rRNA Gene PCR Amplification (V4 region) DNA_Extraction->PCR Sequencing High-Throughput Sequencing (e.g., Illumina MiSeq) PCR->Sequencing Bioinformatics Bioinformatics Pipeline Sequencing->Bioinformatics Quality_Control Sequence Quality Control & Filtering Bioinformatics->Quality_Control Clustering OTU/ASV Clustering Quality_Control->Clustering Taxonomy Taxonomic Assignment Clustering->Taxonomy Analysis Diversity & Abundance Analysis Taxonomy->Analysis

References

Safety Operating Guide

Proper Disposal of 1,3-Dioleoyl-2-palmitoylglycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of daily operations. This guide provides essential information and step-by-step procedures for the proper disposal of 1,3-Dioleoyl-2-palmitoylglycerol, a common triglyceride used in various research and development applications.

Immediate Safety and Disposal Overview

1,3-Dioleoyl-2-palmitoylglycerol is generally classified as a non-hazardous, combustible solid. While it does not typically pose a significant chemical hazard, proper handling and disposal are necessary to maintain a safe laboratory environment and ensure regulatory compliance. The primary disposal route for uncontaminated, solid 1,3-Dioleoyl-2-palmitoylglycerol is through the standard non-hazardous solid laboratory waste stream.

ParameterInformation
Chemical Name 1,3-Dioleoyl-2-palmitoylglycerol
CAS Number 1716-07-0
Physical Form Solid
Primary Hazard Combustible Solid
GHS Classification Not generally classified as hazardous
Recommended PPE Safety glasses or goggles, gloves, lab coat
Disposal Method Non-hazardous solid waste

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of solid, uncontaminated 1,3-Dioleoyl-2-palmitoylglycerol.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:

    • Safety glasses or goggles to protect from dust particles.

    • Nitrile or latex gloves to prevent skin contact.

    • A standard laboratory coat.

2. Waste Identification and Segregation:

  • Confirm that the 1,3-Dioleoyl-2-palmitoylglycerol waste is not contaminated with any hazardous materials (e.g., solvents, heavy metals, biologically active compounds).

  • If the waste is contaminated, it must be disposed of as hazardous waste according to your institution's specific guidelines for the contaminant.

  • Do not mix non-hazardous 1,3-Dioleoyl-2-palmitoylglycerol waste with hazardous chemical waste.

3. Waste Collection and Containerization:

  • Collect the solid 1,3-Dioleoyl-2-palmitoylglycerol waste in a designated, durable, and sealable container. A plastic bag or a securely sealed cardboard box is often suitable.

  • Ensure the container is compatible with the waste and will not leak or rupture.

4. Labeling:

  • Clearly label the waste container as "Non-Hazardous Waste."

  • The label should also include:

    • The full chemical name: "1,3-Dioleoyl-2-palmitoylglycerol"

    • The date of disposal.

    • The name of the generating laboratory or researcher.

5. Final Disposal:

  • Place the sealed and labeled container in the designated non-hazardous solid laboratory waste bin.

  • It is important to follow your institution's specific procedures for the final disposal of non-hazardous laboratory waste.[1][2][3][4] Some institutions may require laboratory personnel to transport the waste directly to a central collection point or dumpster.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Dioleoyl-2-palmitoylglycerol.

DisposalWorkflow Disposal Workflow for 1,3-Dioleoyl-2-palmitoylglycerol start Start: Identify Waste 1,3-Dioleoyl-2-palmitoylglycerol check_contamination Is the waste contaminated with hazardous material? start->check_contamination collect_non_hazardous Collect in a designated non-hazardous waste container check_contamination->collect_non_hazardous non_hazardous_path collect_hazardous Collect in a designated hazardous waste container check_contamination->collect_hazardous hazardous_path non_hazardous_path No hazardous_path Yes label_non_hazardous Label container: 'Non-Hazardous Waste' + Chemical Name + Date collect_non_hazardous->label_non_hazardous dispose_non_hazardous Dispose in non-hazardous solid laboratory waste stream label_non_hazardous->dispose_non_hazardous end End of Disposal Process dispose_non_hazardous->end label_hazardous Label according to institutional hazardous waste guidelines collect_hazardous->label_hazardous dispose_hazardous Dispose of as hazardous waste following institutional protocol label_hazardous->dispose_hazardous

Caption: Decision workflow for the disposal of 1,3-Dioleoyl-2-palmitoylglycerol.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.

References

Standard Operating Procedure: Handling and Disposal of 1,3-Dioleoyl-2-palmitoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 1,3-Dioleoyl-2-palmitoylglycerol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

While 1,3-Dioleoyl-2-palmitoylglycerol is generally considered non-hazardous, proper laboratory hygiene and the use of appropriate personal protective equipment are mandatory to prevent contamination and ensure safety.

PPE CategorySpecificationRationale
Eye Protection ANSI-approved safety glasses or goggles.Protects eyes from accidental splashes or aerosolized particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and contamination of the sample.
Body Protection Standard laboratory coat.Protects clothing and skin from potential spills.
Respiratory Not generally required under normal use conditions.Use in a well-ventilated area. A respirator may be needed for large-scale handling.

Operational Plan: From Receipt to Use

This section outlines the standard procedure for handling 1,3-Dioleoyl-2-palmitoylglycerol upon its arrival at the laboratory through to its experimental application.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product name and specifications on the label match the order.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2.2. Preparation for Experimental Use

  • Work Area: Prepare a clean and designated workspace. Ensure all necessary equipment and materials are within reach.

  • Weighing: If weighing is required, perform this in a draft-free environment to ensure accuracy. Use appropriate weighing paper or a container.

  • Dissolving: When creating a solution, add the solvent to the 1,3-Dioleoyl-2-palmitoylglycerol slowly while mixing to ensure complete dissolution.

Disposal Plan

Proper disposal of 1,3-Dioleoyl-2-palmitoylglycerol and associated waste is critical to prevent environmental contamination and adhere to institutional and regulatory guidelines.

  • Unused Product: Dispose of any unused or expired product in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be collected in a designated, sealed waste container.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be recycled or disposed of as regular laboratory waste, depending on institutional policies.

Workflow and Safety Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of 1,3-Dioleoyl-2-palmitoylglycerol.

G cluster_receiving Receiving & Storage cluster_handling Experimental Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in Cool, Dry Place inspect->store No Damage quarantine Quarantine & Report inspect->quarantine Damaged don_ppe Don Appropriate PPE store->don_ppe prepare_workstation Prepare Workstation don_ppe->prepare_workstation handle_chemical Weigh/Dissolve Chemical prepare_workstation->handle_chemical experiment Perform Experiment handle_chemical->experiment collect_waste Collect Contaminated Waste experiment->collect_waste clean_glassware Clean Glassware experiment->clean_glassware dispose_chemical Dispose of Unused Chemical collect_waste->dispose_chemical

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.